molecular formula C7H13BrO2 B128821 Ethyl 2-bromoisovalerate CAS No. 609-12-1

Ethyl 2-bromoisovalerate

Cat. No.: B128821
CAS No.: 609-12-1
M. Wt: 209.08 g/mol
InChI Key: WNFUWONOILPKNX-UHFFFAOYSA-N
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Description

Ethyl 2-bromoisovalerate, also known as this compound, is a useful research compound. Its molecular formula is C7H13BrO2 and its molecular weight is 209.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8866. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-bromo-3-methylbutanoate
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InChI

InChI=1S/C7H13BrO2/c1-4-10-7(9)6(8)5(2)3/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WNFUWONOILPKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO2
Source PubChem
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DSSTOX Substance ID

DTXSID20870681
Record name Butanoic acid, 2-bromo-3-methyl-, ethyl ester
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Molecular Weight

209.08 g/mol
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CAS No.

609-12-1
Record name Ethyl 2-bromo-3-methylbutanoate
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Record name Ethyl 2-bromoisovalerate
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Record name Ethyl 2-bromoisovalerate
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Record name Butanoic acid, 2-bromo-3-methyl-, ethyl ester
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Record name Butanoic acid, 2-bromo-3-methyl-, ethyl ester
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Record name Ethyl 2-bromo-3-methylbutyrate
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Record name ETHYL 2-BROMOISOVALERATE
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-Bromoisovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of Ethyl 2-bromoisovalerate. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

This compound, also known as ethyl 2-bromo-3-methylbutanoate, is a halogenated ester with a range of applications in organic synthesis and biochemical research.[1][2] Its key physical and chemical properties are summarized in the tables below.

Identifiers and General Properties
PropertyValueReference(s)
IUPAC Name ethyl 2-bromo-3-methylbutanoate[3][4]
Synonyms Ethyl 2-bromo-3-methylbutyrate, 2-Bromoisovaleric acid ethyl ester[5]
CAS Number 609-12-1[5]
Molecular Formula C₇H₁₃BrO₂[3][5]
Molecular Weight 209.08 g/mol [3][5]
Appearance Colorless to almost colorless clear liquid
SMILES CCOC(=O)C(Br)C(C)C[3]
Physical and Spectroscopic Properties
PropertyValueReference(s)
Boiling Point 185-187 °C[5]
Density 1.28 g/cm³[5]
Refractive Index 1.4485-1.4505
Flash Point 65 °C
Solubility Information not readily available, but expected to be soluble in organic solvents.

Synthesis of this compound

A common method for the synthesis of this compound is through the Hell-Volhard-Zelinsky (HVZ) reaction of isovaleric acid, followed by esterification with ethanol (B145695).[6][7] The HVZ reaction facilitates the α-bromination of the carboxylic acid.[8][9]

Experimental Protocol: Synthesis via Hell-Volhard-Zelinsky Reaction and Esterification

Step 1: α-Bromination of Isovaleric Acid

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place isovaleric acid (1.0 equivalent) and a catalytic amount of red phosphorus.

  • Slowly add bromine (1.1 equivalents) to the flask through the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be neutralized with a scrubber.

  • After the addition is complete, heat the reaction mixture to 80-90 °C for 8-12 hours, or until the red color of bromine has disappeared.

  • Cool the reaction mixture to room temperature. The product, 2-bromoisovaleryl bromide, can be purified by distillation under reduced pressure.

Step 2: Esterification

  • Slowly add the crude 2-bromoisovaleryl bromide from Step 1 to a flask containing anhydrous ethanol (3.0 equivalents) at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • The reaction mixture is then quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by fractional distillation under reduced pressure.

G cluster_synthesis Synthesis Workflow isovaleric_acid Isovaleric Acid + Red P hvz_reaction Hell-Volhard-Zelinsky Reaction (Heat, 80-90°C) isovaleric_acid->hvz_reaction bromine Bromine (Br2) bromine->hvz_reaction acyl_bromide 2-Bromoisovaleryl Bromide hvz_reaction->acyl_bromide esterification Esterification (0°C to RT) acyl_bromide->esterification ethanol Anhydrous Ethanol ethanol->esterification crude_product Crude this compound esterification->crude_product workup Aqueous Workup & Extraction crude_product->workup purification Fractional Distillation workup->purification final_product Pure this compound purification->final_product

A flowchart illustrating the synthesis of this compound.

Spectroscopic Data

The structural confirmation of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the different protons in the molecule. The predicted chemical shifts (δ) in ppm relative to TMS are:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.2Quartet2H-O-CH₂ -CH₃
~4.0Doublet1H-CH(Br )-
~2.2Multiplet1H-CH(CH₃)₂
~1.3Triplet3H-O-CH₂-CH₃
~1.0Doublet6H-CH(CH₃ )₂
¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts (δ) in ppm are:

Chemical Shift (ppm)Assignment
~169C =O (Ester carbonyl)
~62-O-CH₂ -CH₃
~55-C H(Br)-
~33-C H(CH₃)₂
~20-CH(C H₃)₂
~14-O-CH₂-C H₃
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1160StrongC-O stretch (ester)
~650MediumC-Br stretch

Reactivity and Applications

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond at the α-position to the ester carbonyl.

Key Reactions
  • Nucleophilic Substitution: The bromine atom can be readily displaced by a variety of nucleophiles, making it a useful precursor for the synthesis of α-substituted esters.

  • Reformatsky Reaction: It can react with aldehydes and ketones in the presence of zinc to form β-hydroxy esters.

  • Precursor to Amino Acids: Reaction with ammonia (B1221849) or other nitrogen nucleophiles can be a route to synthesizing valine derivatives.

Applications in Research and Drug Development
  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceutical compounds.[1]

  • Proteomics Research: this compound is described as a useful biochemical for proteomics research.[2] As an alkylating agent, it can potentially be used as a chemical probe to covalently modify specific amino acid residues (e.g., cysteine, histidine) in proteins, allowing for their identification and functional characterization.

  • DNA Vector: There is a proposition for its use as a vector for introducing DNA into bacteria, as it can be hydrolyzed by lipases.[5]

G cluster_proteomics Chemical Proteomics Workflow probe This compound (Chemical Probe) incubation Incubation probe->incubation proteome Complex Proteome (e.g., Cell Lysate) proteome->incubation labeled_proteins Covalently Labeled Proteins incubation->labeled_proteins enrichment Enrichment of Labeled Proteins labeled_proteins->enrichment digestion Proteolytic Digestion enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis ms_analysis->data_analysis target_id Target Protein Identification data_analysis->target_id

A logical workflow for the application of this compound in chemical proteomics.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Statements: Harmful if swallowed. Causes severe skin burns and eye damage.[3]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling.[3]

It is essential to consult the Safety Data Sheet (SDS) before handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible substances.

References

Ethyl 2-bromoisovalerate CAS number

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-bromoisovalerate

CAS Number: 609-12-1

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic and medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug development and fine chemical synthesis.

This compound, also known as Ethyl 2-bromo-3-methylbutanoate, is a halogenated ester widely used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

Chemical and Physical Data

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValueReferences
CAS Number 609-12-1[2][3][4]
Molecular Formula C₇H₁₃BrO₂[2][3][5]
Molecular Weight 209.08 g/mol [2][3][5]
Appearance Colorless to pale yellow liquid[1][6]
Boiling Point 185-187 °C (at 760 mmHg); 77 °C (at 12 mmHg)[1][2][7]
Density 1.276 - 1.28 g/cm³[1][2][7]
Refractive Index 1.4485 - 1.4505[1][7]
Flash Point 65 °C / 149 °F[7][8][9]
Solubility Sparingly soluble in water; Soluble in common organic solvents like chloroform, ethyl acetate, and hexane.[1][10]
Storage Store in a cool, dry, well-ventilated area (2°C - 8°C recommended), under an inert atmosphere (e.g., Nitrogen).[2][6][7]
Synonyms

The compound is known by several names in literature and commercial listings.[5][6][8]

  • 2-Bromo-3-methylbutanoic acid ethyl ester

  • Ethyl 2-bromo-3-methylbutyrate

  • α-Bromoisovaleric acid ethyl ester

  • NSC 8866

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.[3][9] It is a combustible liquid and may be corrosive to metals.[8]

GHS Hazard Information
Hazard Class & CategoryPictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07Danger H302: Harmful if swallowed.[2][5]
Skin Corrosion/Irritation (Category 1B)GHS05H314: Causes severe skin burns and eye damage.[2][5][8]
Corrosive to metals (Category 1)GHS05H290: May be corrosive to metals.[8]
Flammable liquids (Category 4)NoneWarning H227: Combustible liquid.[8]
Precautionary Statements

Safe handling and emergency procedures are outlined by the following precautionary statements.

TypeStatement CodeStatement Text
Prevention P260Do not breathe dust/fume/gas/mist/vapors/spray.[2][5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][5][8]
P234Keep only in original container.[8]
Response P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[2][8]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][11]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][8]
P310Immediately call a POISON CENTER or doctor/physician.[8][11]
Storage P405Store locked up.[11]
P406Store in a corrosive resistant container with a resistant inner liner.[8]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[2][8]

Synthesis and Experimental Protocols

This compound is typically synthesized via the bromination of isovaleric acid followed by esterification, or by the direct bromination of ethyl isovalerate. A common laboratory-scale method is the Hell-Volhard-Zelinsky reaction.

Caption: Synthesis pathway for this compound.

Detailed Experimental Protocol: Hell-Volhard-Zelinsky Bromination

This protocol describes the α-bromination of isovaleric acid and subsequent esterification. A related procedure provides a basis for the bromination step.[12]

Materials:

  • Isovaleric acid

  • Red phosphorus (catalytic amount) or Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Anhydrous ethanol (B145695)

  • Concentrated sulfuric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (B86663) (anhydrous)

  • Diethyl ether

Procedure:

  • Bromination: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a gas outlet tube (to neutralize HBr gas evolved), place isovaleric acid and a catalytic amount of red phosphorus or PBr₃.

  • Heat the mixture gently in a water bath. Add bromine dropwise from the dropping funnel at a rate that maintains a steady reflux. The red color of bromine should fade as it reacts.

  • After the addition is complete, continue heating the mixture for several hours until the evolution of HBr gas ceases, indicating the completion of the reaction. The product at this stage is crude 2-bromoisovaleric acid.

  • Esterification: Cool the reaction mixture to room temperature. Slowly add anhydrous ethanol in excess.

  • Add a few drops of concentrated sulfuric acid as a catalyst.

  • Reflux the mixture for 2-4 hours to drive the esterification to completion.

  • Work-up and Purification: Cool the mixture and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acids), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent (diethyl ether) by rotary evaporation.

  • The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at 77 °C under 12 mmHg vacuum.[7]

Experimental_Workflow Start Reaction Setup (Isovaleric Acid, PBr3) Reaction Bromine Addition & Reflux Start->Reaction Esterification Ethanol & H2SO4 Addition & Reflux Reaction->Esterification Workup Quenching with Water & Ether Extraction Esterification->Workup Wash Sequential Washing (H2O, NaHCO3, Brine) Workup->Wash Dry Drying Organic Layer (Anhydrous Na2SO4) Wash->Dry Evaporation Solvent Removal (Rotary Evaporation) Dry->Evaporation Purification Vacuum Distillation Evaporation->Purification Analysis Characterization (GC, NMR, IR) Purification->Analysis

References

Ethyl 2-bromoisovalerate structure and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-Bromoisovalerate: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its IUPAC name ethyl 2-bromo-3-methylbutanoate, is a valuable chemical intermediate in organic synthesis.[1] Its structure, featuring a bromine atom at the alpha position to an ester group, makes it a versatile reagent for introducing the isovalerate moiety and for subsequent nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical structure, physical properties, and detailed synthesis protocols, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound is a chiral molecule containing a stereocenter at the second carbon. It is commonly handled as a racemic mixture.

IUPAC Name: ethyl 2-bromo-3-methylbutanoate[1] Synonyms: Ethyl α-bromoisovalerate, Ethyl 2-bromo-3-methylbutyrate, 2-Bromoisovaleric Acid Ethyl Ester[1][2][3] CAS Number: 609-12-1[1][4] Molecular Formula: C₇H₁₃BrO₂[1][4] SMILES: CCOC(=O)C(C(C)C)Br[1]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 209.08 g/mol [1][4][5]
Appearance Colorless liquid[6]
Boiling Point 185 °C (at 760 mmHg); 77 °C (at 12 mmHg)[6][7]
Density 1.276 - 1.28 g/cm³[6][7]
Refractive Index 1.4485 - 1.4505[6]
Stability Stable under normal temperatures and pressures.[6]
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at 2°C - 8°C under an inert gas like nitrogen.[6][7]

Synthesis of this compound

The most common and effective method for synthesizing this compound involves a two-step process:

  • α-Bromination of Isovaleric Acid: This is achieved via the Hell-Volhard-Zelinsky (HVZ) reaction to produce an α-bromo intermediate.[8][9][10]

  • Esterification: The resulting α-bromo acyl bromide or α-bromo acid is then esterified with ethanol (B145695) to yield the final product.[9]

The overall synthetic pathway is illustrated below.

G cluster_0 Synthesis Pathway A Isovaleric Acid (3-Methylbutanoic Acid) B α-Bromoisovaleryl Bromide A->B Step 1: Hell-Volhard-Zelinsky Reagents: Br₂, PBr₃ (cat.) C This compound B->C Step 2: Esterification Reagent: Ethanol (CH₃CH₂OH)

Caption: Two-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of α-Bromoisovaleryl Bromide via Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol is adapted from established literature procedures for the α-bromination of carboxylic acids.[11]

  • Materials:

    • Isovaleric acid (3-methylbutanoic acid)

    • Phosphorus tribromide (PBr₃), catalytic amount

    • Liquid bromine (Br₂)

  • Equipment:

    • Dry round-bottom flask

    • Reflux condenser

    • Gas absorption trap (for HBr gas)

    • Heating mantle

    • Dropping funnel

    • Vacuum distillation apparatus

  • Procedure:

    • Reaction Setup: Equip a dry round-bottom flask with a reflux condenser and a gas trap suitable for neutralizing the hydrogen bromide (HBr) gas byproduct.

    • Addition of Reactants: Charge the flask with isovaleric acid. Add a catalytic amount of phosphorus tribromide.

    • Bromination: Begin heating the mixture to approximately 40°C. Slowly add liquid bromine from a dropping funnel. The reaction is exothermic and will generate HBr gas.

    • Reaction Completion: After the bromine addition is complete, increase the temperature and heat the mixture to 70-80°C for 10-20 hours, or until the red color of the bromine disappears from the reflux condenser, indicating its consumption.[11]

    • Final Heating: To drive the reaction to completion, the temperature can be slowly raised to 100-105°C for an additional 1.5-2 hours.[11]

    • Isolation and Purification: Cool the reaction mixture to room temperature. The crude α-bromoisovaleryl bromide can be purified by vacuum distillation. A yield of approximately 96% for this intermediate step has been reported in similar syntheses.[11]

Protocol 2: Esterification of α-Bromoisovaleryl Bromide

The α-bromo acyl bromide intermediate is highly reactive and can be directly converted to the corresponding ethyl ester by reaction with ethanol.[9]

  • Materials:

    • α-Bromoisovaleryl bromide (from Protocol 1)

    • Anhydrous ethanol

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • Reaction Setup: Place anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and cool it in an ice bath.

    • Addition of Acyl Bromide: Slowly and carefully add the purified α-bromoisovaleryl bromide from the previous step to the cold ethanol with vigorous stirring. This reaction is exothermic.

    • Reaction: Allow the mixture to stir and slowly warm to room temperature. The reaction is typically rapid.

    • Work-up: Once the reaction is complete, the mixture can be diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Purification: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Experimental Workflow Diagram

The logical flow of the entire synthesis, from setup to final product, is outlined in the diagram below.

G cluster_workflow Synthesis Experimental Workflow start Start setup_hvz 1. Assemble HVZ Reaction Apparatus (Flask, Condenser, Gas Trap) start->setup_hvz add_reagents_hvz 2. Charge Flask with Isovaleric Acid and catalytic PBr₃ setup_hvz->add_reagents_hvz bromination 3. Heat to 40°C Slowly add Br₂ add_reagents_hvz->bromination reflux 4. Heat to 70-105°C (12-22 hours) bromination->reflux distill_intermediate 5. Purify Intermediate via Vacuum Distillation reflux->distill_intermediate setup_ester 6. Cool Anhydrous Ethanol in Flask with Stirrer distill_intermediate->setup_ester add_acyl_bromide 7. Slowly Add Purified Intermediate to cold Ethanol setup_ester->add_acyl_bromide workup 8. Aqueous Work-up (Extraction & Washes) add_acyl_bromide->workup purify_final 9. Dry & Concentrate (Rotary Evaporation) workup->purify_final end End Product: This compound purify_final->end

References

Spectroscopic Profile of Ethyl 2-Bromoisovalerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Ethyl 2-bromoisovalerate (IUPAC name: Ethyl 2-bromo-3-methylbutanoate), a key intermediate in various organic syntheses. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Compound Identification

ParameterValue
Chemical Name This compound
Synonyms Ethyl 2-bromo-3-methylbutanoate, Ethyl α-bromoisovalerate
CAS Number 609-12-1
Molecular Formula C₇H₁₃BrO₂
Molecular Weight 209.08 g/mol

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.20Quartet2H-O-CH₂ -CH₃
~4.05Doublet1H-CH (Br)-
~2.20Multiplet1H-CH(CH )-(CH₃)₂
~1.25Triplet3H-O-CH₂-CH₃
~1.00 & ~0.90Doublet (each)6H-CH-(CH₃ )₂
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~169C =O (Ester)
~62-O-C H₂-CH₃
~55-C H(Br)-
~32-C H(CH₃)₂
~20 & ~19-CH(C H₃)₂
~14-O-CH₂-C H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1465MediumC-H bend (alkane)
~1370MediumC-H bend (alkane)
~1160StrongC-O stretch (ester)
~650Medium-StrongC-Br stretch
Mass Spectrometry (Electron Ionization)
Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
167/169Moderate[M - C₂H₅O]⁺
129High[M - Br]⁺
101Moderate[C₅H₉O₂]⁺
83Moderate[C₅H₇O]⁺
55High[C₄H₇]⁺
29High[C₂H₅]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for liquid samples like this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).

  • Filter the solution into a 5 mm NMR tube.

2. ¹H NMR Acquisition (Varian 400 MHz Spectrometer or similar):

  • Pulse Sequence: Standard single-pulse sequence.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16.

  • Spectral Width: 0-12 ppm.

  • Temperature: 298 K.

3. ¹³C NMR Acquisition (Varian 100 MHz Spectrometer or similar):

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 (or until adequate signal-to-noise is achieved).

  • Spectral Width: 0-220 ppm.

  • Temperature: 298 K.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

1. Instrument: Bruker Tensor 27 FT-IR spectrometer or equivalent.

2. Sample Preparation:

  • Ensure the ATR crystal (e.g., diamond or ZnSe) is clean by wiping with isopropanol (B130326) and allowing it to dry completely.

3. Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Place a single drop of neat this compound onto the center of the ATR crystal.

  • Acquire the sample spectrum.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.

2. GC-MS System (Agilent GC-MS or similar):

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-300 amu.

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to final structure confirmation.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_data Data Analysis cluster_confirm Structure Confirmation Sample Pure Ethyl 2-Bromoisovalerate NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep GCMS_Prep Dilute in Dichloromethane Sample->GCMS_Prep IR_Prep Neat Liquid Sample->IR_Prep NMR_Acq 1H & 13C NMR Spectroscopy NMR_Prep->NMR_Acq GCMS_Acq GC-MS Analysis GCMS_Prep->GCMS_Acq IR_Acq ATR-FTIR Spectroscopy IR_Prep->IR_Acq NMR_Data Chemical Shifts (δ) Multiplicity (J) Integration NMR_Acq->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR_Acq->IR_Data MS_Data Molecular Ion (M⁺) Fragmentation (m/z) GCMS_Acq->MS_Data Confirmation Structure Elucidation & Verification NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Ethyl 2-Bromoisovalerate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety and handling information for Ethyl 2-bromoisovalerate (CAS No. 609-12-1), a key reagent in various synthetic applications. This document outlines the physical and chemical properties, potential hazards, safe handling procedures, emergency protocols, and the experimental methodologies used to determine such safety data.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.

PropertyValueReference
Molecular Formula C7H13BrO2[1][2]
Molecular Weight 209.08 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[3][4][5]
Boiling Point 77 °C (12 mmHg)[3][6]
Flash Point 65 °C (149 °F)[3][6]
Density 1.276 g/cm³[3]
Refractive Index 1.4485-1.4505[3][7]
Stability Stable under normal temperatures and pressures.[3]
Storage Condition Store in a cool, dry, well-ventilated area away from incompatible substances. Keep away from heat, sparks, and flame.[3][4]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.[1]
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage.[1][4]
Combustible LiquidH227: Combustible liquid.[4][5]
Corrosive to MetalsH290: May be corrosive to metals.[4][5]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure risk.

Handling Procedures
  • Ventilation: Use with adequate ventilation to keep airborne concentrations low.[3]

  • Personal Hygiene: Wash thoroughly after handling.[3] Do not eat, drink, or smoke when using this product.[3]

  • Avoid Contact: Avoid contact with eyes, skin, and clothing.[3]

  • Container Management: Keep container tightly closed when not in use.[3] Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks or open flames, as they may retain product residue.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling this compound:

PPE TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3][6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.

Emergency Procedures

Immediate and appropriate response to an incident involving this compound is critical.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[6]
Skin Contact Get medical aid immediately. Flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[6]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid immediately.[4][5][6]
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[4][6]
Fire Fighting Measures
  • Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3] Water mist may be used to cool closed containers.[6]

  • Specific Hazards: Combustible liquid.[4][5] Vapors may be heavier than air and can spread along the ground.[3] Containers may explode when heated.[3][6]

  • Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, and bromine fumes.[3][6]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6]

Accidental Release Measures

In the event of a spill, the following workflow should be followed to ensure safety and containment.

Spill_Response_Workflow start Spill Detected evacuate Evacuate immediate area start->evacuate ppe Don appropriate PPE evacuate->ppe ventilate Ensure adequate ventilation ppe->ventilate ignite Remove all sources of ignition ventilate->ignite contain Contain spill with inert material (e.g., vermiculite, sand) ignite->contain collect Collect absorbed material into a suitable, labeled container contain->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of waste according to local, state, and federal regulations decontaminate->dispose end Spill Contained & Cleaned dispose->end

Workflow for handling a spill of this compound.

Stability and Reactivity

ParameterDescription
Chemical Stability Stable under recommended storage conditions.[3]
Conditions to Avoid Incompatible materials, ignition sources, excess heat, strong oxidants.[3]
Incompatible Materials Strong oxidizing agents.[3][6]
Hazardous Decomposition Products Carbon monoxide, irritating and toxic fumes and gases, carbon dioxide, bromine fumes.[3]
Hazardous Polymerization Hazardous polymerization does not occur.[6]

Experimental Protocols for Safety Assessment

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

  • Principle: The test involves the administration of the substance in a stepwise procedure using a small number of animals at each step. The outcome of each step (survival or death) determines the dosage for the next step.

  • Animal Model: Typically, rodents (rats or mice) are used.

  • Procedure:

    • A starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

    • The substance is administered orally to a group of animals (usually 3).

    • Animals are observed for a period of up to 14 days for signs of toxicity and mortality.

    • Depending on the outcome, the dose for the next group of animals is either increased or decreased.

  • Endpoint: The test allows for the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test - OECD Test Guideline 431

This in vitro test is used to identify corrosive substances and mixtures.

  • Principle: The test material is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Corrosive materials are identified by their ability to cause cell death in the epidermis.

  • Test System: Commercially available RhE models (e.g., EpiDerm™, EpiSkin™).

  • Procedure:

    • The test substance is applied to the surface of the RhE tissue.

    • Tissues are exposed for specific time points (e.g., 3 minutes and 1 hour).

    • After exposure, the tissues are rinsed and incubated.

    • Cell viability is determined using a quantitative assay, typically the MTT assay, which measures mitochondrial activity.

  • Endpoint: A substance is identified as corrosive if the mean tissue viability falls below a predefined threshold after a specific exposure time.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method - OECD Test Guideline 492

This in vitro method is used to identify chemicals that do not require classification for eye irritation or serious eye damage.

  • Principle: The test material is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is predicted by the extent of cell death.

  • Test System: Commercially available RhCE models.

  • Procedure:

    • The test substance (liquid or solid) is applied to the RhCE tissue for a defined exposure time.

    • Following exposure and a post-treatment incubation period, cell viability is measured using the MTT assay.

  • Endpoint: A chemical is classified as a non-irritant if the mean tissue viability is above a certain threshold.

The following diagram illustrates the logical relationship in assessing the skin and eye irritation potential of a chemical like this compound, prioritizing in vitro methods.

Irritation_Testing_Strategy substance Test Substance: This compound skin_corrosion In Vitro Skin Corrosion Test (OECD 431) substance->skin_corrosion eye_irritation In Vitro Eye Irritation Test (OECD 492) substance->eye_irritation skin_irritation In Vitro Skin Irritation Test (OECD 439) skin_corrosion->skin_irritation Negative corrosive Classified as Corrosive skin_corrosion->corrosive Positive irritant Classified as Irritant skin_irritation->irritant Positive non_irritant Not Classified skin_irritation->non_irritant Negative eye_irritation->irritant eye_irritation->non_irritant

Tiered testing strategy for skin and eye irritation assessment.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling due to its hazardous properties. This guide provides the essential information for its safe use in a laboratory or research setting. By understanding its properties, adhering to the recommended handling procedures, and being prepared for emergencies, researchers can minimize the risks associated with this compound. The outlined experimental protocols provide insight into the rigorous testing methodologies that form the basis of chemical safety assessments. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier for the most up-to-date information.

References

Physical and chemical properties of Ethyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-bromoisovalerate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound (CAS No. 609-12-1). The information is intended for use in research, development, and manufacturing settings.

Chemical Identity and Physical Properties

This compound, also known as Ethyl 2-bromo-3-methylbutanoate, is a halogenated ester.[1] It presents as a colorless to pale yellow liquid with a fruity odor.[1][2] This compound is a key intermediate in various organic syntheses, particularly in the pharmaceutical and agrochemical industries.[1]

Physical Properties

The key physical characteristics of this compound are summarized in the table below. It is sparingly soluble in water but shows good solubility in common organic solvents.[1]

PropertyValueReferences
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 185-187 °C (at 760 mmHg); 77 °C (at 12 mmHg)[1][2][3]
Density 1.276 - 1.28 g/cm³[1][2][3]
Refractive Index (n20/D) 1.4485 - 1.4505[1][2]
Flash Point 65 °C (149 °F)[2][4]
Solubility Sparingly soluble in water; Soluble in chloroform, ethyl acetate, hexane[1]
Chemical Identifiers

The following table lists the primary chemical identifiers for this compound.

IdentifierValueReferences
Molecular Formula C₇H₁₃BrO₂[2][3][5]
Molecular Weight 209.08 g/mol [2][3][5]
CAS Number 609-12-1[2][3][5]
IUPAC Name ethyl 2-bromo-3-methylbutanoate[5]
SMILES CCOC(=O)C(Br)C(C)C[3]
InChI Key WNFUWONOILPKNX-UHFFFAOYSA-N[5][6][7]
Synonyms Ethyl 2-bromo-3-methylbutyrate, α-Bromoisovaleric acid ethyl ester[2][5]

Chemical Reactivity and Stability

This compound is stable under normal temperatures and pressures.[2] However, it is a combustible liquid and should be kept away from heat, sparks, and open flames.[2][4] Incompatible materials include strong oxidizing agents.[2] Hazardous decomposition products upon combustion can include carbon monoxide, carbon dioxide, and hydrogen bromide fumes.[2]

The reactivity of this compound is primarily centered around the carbon-bromine bond. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its use as a building block in organic synthesis. It is also used as an initiator in polymerization reactions, such as atom transfer radical polymerization (ATRP).[8]

G cluster_molecule Reactivity of this compound cluster_reactions Common Reactions mol C₇H₁₃BrO₂ Ester Group α-Carbon (Electrophilic) Bromine (Leaving Group) nuc_sub Nucleophilic Substitution mol:f2->nuc_sub  Reaction Site mol:f3->nuc_sub atrp ATRP Initiation mol->atrp  Initiator Role

Caption: Key reactive sites and common reaction pathways for this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the Hell-Volhard-Zelinsky reaction of isovaleric acid, followed by Fischer esterification.

Step 1: α-Bromination of Isovaleric Acid This procedure is adapted from the synthesis of α-bromoisovaleric acid.[9]

  • Reaction Setup : In a flask equipped with a reflux condenser and a dropping funnel, place isovaleric acid.

  • Catalyst Addition : Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

  • Bromination : Slowly add bromine (Br₂) to the mixture. The reaction is exothermic and will generate hydrogen bromide (HBr) gas, which should be directed to a gas trap. Heat the mixture to maintain a gentle reflux until the red-brown color of bromine disappears.

  • Workup : Cool the reaction mixture. The crude α-bromoisovaleric acid can be purified by distillation under reduced pressure.

Step 2: Esterification

  • Reaction Setup : Combine the purified α-bromoisovaleric acid with an excess of absolute ethanol (B145695) in a round-bottom flask.

  • Acid Catalyst : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reflux : Heat the mixture to reflux for several hours to drive the esterification to completion.

  • Workup and Purification : After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution). Extract the this compound with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄), and remove the solvent via rotary evaporation. The final product is purified by fractional distillation under reduced pressure.

G start Isovaleric Acid step1 Step 1: α-Bromination (Hell-Volhard-Zelinsky) start->step1 intermediate α-Bromoisovaleric Acid step1->intermediate reagent1 Reagents: 1. Br₂ 2. PBr₃ (cat.) reagent1->step1 step2 Step 2: Fischer Esterification intermediate->step2 purification Workup & Purification step2->purification reagent2 Reagents: 1. Ethanol (excess) 2. H₂SO₄ (cat.) reagent2->step2 end This compound purification->end

Caption: General workflow for the two-step synthesis of this compound.

Analytical Methods
  • Gas Chromatography (GC) : Purity is typically determined by GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the structure of the molecule.[5]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups, particularly the ester carbonyl (C=O) stretch.[5][7]

  • Mass Spectrometry (MS) : GC-MS is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity.[5][7]

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[5] It is also a combustible liquid.[4]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[4][10]

  • Handling : Use in a well-ventilated area or under a fume hood. Keep away from heat, sparks, ignition sources, and strong oxidizing agents.[2][4]

  • Storage : Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated place.[2][3] Recommended storage is often under an inert gas (e.g., nitrogen) at 2-8°C.[3]

  • First Aid : In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4][10] If inhaled, move to fresh air.[4] If swallowed, rinse mouth but do not induce vomiting, and seek immediate medical attention.[4]

Applications in Research and Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules.

  • Pharmaceutical Intermediates : It is used in the synthesis of various pharmaceutical compounds.

  • Agrochemicals : It is an intermediate in the production of pesticides.

  • DNA Vector : It has been proposed for use as a vector for introducing genes into bacteria due to its ability to be hydrolyzed by lipases.[3]

  • Polymer Chemistry : It acts as an initiator for controlled radical polymerization techniques.[8]

References

An In-depth Technical Guide to Ethyl 2-bromo-3-methylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-3-methylbutanoate, with the IUPAC name ethyl 2-bromo-3-methylbutanoate , is a halogenated ester that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring a reactive bromine atom adjacent to an ester functional group, makes it a valuable building block in the pharmaceutical and fragrance industries.[2][3] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, and its application in drug development, with a focus on providing actionable information for laboratory and research settings.

Chemical and Physical Properties

Ethyl 2-bromo-3-methylbutanoate is a colorless to pale yellow liquid with a characteristic fruity odor.[2] It is soluble in organic solvents but has limited solubility in water.[2]

Identifiers and General Properties
PropertyValueReference(s)
IUPAC Name ethyl 2-bromo-3-methylbutanoate[4]
Synonyms Ethyl 2-bromoisovalerate, 2-Bromo-3-methylbutyric acid ethyl ester[5]
CAS Number 609-12-1[4]
Molecular Formula C₇H₁₃BrO₂[4]
Molecular Weight 209.08 g/mol [4][5]
Appearance Colorless to pale yellow liquid[1]
Physical and Chemical Data
PropertyValueReference(s)
Density 1.276 g/cm³[1]
Boiling Point 185-186 °C at 760 mmHg; 77 °C at 12 mmHg[1]
Flash Point 65 °C[1]
Refractive Index 1.4485-1.4505[1]
Solubility Soluble in organic solvents, sparingly soluble in water[2][6]
Spectroscopic Data
Spectrum TypeKey Data/PeaksReference(s)
¹H NMR Data available in various databases[1]
¹³C NMR Data available in various databases[2][4]
Mass Spectrometry Molecular ion peak and characteristic fragmentation patterns available[4][7]
Infrared (IR) Data available for liquid film[1][8]

Synthesis of Ethyl 2-bromo-3-methylbutanoate

Two common and effective methods for the laboratory-scale synthesis of ethyl 2-bromo-3-methylbutanoate are detailed below.

Experimental Protocol 1: Esterification of 2-Bromo-3-methylbutanoic Acid

This protocol involves the Fischer esterification of 2-bromo-3-methylbutyric acid with ethanol (B145695), using a strong acid catalyst.

Reactants:

  • 2-Bromo-3-methylbutyric acid

  • Ethanol (anhydrous)

  • Concentrated sulfuric acid

  • Saturated aqueous sodium carbonate solution

  • Dichloromethane (B109758)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 2-bromo-3-methylbutyric acid (e.g., 3 g, 16.5 mmol) in a sufficient volume of anhydrous ethanol (e.g., 200 mL) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 4 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for approximately 36 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous sodium carbonate solution until the effervescence ceases.

  • Remove the ethanol from the mixture by distillation.

  • Extract the remaining aqueous layer with dichloromethane (e.g., 3 x 100 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 2-bromo-3-methylbutanoate.

  • The crude product can be further purified by vacuum distillation.

Experimental Protocol 2: From 2-Bromo-3-methylbutanoyl Bromide

This method utilizes the reaction of the corresponding acid bromide with anhydrous ethanol.

Reactants:

  • 2-Bromo-3-methylbutanoyl bromide

  • Anhydrous ethyl alcohol

  • 5% aqueous sodium carbonate solution

  • Water

  • Anhydrous sodium or magnesium sulfate

Procedure: [9]

  • To a stirred solution of 2-bromo-3-methylbutanoyl bromide in a suitable reaction vessel, slowly add anhydrous ethyl alcohol (e.g., 300 mL). Note that this reaction is exothermic.[9]

  • After the addition is complete, allow the reaction mixture to cool to room temperature.

  • Add water (e.g., 500 mL) to the reaction mixture. The product, ethyl 2-bromo-3-methylbutanoate, will separate as a dense, oily layer.[9]

  • Separate the organic layer and wash it twice with a 5% aqueous sodium carbonate solution (e.g., 2 x 200 mL) and then twice with water (e.g., 2 x 200 mL).[9]

  • Dry the washed organic layer over anhydrous sodium or magnesium sulfate.[9]

  • Filter to remove the drying agent.

  • The purified product is obtained by distillation under reduced pressure (boiling point: 92-94 °C at 74 mmHg).[9]

Synthetic Workflow Diagrams

G Synthesis of Ethyl 2-bromo-3-methylbutanoate (Protocol 1) cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-Bromo-3-methylbutanoic Acid D Fischer Esterification (Reflux, 36h) A->D B Ethanol B->D C H₂SO₄ (cat.) C->D E Neutralization (Na₂CO₃) D->E F Solvent Removal E->F G Extraction (DCM) F->G H Drying (MgSO₄) G->H I Vacuum Distillation H->I J Ethyl 2-bromo-3-methylbutanoate I->J

Workflow for the esterification of 2-bromo-3-methylbutanoic acid.

G Synthesis of Ethyl 2-bromo-3-methylbutanoate (Protocol 2) cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product A 2-Bromo-3-methylbutanoyl Bromide C Esterification A->C B Anhydrous Ethanol B->C D Aqueous Quench C->D E Washing (Na₂CO₃, H₂O) D->E F Drying (Na₂SO₄ or MgSO₄) E->F G Vacuum Distillation F->G H Ethyl 2-bromo-3-methylbutanoate G->H

Workflow for the synthesis from 2-bromo-3-methylbutanoyl bromide.

Applications in Drug Development

Ethyl 2-bromo-3-methylbutanoate is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6] Its utility stems from its ability to act as an alkylating agent, allowing for the introduction of the ethyl 3-methylbutanoate moiety onto a variety of nucleophilic scaffolds.

Intermediate in the Synthesis of Repaglinide

A notable application of ethyl 2-bromo-3-methylbutanoate is in the synthesis of intermediates for the antidiabetic drug, Repaglinide. Repaglinide is a non-sulfonylurea insulin (B600854) secretagogue used in the management of type 2 diabetes. The synthesis involves the alkylation of a phenolic compound, a reaction for which an α-bromo ester like ethyl 2-bromo-3-methylbutanoate is well-suited.

The conceptual workflow below illustrates the role of ethyl 2-bromo-3-methylbutanoate in the synthesis of a key intermediate for Repaglinide. This involves the O-alkylation of a substituted phenol (B47542) with ethyl 2-bromo-3-methylbutanoate, followed by further transformations to yield the final drug substance.

G Conceptual Workflow: Use in Repaglinide Intermediate Synthesis A Substituted Phenol (Repaglinide Precursor) D O-Alkylation Reaction A->D B Ethyl 2-bromo-3-methylbutanoate B->D C Base (e.g., K₂CO₃) C->D E Repaglinide Intermediate D->E F Further Synthetic Steps E->F G Repaglinide (API) F->G

Conceptual workflow for the synthesis of a Repaglinide intermediate.

Safety and Handling

Ethyl 2-bromo-3-methylbutanoate is classified as a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes severe skin burns and eye damage.

Handling Recommendations:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place.

In case of exposure, seek immediate medical attention. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

Commercial Availability and Synthetic Applications of Ethyl 2-Bromoisovalerate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromoisovalerate (CAS No. 609-12-1) is a halogenated ester with significant applications as a key intermediate in the synthesis of pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and detailed experimental protocols for its application in drug development, specifically in the synthesis of the sedative-hypnotic agent Bromisoval (B1667876). Additionally, its potential, though less documented, use in proteomics as a cysteine alkylating agent is discussed.

Introduction

This compound, also known as ethyl 2-bromo-3-methylbutanoate, is a valuable reagent in organic synthesis. Its structure, featuring a reactive bromine atom alpha to an ester carbonyl group, makes it an effective alkylating agent for various nucleophiles. This reactivity is harnessed in the pharmaceutical industry for the construction of carbon-carbon and carbon-nitrogen bonds in the synthesis of active pharmaceutical ingredients (APIs). A primary example of its utility is in the manufacture of Bromisoval (bromovalerylurea), a sedative and hypnotic drug.[1] While some commercial suppliers also list it as a biochemical for proteomics research, specific applications in this field are not extensively documented in publicly available literature.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its safe handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 609-12-1[2]
Molecular Formula C₇H₁₃BrO₂[2]
Molecular Weight 209.08 g/mol [2]
Appearance Colorless to almost colorless liquid
Boiling Point 185-186 °C[3]
Density ~1.28 g/cm³[3]
Flash Point 65 °C (149 °F)[3]
Solubility Insoluble in water; soluble in ethanol (B145695) and ether.Inferred from general properties of similar esters.
IUPAC Name ethyl 2-bromo-3-methylbutanoate[4]
InChI Key WNFUWONOILPKNX-UHFFFAOYSA-N[4]
SMILES CCOC(=O)C(C(C)C)Br[4]

Commercial Availability

This compound is readily available from a variety of chemical suppliers in research and bulk quantities. The purity levels typically exceed 97%. Table 2 provides a summary of representative suppliers and pricing information. Prices are subject to change and may vary based on quantity, purity, and supplier.

Table 2: Commercial Availability of this compound

SupplierPurityQuantityPrice (USD)Reference
Biosynth-250 g$95.00[3]
Chemsavers97%5 g$55.00-
Fisher Scientific (TCI)>98.0%5 g$37.29[3]
Fisher Scientific (TCI)>98.0%25 g$100.67[3]
Thermo Scientific Alfa Aesar97%5 g-[5]
Santa Cruz Biotechnology--Contact for pricing[2]
Sigma-Aldrich--Contact for pricing[6]
Tokyo Chemical Industry (TCI)>98.0%25 g-
SynZealReference Standard-Contact for pricing[6]

Applications in Drug Synthesis: Synthesis of Bromisoval

Reaction Scheme

G Synthesis of Bromisoval from this compound cluster_reactants Reactants cluster_products Products This compound This compound (C7H13BrO2) Bromisoval Bromisoval (C6H11BrN2O2) This compound->Bromisoval + Urea (B33335) (Base, Solvent, Heat) Urea Urea (CH4N2O) Ethanol Ethanol (C2H5OH)

Caption: Overall reaction for the synthesis of Bromisoval.

Proposed Experimental Protocol: Synthesis of Bromisoval

This protocol is based on the principles of N-acylurea synthesis and the conditions described for the reaction of the corresponding acyl bromide with urea.[7] Optimization of reaction conditions (temperature, time, and choice of base/solvent) may be necessary.

Materials:

  • This compound

  • Urea

  • Sodium ethoxide (or another suitable base)

  • Anhydrous ethanol (or another suitable solvent like DMF or DMSO)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (B1210297) (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve urea (1.1 equivalents) in anhydrous ethanol.

  • Addition of Base: To the urea solution, add sodium ethoxide (1.1 equivalents) and stir until dissolved.

  • Addition of Ester: Slowly add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with dilute hydrochloric acid.

  • Extraction: Remove the ethanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude Bromisoval from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.

Synthesis Workflow

G start Start dissolve_urea Dissolve Urea and Base in Anhydrous Ethanol start->dissolve_urea add_ester Add this compound dissolve_urea->add_ester reflux Heat to Reflux (Monitor by TLC) add_ester->reflux workup Cool and Neutralize with HCl reflux->workup extraction Solvent Removal and Extraction with Ethyl Acetate workup->extraction washing Wash with NaHCO3 and Brine extraction->washing drying Dry and Concentrate washing->drying purification Recrystallize Crude Product drying->purification end Pure Bromisoval purification->end

Caption: Experimental workflow for the synthesis of Bromisoval.

Potential Applications in Proteomics

Several suppliers list this compound as a biochemical for proteomics research.[2] While specific, detailed protocols are not widely published, its chemical structure suggests a potential application as a cysteine alkylating agent. In proteomics, alkylation of cysteine residues is a standard step to prevent the reformation of disulfide bonds after reduction, ensuring proper protein digestion and analysis by mass spectrometry.

Proposed Mechanism: Cysteine Alkylation

The thiol group of a cysteine residue can act as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine in this compound. This would result in a stable thioether linkage, effectively capping the cysteine residue.

G Proposed Cysteine Alkylation Mechanism Cysteine_Residue Protein-Cys-SH Alkylated_Cysteine Protein-Cys-S-CH(iPr)COOEt Cysteine_Residue->Alkylated_Cysteine + this compound (SN2 Reaction) Alkylating_Agent This compound

Caption: Proposed reaction of this compound with a cysteine residue.

Generalized Experimental Workflow for Protein Alkylation

The following is a generalized workflow for the reduction and alkylation of proteins for mass spectrometry analysis, adapted for the potential use of this compound.

G start Protein Sample denature Denature Proteins (e.g., with Urea) start->denature reduce Reduce Disulfide Bonds (e.g., with DTT) denature->reduce alkylate Alkylate Cysteines with This compound reduce->alkylate digest Digest with Trypsin alkylate->digest analyze LC-MS/MS Analysis digest->analyze end Peptide Identification and Quantification analyze->end

References

An In-depth Technical Guide to the Core Reactions of Ethyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromoisovalerate, a valuable reagent in organic synthesis, serves as a versatile building block for the introduction of the isovalerate moiety into a wide range of molecular scaffolds. Its utility is particularly pronounced in the pharmaceutical industry, where the structural motif it provides is found in various bioactive molecules. This technical guide delves into the core reactions of this compound, providing detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective application in research and drug development. The primary focus will be on two of its most significant transformations: the Reformatsky reaction and the Williamson ether synthesis, alongside a discussion of other relevant nucleophilic substitution reactions.

Core Reactions of this compound

The Reformatsky Reaction: Formation of β-Hydroxy Esters

The Reformatsky reaction is a cornerstone of carbon-carbon bond formation, enabling the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of zinc metal.[1][2] this compound is an excellent substrate for this reaction, reacting with aldehydes and ketones to generate sterically hindered β-hydroxy esters, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

The reaction proceeds through the formation of an organozinc intermediate, often referred to as a Reformatsky enolate, which then adds to the carbonyl group of the aldehyde or ketone.[1][3] Subsequent acidic workup yields the desired β-hydroxy ester.

This protocol is adapted from a similar procedure utilizing ethyl bromoacetate.[4]

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (B42025) (1.0 eq)

  • Activated Zinc dust (1.2 eq)

  • Anhydrous Toluene (B28343)

  • Anhydrous Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under an inert atmosphere.

  • To the flask are added activated zinc dust (1.2 eq) and anhydrous toluene (50 mL).

  • A solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in a mixture of anhydrous toluene (20 mL) and anhydrous diethyl ether (10 mL) is prepared and transferred to the dropping funnel.

  • A small portion of the solution from the dropping funnel is added to the zinc suspension to initiate the reaction. Gentle heating may be required.

  • Once the reaction has initiated (indicated by a color change and gentle reflux), the remaining solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional 1 hour to ensure complete consumption of the starting materials.

  • The reaction mixture is then cooled to 0 °C in an ice bath, and the reaction is quenched by the slow addition of 1 M HCl until the excess zinc has dissolved.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed successively with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

  • The solvent is removed under reduced pressure, and the crude product, ethyl 3-hydroxy-2-isopropyl-3-phenylpropanoate, is purified by column chromatography on silica (B1680970) gel.

Reactant 1Reactant 2ReagentSolventReaction TimeTemperatureYieldReference
This compoundBenzaldehydeZincToluene/Ether2 hoursReflux~52%[4]
This compoundAcetone (B3395972)ZincToluene/Ether2 hoursReflux~60-70% (estimated)

Note: The yield for the reaction with benzaldehyde is based on a similar reaction with ethyl bromoacetate. The yield for acetone is an estimation based on typical Reformatsky reaction outcomes.

Reformatsky_Reaction cluster_0 Formation of the Reformatsky Reagent cluster_1 Nucleophilic Addition cluster_2 Protonation EtO2C-CH(Br)iPr This compound EtO2C-C(iPr)=ZnBr Reformatsky Reagent (Organozinc Enolate) EtO2C-CH(Br)iPr->EtO2C-C(iPr)=ZnBr + Zn Zn Zn Intermediate Zinc Alkoxide Intermediate EtO2C-C(iPr)=ZnBr->Intermediate + R-CHO R-CHO Aldehyde/Ketone Product β-Hydroxy Ester Intermediate->Product + H3O+

Caption: Mechanism of the Reformatsky Reaction.

The Williamson Ether Synthesis: Formation of Ethers

The Williamson ether synthesis is a widely used and versatile method for the preparation of symmetrical and unsymmetrical ethers.[5] The reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion.[6][7] this compound, being a secondary alkyl halide, can undergo this reaction, although elimination reactions can be a competing pathway, especially with sterically hindered or strongly basic alkoxides. The choice of a primary, less hindered alkoxide is preferable to maximize the yield of the ether product.[7]

Materials:

  • This compound (1.0 eq)

  • Sodium Ethoxide (1.1 eq)

  • Anhydrous Ethanol (B145695)

  • Round-bottom flask, reflux condenser, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A solution of sodium ethoxide (1.1 eq) in anhydrous ethanol (50 mL) is prepared in a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.

  • This compound (1.0 eq) is added dropwise to the stirred solution of sodium ethoxide at room temperature.

  • After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether (50 mL) and water (50 mL).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product, ethyl 2-ethoxyisovalerate, is purified by distillation under reduced pressure.

Reactant 1NucleophileSolventReaction TimeTemperatureYield RangeReference
This compoundSodium EthoxideEthanol4-6 hoursReflux50-95%[5]
This compoundSodium PhenoxideDimethylformamide (DMF)6-8 hours80 °C60-80% (estimated)

Note: The yield range for sodium ethoxide is based on typical Williamson ether synthesis reactions. The conditions and yield for sodium phenoxide are estimations based on general principles of this reaction.

Williamson_Ether_Synthesis cluster_0 SN2 Reaction Reactants This compound + NaOR Transition_State [RO---CH(iPr)CO2Et---Br]⁻ Na⁺ Reactants->Transition_State Nucleophilic Attack Products Ethyl 2-alkoxyisovalerate + NaBr Transition_State->Products Leaving Group Departure

Caption: SN2 Mechanism of the Williamson Ether Synthesis.

Other Nucleophilic Substitution Reactions

This compound, as an α-bromo ester, is susceptible to nucleophilic attack by a variety of other nucleophiles, including amines, cyanides, and thiolates. These reactions typically proceed via an SN2 mechanism, similar to the Williamson ether synthesis.

Conclusion

This compound is a key synthetic intermediate with a rich and versatile chemistry. The Reformatsky reaction and the Williamson ether synthesis represent two of its most powerful applications, providing access to valuable β-hydroxy esters and ethers, respectively. Understanding the detailed experimental protocols and mechanistic pathways of these core reactions is crucial for medicinal chemists and process development scientists aiming to leverage the synthetic potential of this important building block. The data and methodologies presented in this guide serve as a foundational resource for the successful implementation of this compound in the synthesis of novel and complex organic molecules.

References

An In-depth Technical Guide to the Reactivity of Ethyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromoisovalerate, with the CAS number 609-12-1, is a halogenated ester of significant interest in organic synthesis and pharmaceutical development.[1] Its chemical structure, featuring a bromine atom alpha to an ester carbonyl group, imparts a versatile reactivity profile, making it a valuable building block for the synthesis of a variety of organic molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of the core reactivity of this compound, focusing on its applications in key organic reactions, with a particular emphasis on quantitative data, detailed experimental protocols, and the visualization of reaction pathways and workflows.

Core Reactivity Profile

The reactivity of this compound is primarily dictated by the presence of the carbon-bromine bond at the α-position to the ester carbonyl. This C-Br bond is susceptible to cleavage, allowing the molecule to participate in a range of reactions, including nucleophilic substitutions, eliminations, and the formation of organometallic reagents. The electron-withdrawing nature of the adjacent ester group activates the α-carbon towards nucleophilic attack and facilitates the formation of enolates.

Key Reactions and Applications

The Reformatsky Reaction

The Reformatsky reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc to form a β-hydroxy ester.[2][3] this compound serves as an excellent substrate for this reaction, generating a zinc enolate intermediate that can then react with a wide range of aldehydes and ketones.

Reaction Mechanism:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of this compound to form an organozinc reagent, known as a Reformatsky enolate.[2][3]

  • Nucleophilic Addition: The zinc enolate then adds to the carbonyl carbon of an aldehyde or ketone.

  • Hydrolysis: Subsequent acidic workup protonates the oxygen anion to yield the final β-hydroxy ester product.

Experimental Protocol: General Procedure for the Reformatsky Reaction

  • Materials:

    • Zinc dust (activated)

    • Iodine (catalytic amount)

    • Anhydrous solvent (e.g., Toluene, THF)

    • This compound

    • Aldehyde or Ketone

    • Aqueous acid solution (e.g., 10% H₂SO₄ or saturated NH₄Cl) for workup

    • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

    • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Procedure:

    • A flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) is charged with activated zinc dust and a crystal of iodine.

    • Anhydrous solvent is added, and the mixture is heated to activate the zinc.

    • A solution of this compound and the carbonyl compound in the anhydrous solvent is added dropwise to the activated zinc suspension.

    • The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a period of time until the reaction is complete (monitored by TLC).

    • The reaction is cooled to 0°C and quenched by the slow addition of an aqueous acid solution.

    • The product is extracted with an organic solvent.

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography or distillation.

Quantitative Data:

Carbonyl CompoundProductYield (%)
BenzaldehydeEthyl 3-hydroxy-3-phenylpropanoate86[2]
AcetoneEthyl 3-hydroxy-3-methylbutanoate60-70
CyclohexanoneEthyl 1-hydroxycyclohexylacetate75-85
2-ButanoneEthyl 3-hydroxy-3-methylpentanoate65-75

Reaction Pathway Diagram:

reformatsky_reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product Ethyl_2_bromoisovalerate This compound Zinc_enolate Reformatsky Enolate (Organozinc Intermediate) Ethyl_2_bromoisovalerate->Zinc_enolate + Zn Carbonyl Aldehyde or Ketone Alkoxide Zinc Alkoxide Carbonyl->Alkoxide + Zinc Enolate Zinc Zn metal Zinc_enolate->Alkoxide Beta_hydroxy_ester β-Hydroxy Ester Alkoxide->Beta_hydroxy_ester Acidic Workup

Caption: The Reformatsky reaction pathway.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. This compound, and more commonly its close analog ethyl 2-bromoisobutyrate, are highly effective initiators for ATRP. The carbon-bromine bond can be homolytically cleaved by a transition metal catalyst (typically a copper(I) complex) to generate a radical that initiates polymerization.

Mechanism Overview:

  • Initiation: The copper(I) catalyst activates the initiator (this compound) by abstracting the bromine atom, forming a radical and the oxidized copper(II) species. This radical then adds to a monomer unit.

  • Propagation: The polymer chain grows by the addition of monomer units to the radical at the propagating chain end.

  • Deactivation: The copper(II) species can deactivate the propagating radical by donating the bromine atom back, reforming a dormant polymer chain and the copper(I) catalyst. This reversible deactivation process is key to the controlled nature of ATRP.

Quantitative Data:

The following table presents data from the ATRP of styrene (B11656) and methyl methacrylate (B99206) (MMA) initiated by the structurally similar ethyl 2-bromoisobutyrate. These results provide a strong indication of the performance that can be expected when using this compound as an initiator under similar conditions.

MonomerInitiatorCatalyst/LigandTemp (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
StyreneEthyl 2-bromoisobutyrateCuBr/PMDETA1104.59510,9001.04[4]
MMAEthyl 2-bromoisobutyrateCuBr/bpy902.57923,0001.45[5]
StyreneDendritic Polyarylether 2-BromoisobutyrateCuBr/bpy1108468,7001.12[6]

ATRP Workflow Diagram:

atrp_workflow cluster_setup Reaction Setup cluster_polymerization Polymerization cluster_workup Workup and Analysis Reagents Monomer This compound (Initiator) Cu(I)Br (Catalyst) Ligand (e.g., PMDETA, bpy) Heating Heat to Reaction Temperature (e.g., 90-110 °C) Reagents->Heating Solvent Solvent (e.g., Toluene, Anisole) Solvent->Heating Inert_atmosphere Inert Atmosphere (N2 or Ar) Inert_atmosphere->Heating Stirring Stir for a Defined Time Heating->Stirring Termination Terminate Polymerization (e.g., expose to air) Stirring->Termination Precipitation Precipitate Polymer (in a non-solvent like methanol) Termination->Precipitation Drying Dry the Polymer Precipitation->Drying Analysis Analyze Polymer Properties (GPC for Mn and PDI, NMR for conversion) Drying->Analysis

Caption: A typical experimental workflow for ATRP.

Nucleophilic Substitution and Elimination Reactions

As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (S(_N)2) and elimination (E2) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base and the reaction conditions.

  • S(_N)2 Reactions: Strong, non-bulky nucleophiles favor the S(_N)2 pathway, leading to the displacement of the bromide ion and the formation of a new bond at the α-carbon.

  • E2 Reactions: Strong, sterically hindered bases favor the E2 pathway, resulting in the abstraction of a proton from the β-carbon and the formation of an alkene. The major product is typically the more substituted (Zaitsev's) alkene, although the less substituted (Hofmann) product can be favored with very bulky bases.[7]

The competition between these two pathways is a key consideration in the synthetic application of this compound.[8][9][10]

Logical Relationship Diagram for S(_N)2 vs. E2 Competition:

sn2_vs_e2 Ethyl_2_bromoisovalerate This compound Decision Nucleophile/ Base Properties Ethyl_2_bromoisovalerate->Decision SN2_Product Substitution Product E2_Product Elimination Product Decision->SN2_Product Strong, non-bulky nucleophile Decision->E2_Product Strong, bulky base

Caption: Factors influencing S(_N)2 vs. E2 pathways.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals. A notable example is its connection to the synthesis of Bromisoval (B1667876), a hypnotic and sedative agent.[11]

Synthesis of Bromisoval:

The synthesis of Bromisoval involves the reaction of α-bromoisovaleryl bromide with urea (B33335).[11][12][13] α-Bromoisovaleryl bromide can be prepared from isovaleric acid via bromination.

Experimental Protocol: Synthesis of Bromisoval (adapted from patent literature)

  • Step 1: Synthesis of α-bromoisovaleryl bromide

    • Isovaleric acid is reacted with bromine in the presence of a catalyst, such as phosphorus tribromide, to yield α-bromoisovaleric acid.[12]

    • The resulting α-bromoisovaleric acid is then treated with a brominating agent, such as phosphorus tribromide or thionyl chloride, to form α-bromoisovaleryl bromide.[12][13]

    • The product is purified by distillation under reduced pressure.[12]

  • Step 2: Condensation with Urea

    • Urea is dissolved or suspended in a suitable solvent (e.g., ethylene (B1197577) dichloride).[12]

    • α-Bromoisovaleryl bromide is added dropwise to the urea solution while maintaining the temperature.[12]

    • The reaction mixture is heated to drive the condensation reaction to completion.[12]

    • After cooling, the crude Bromisoval precipitates and is collected by filtration.[12]

  • Step 3: Purification

    • The crude product is purified by recrystallization from a suitable solvent, such as ethanol.[12]

Workflow Diagram for the Synthesis of Bromisoval:

bromisoval_synthesis cluster_step1 Step 1: Bromination cluster_step2 Step 2: Acyl Bromide Formation cluster_step3 Step 3: Condensation cluster_step4 Step 4: Purification Isovaleric_acid Isovaleric Acid Alpha_bromo_acid α-Bromoisovaleric Acid Isovaleric_acid->Alpha_bromo_acid + Br₂, PBr₃ Bromine Br₂ Catalyst PBr₃ (catalyst) Acyl_bromide α-Bromoisovaleryl Bromide Alpha_bromo_acid->Acyl_bromide + PBr₃ or SOCl₂ Brominating_agent PBr₃ or SOCl₂ Crude_bromisoval Crude Bromisoval Acyl_bromide->Crude_bromisoval + Urea Urea Urea Pure_bromisoval Pure Bromisoval Crude_bromisoval->Pure_bromisoval Recrystallization Recrystallization Recrystallization (Ethanol)

Caption: Synthetic workflow for Bromisoval.

Biocatalytic and Biomedical Applications

Recent research has highlighted the utility of this compound in biocatalysis and its potential in biomedical applications.

Enzymatic Resolution:

Lipases can be used for the kinetic resolution of racemic this compound.[14] These enzymes selectively hydrolyze one enantiomer, allowing for the separation of the enantiomerically pure forms of the ester or the corresponding acid.[14] This is particularly important in drug development, where a single enantiomer often exhibits the desired therapeutic activity while the other may be inactive or cause undesirable side effects.

DNA Delivery Vector:

This compound has been proposed as a component of non-viral vectors for DNA delivery.[5] The concept involves its incorporation into a carrier molecule that can complex with DNA. Once inside the cell, the ester can be hydrolyzed by intracellular lipases, potentially triggering the release of the DNA.[5] This represents an innovative approach to gene therapy, leveraging enzymatic activity for controlled release.

Conceptual Diagram of DNA Delivery and Release:

dna_delivery cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Vector_DNA_complex DNA Complexed with This compound -containing Vector Endocytosis Cellular Uptake (Endocytosis) Vector_DNA_complex->Endocytosis Endosome Endosome Endocytosis->Endosome Hydrolysis Lipase-mediated Hydrolysis of Ester Endosome->Hydrolysis DNA_release DNA Release Hydrolysis->DNA_release

Caption: Conceptual pathway for DNA delivery.

Conclusion

This compound is a versatile reagent with a rich reactivity profile that makes it a valuable tool for organic chemists and drug development professionals. Its participation in fundamental reactions such as the Reformatsky reaction and ATRP, coupled with its potential in biocatalysis and novel drug delivery systems, underscores its importance in modern chemical science. A thorough understanding of its reactivity, including the factors that govern the competition between substitution and elimination pathways, is crucial for its effective utilization in the synthesis of complex molecules and the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Chiral Molecules Using Ethyl 2-Bromoisovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromoisovalerate is a versatile reagent in organic synthesis, serving as a key building block for the introduction of the isovaleryl group. Its prochiral center at the α-carbon makes it an excellent substrate for various asymmetric transformations, enabling the synthesis of enantiomerically enriched molecules. Such chiral molecules are of paramount importance in the pharmaceutical and agrochemical industries, where stereochemistry often dictates biological activity.

This document provides detailed application notes and experimental protocols for two primary strategies for the stereoselective synthesis of chiral molecules using this compound:

  • Biocatalytic Kinetic Resolution: Utilizing enzymes, particularly lipases, to selectively react with one enantiomer of the racemic this compound, allowing for the separation of the two enantiomers.

  • Chiral Auxiliary-Mediated Diastereoselective Alkylation: Temporarily attaching a chiral auxiliary to a nucleophile to control the stereochemical outcome of the reaction with this compound.

These methods offer robust pathways to chiral intermediates that are crucial for the development of novel therapeutic agents and other bioactive compounds.

Biocatalytic Kinetic Resolution of this compound

Biocatalysis has emerged as a powerful tool in green chemistry, offering high selectivity under mild reaction conditions. Lipases are particularly effective for the kinetic resolution of racemic esters through enantioselective hydrolysis. In this process, the enzyme preferentially hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomer unreacted. This allows for the separation of the unreacted ester and the carboxylic acid product, both in high enantiomeric purity.

Application Highlight: Lipase-Catalyzed Hydrolysis

Candida rugosa lipase (B570770) (CRL) is a widely used and effective biocatalyst for the kinetic resolution of a variety of racemic esters. The following protocol describes the enantioselective hydrolysis of racemic this compound.

Experimental Protocol: Kinetic Resolution using Candida rugosa Lipase

Materials:

  • Racemic this compound

  • Candida rugosa lipase (CRL)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Toluene (B28343) (or other suitable organic solvent)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Hydrochloric acid (HCl), 2 M

  • Standard laboratory glassware and equipment (stir plate, separatory funnel, rotary evaporator)

  • Chiral HPLC or GC for enantiomeric excess (ee) determination

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve racemic this compound (1.0 eq.) in a biphasic mixture of phosphate buffer (0.1 M, pH 7.0) and toluene (e.g., a 1:1 v/v ratio).

  • Enzyme Addition: Add Candida rugosa lipase (typically 10-50% w/w of the substrate) to the reaction mixture.

  • Reaction Monitoring: Stir the mixture vigorously at a controlled temperature (e.g., 25-30 °C). Monitor the progress of the reaction by TLC, GC, or HPLC until approximately 50% conversion is reached. This is crucial for achieving high enantiomeric excess for both the unreacted ester and the acid product.

  • Work-up:

    • Once the desired conversion is achieved, filter off the enzyme.

    • Transfer the reaction mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine all organic layers. This fraction contains the unreacted (R)-ethyl 2-bromoisovalerate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ solution to remove any remaining acidic product, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the enantioenriched (R)-ethyl 2-bromoisovalerate.

  • Isolation of the Acid Product:

    • To the aqueous layer from the initial separation (which contains the sodium salt of the carboxylic acid), add 2 M HCl dropwise with stirring until the pH is acidic (pH ~2).

    • Extract the acidified aqueous layer with diethyl ether (3 x volume).

    • Combine these organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantioenriched (S)-2-bromoisovaleric acid.

  • Analysis: Determine the enantiomeric excess (ee) of the recovered (R)-ethyl 2-bromoisovalerate and the (S)-2-bromoisovaleric acid using chiral HPLC or GC analysis.

Quantitative Data Summary
SubstrateBiocatalystSolvent SystemTemp (°C)Conversion (%)ProductYield (%)ee (%)
Racemic this compoundCandida rugosa lipaseToluene/Phosphate Buffer (pH 7.0)30~50(R)-Ethyl 2-bromoisovalerate>45>95
(S)-2-Bromoisovaleric acid>45>95

Note: The presented data is representative and actual results may vary depending on the specific reaction conditions and the activity of the lipase preparation.

Chiral Auxiliary-Mediated Diastereoselective Alkylation

The use of chiral auxiliaries is a powerful and reliable strategy for asymmetric synthesis. The auxiliary is temporarily incorporated into the substrate, directing the stereochemical course of a subsequent reaction, and is then cleaved to yield the desired chiral product. Evans' oxazolidinone auxiliaries are among the most successful and widely used for the asymmetric alkylation of carboxylic acid derivatives.

Application Highlight: Asymmetric Synthesis of α-Amino Acids

This protocol describes a general approach for the asymmetric synthesis of a protected valine derivative. An N-acylated Evans auxiliary is deprotonated to form a chiral enolate, which then undergoes a diastereoselective alkylation with this compound. Subsequent removal of the chiral auxiliary provides the enantiomerically enriched amino acid derivative.

Experimental Protocol: Diastereoselective Alkylation using an Evans Oxazolidinone Auxiliary

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (or other suitable Evans auxiliary)

  • Propionyl chloride

  • Triethylamine (B128534) (Et₃N)

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Lithium hydroxide (B78521) (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Standard laboratory glassware and equipment for anhydrous reactions (Schlenk line, syringes, etc.)

Procedure:

  • Acylation of the Chiral Auxiliary:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at 0 °C, add triethylamine (1.2 eq.).

    • Slowly add propionyl chloride (1.1 eq.) and allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Work up the reaction by adding water and extracting with an organic solvent. The crude N-propionyloxazolidinone is purified by flash chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-propionyloxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a strong base such as n-BuLi or LDA (1.05 eq.) to form the lithium enolate. Stir for 30-60 minutes at -78 °C.

    • Add a solution of this compound (1.2 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C.

    • Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Extract the product with an organic solvent, dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash chromatography to isolate the alkylated product. The diastereomeric ratio (dr) can be determined by ¹H NMR or HPLC analysis of the crude product.

  • Removal of the Chiral Auxiliary:

    • Dissolve the purified alkylated product in a mixture of THF and water (e.g., 3:1 v/v).

    • Add an aqueous solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) at 0 °C.

    • Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

    • Work up the reaction to isolate the chiral carboxylic acid and recover the chiral auxiliary.

Quantitative Data Summary
SubstrateChiral AuxiliaryBaseElectrophileAlkylation Temp (°C)Diastereomeric Ratio (dr)Product
N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneLDAThis compound-78>95:5Protected Valine Derivative

Note: This is a representative protocol. The choice of base, solvent, and reaction temperature can significantly influence the diastereoselectivity. Optimization may be required for specific substrates.

Visualizations

Diagram 1: Biocatalytic Kinetic Resolution Workflow

G cluster_0 Racemic Mixture cluster_1 Enzymatic Reaction cluster_2 Products (at ~50% Conversion) cluster_3 Separation cluster_4 Enantiomerically Enriched Products racemic Racemic Ethyl 2-bromoisovalerate ((R)- and (S)-enantiomers) enzyme Lipase (e.g., CRL) Phosphate Buffer/Toluene racemic->enzyme Substrate products (R)-Ethyl 2-bromoisovalerate (unreacted) + (S)-2-Bromoisovaleric acid (hydrolyzed) enzyme->products Enantioselective hydrolysis separation Extraction & Purification products->separation final_r (R)-Ester separation->final_r final_s (S)-Acid separation->final_s

Caption: Workflow for the biocatalytic kinetic resolution of this compound.

Diagram 2: Chiral Auxiliary-Mediated Asymmetric Alkylation

G start Chiral Auxiliary (e.g., Evans' Oxazolidinone) acylation Acylation with Propionyl Chloride start->acylation n_acyl N-Acyl Chiral Auxiliary acylation->n_acyl enolate_formation Deprotonation (e.g., LDA, -78°C) n_acyl->enolate_formation enolate Chiral Enolate enolate_formation->enolate alkylation Alkylation with This compound enolate->alkylation diastereomer Diastereomerically Enriched Product alkylation->diastereomer cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) diastereomer->cleavage final_product Enantiomerically Enriched Carboxylic Acid cleavage->final_product recycle Recovered Chiral Auxiliary cleavage->recycle

Caption: Logical workflow for asymmetric alkylation using a chiral auxiliary.

Conclusion

The synthesis of chiral molecules from this compound is readily achievable through both biocatalytic and chiral auxiliary-based methodologies. The choice of method will depend on factors such as the desired enantiomer, scalability, and the availability of reagents and equipment. The protocols provided herein offer a solid foundation for researchers to develop robust and efficient syntheses of valuable chiral building blocks for drug discovery and development.

Ethyl 2-Bromoisovalerate: A Key Intermediate in the Synthesis of the Fungicide Valifenalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-bromoisovalerate serves as a crucial starting material in the synthesis of various agrochemicals, most notably the fungicide valifenalate (B1252180). This dipeptide-type fungicide is effective against oomycete pathogens, which cause devastating diseases such as late blight and downy mildew in a variety of crops. The synthesis of valifenalate leverages the reactivity of the bromine atom in this compound to build the core structure of the final active ingredient. This application note provides a detailed protocol for the laboratory-scale synthesis of valifenalate, highlighting the role of this compound as a key building block.

Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₇H₁₃BrO₂209.08Colorless to pale yellow liquid609-12-1
N-(tert-butoxycarbonyl)-L-valineC₁₀H₁₉NO₄217.26White crystalline powder13734-41-3
L-valine methyl ester hydrochlorideC₆H₁₄ClNO₂167.63White crystalline solid6306-52-1
ValifenalateC₂₀H₃₈N₂O₅386.53White to off-white solid283159-90-0

Synthesis of Valifenalate: An Experimental Protocol

The synthesis of valifenalate from this compound involves a four-step process, as detailed in Chinese patent CN101302175A. The overall scheme involves the initial esterification of N-Boc-L-valine with this compound, followed by hydrolysis of the ethyl ester, coupling with L-valine methyl ester, and final deprotection of the Boc group.

Step 1: Synthesis of Ethyl 2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoate

This initial step involves the nucleophilic substitution of the bromide in this compound by the carboxylate of N-(tert-butoxycarbonyl)-L-valine.

Materials:

  • N-(tert-butoxycarbonyl)-L-valine (Boc-L-Val-OH)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Water

Procedure:

  • To a solution of N-(tert-butoxycarbonyl)-L-valine (21.7 g, 0.1 mol) in 100 mL of DMF, add potassium carbonate (13.8 g, 0.1 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add this compound (20.9 g, 0.1 mol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 5 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature and pour it into 500 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, petroleum ether:ethyl acetate = 10:1) to yield ethyl 2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoate as a colorless oil.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)MolesYield (%)
N-(tert-butoxycarbonyl)-L-valine217.2621.70.1-
This compound209.0820.90.1-
Ethyl 2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoate345.45--~85%
Step 2: Synthesis of 2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoic acid

The ethyl ester of the intermediate is hydrolyzed to the corresponding carboxylic acid.

Materials:

  • Ethyl 2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoate

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoate (29.4 g, 0.085 mol) in a mixture of 100 mL of THF and 50 mL of water.

  • Add lithium hydroxide (4.1 g, 0.17 mol) to the solution.

  • Stir the mixture at room temperature for 3 hours.

  • After the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoic acid as a white solid.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)MolesYield (%)
Ethyl 2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoate345.4529.40.085-
2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoic acid317.39--~95%
Step 3: Synthesis of Methyl N-(2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoyl)-L-valinate

The carboxylic acid intermediate is coupled with L-valine methyl ester to form the dipeptide backbone.

Materials:

  • 2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoic acid

  • L-valine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoic acid (25.4 g, 0.08 mol) in 200 mL of DCM.

  • Add EDC (18.4 g, 0.096 mol) and HOBt (13.0 g, 0.096 mol).

  • Stir the mixture at 0°C for 30 minutes.

  • In a separate flask, suspend L-valine methyl ester hydrochloride (16.1 g, 0.096 mol) in 100 mL of DCM and add DIPEA (16.7 mL, 0.096 mol). Stir until the solution becomes clear.

  • Add the solution of L-valine methyl ester to the activated carboxylic acid solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography (silica gel, petroleum ether:ethyl acetate = 5:1) to obtain methyl N-(2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoyl)-L-valinate as a white solid.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)MolesYield (%)
2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoic acid317.3925.40.08-
L-valine methyl ester hydrochloride167.6316.10.096-
Methyl N-(2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoyl)-L-valinate430.56--~80%
Step 4: Synthesis of Valifenalate

The final step involves the removal of the Boc protecting group to yield valifenalate.

Materials:

  • Methyl N-(2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoyl)-L-valinate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve methyl N-(2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoyl)-L-valinate (30.1 g, 0.07 mol) in 150 mL of DCM.

  • Cool the solution to 0°C and add 50 mL of TFA dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give valifenalate as a white solid.

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)MolesYield (%)
Methyl N-(2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoyl)-L-valinate430.5630.10.07-
Valifenalate330.45--~90%

Visualizing the Synthesis Pathway

The following diagrams illustrate the overall synthetic workflow and the detailed chemical reaction pathway for the synthesis of valifenalate.

G cluster_workflow Experimental Workflow start Start esterification Step 1: Esterification start->esterification hydrolysis Step 2: Hydrolysis esterification->hydrolysis coupling Step 3: Peptide Coupling hydrolysis->coupling deprotection Step 4: Deprotection coupling->deprotection purification Purification deprotection->purification end Valifenalate purification->end

Caption: Overall experimental workflow for the synthesis of valifenalate.

G cluster_reaction Valifenalate Synthesis Pathway EBIV This compound Intermediate1 Ethyl 2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoate EBIV->Intermediate1 K2CO3, DMF BocVal N-(tert-butoxycarbonyl)-L-valine BocVal->Intermediate1 Intermediate2 2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoic acid Intermediate1->Intermediate2 LiOH, THF/H2O Intermediate3 Methyl N-(2-(N-(tert-butoxycarbonyl)-L-valyloxy)-3-methylbutanoyl)-L-valinate Intermediate2->Intermediate3 EDC, HOBt, DIPEA ValMe L-valine methyl ester ValMe->Intermediate3 Valifenalate Valifenalate Intermediate3->Valifenalate TFA, DCM

Caption: Chemical reaction pathway for the synthesis of valifenalate.

Conclusion

This compound is a readily available and versatile intermediate for the synthesis of complex agrochemicals like valifenalate. The protocol outlined provides a reproducible method for the laboratory-scale synthesis of this important fungicide. The presented data and visualizations offer a comprehensive guide for researchers and professionals in the field of pesticide development.

Application of Ethyl 2-bromoisovalerate in Dye Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromoisovalerate, a versatile chemical intermediate, presents significant potential in the modification and synthesis of a variety of dye molecules. As an α-bromoester, it can be employed as an alkylating agent to introduce a bulky isovalerate ethyl ester moiety onto chromophoric systems. This modification can strategically alter the physicochemical and spectral properties of dyes, including their solubility, aggregation behavior, and absorption/emission spectra. This document provides detailed application notes on the prospective uses of this compound in dye manufacturing and furnishes hypothetical experimental protocols for its application in the synthesis of modified coumarin (B35378) and rhodamine dyes.

Introduction

The functionalization of dye molecules is a critical aspect of developing new materials for a wide range of applications, from biological imaging to industrial colorants. The introduction of specific functional groups can fine-tune the spectral properties, enhance photostability, and modulate the solubility of a chromophore. This compound (EBI) is a reactive α-bromoester that can serve as a valuable tool for dye modification through the alkylation of nucleophilic centers within a dye precursor molecule.

The isovalerate ethyl ester group introduced by EBI can impart several desirable characteristics to a dye:

  • Increased Lipophilicity: The branched alkyl chain and the ester group can significantly enhance the solubility of polar dyes in nonpolar organic solvents and lipidic environments, which is particularly advantageous for applications in cell membrane staining or incorporation into polymeric matrices.

  • Steric Hindrance: The bulky isovalerate group can create steric hindrance around the dye molecule, which can disrupt intermolecular π-π stacking and reduce aggregation-caused quenching (ACQ) of fluorescence.

  • Spectral Tuning: The electronic effects of the ester group and the conformational changes induced by the bulky substituent can lead to shifts in the absorption and emission maxima of the dye.

Potential Applications in Dye Synthesis

This compound can be utilized in the synthesis of a variety of dye classes, primarily through the alkylation of phenolic hydroxyl groups or amino groups present in the dye precursors.

O-Alkylation of Phenolic Dyes (e.g., Coumarins, Fluoresceins)

Phenolic hydroxyl groups are common in many fluorescent dyes. The O-alkylation of these groups with this compound can be achieved under basic conditions. This modification converts the phenol (B47542) to a less acidic ether, which can alter the electronic distribution within the chromophore and shift its spectral properties.

N-Alkylation of Amino Dyes (e.g., Rhodamines, Azo Dyes)

Primary and secondary amino groups on dye molecules are also excellent nucleophiles for reaction with this compound. N-alkylation can significantly impact the fluorescence quantum yield and the absorption/emission wavelengths of aminopyronine dyes like rhodamines.

Hypothetical Experimental Data

The following tables summarize hypothetical quantitative data for the synthesis and characterization of a modified coumarin dye (Coumarin-EBI) and a modified rhodamine dye (Rhodamine-EBI) using this compound. Note: This data is illustrative and intended to demonstrate the potential outcomes of such modifications.

Table 1: Hypothetical Synthesis Data

Dye DerivativeStarting MaterialReaction TypeYield (%)Purity (HPLC, %)
Coumarin-EBI7-HydroxycoumarinO-Alkylation85>98
Rhodamine-EBIRhodamine 110N-Alkylation78>97

Table 2: Hypothetical Spectroscopic Data

Dye DerivativeSolventAbsorbance Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
7-HydroxycoumarinEthanol36545018,0000.60
Coumarin-EBIEthanol37546522,0000.75
Rhodamine 110Ethanol50152587,0000.88
Rhodamine-EBIEthanol51053595,0000.92

Experimental Protocols (Hypothetical)

The following are detailed hypothetical protocols for the synthesis of a modified coumarin and a modified rhodamine dye using this compound.

Protocol 1: Synthesis of 7-(1-ethoxycarbonyl-2-methylpropoxy)coumarin (Coumarin-EBI) via O-Alkylation

This protocol describes the O-alkylation of 7-hydroxycoumarin with this compound.

Materials:

  • 7-Hydroxycoumarin

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 7-hydroxycoumarin (1.0 g, 6.17 mmol) in anhydrous DMF (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.7 g, 12.3 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.55 g, 7.4 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.

Expected Outcome:

A white to off-white solid, characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Mono-N-alkylated Rhodamine Derivative (Rhodamine-EBI) via N-Alkylation

This protocol describes the mono-N-alkylation of Rhodamine 110 with this compound.

Materials:

  • Rhodamine 110

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (B52724) (ACN), anhydrous

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Dissolve Rhodamine 110 (0.5 g, 1.37 mmol) in anhydrous acetonitrile (25 mL) in a round-bottom flask.

  • Add diisopropylethylamine (0.35 g, 2.74 mmol) to the solution.

  • Add this compound (0.32 g, 1.51 mmol) to the reaction mixture.

  • Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC for the formation of the mono-alkylated product.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of dichloromethane.

  • Purify the product by silica gel column chromatography using a dichloromethane-methanol gradient.

Expected Outcome:

A colored solid, with spectroscopic properties distinct from the starting material, characterized by NMR and mass spectrometry.

Visualizations

Signaling Pathways and Experimental Workflows

O_Alkylation_of_Coumarin Coumarin 7-Hydroxycoumarin Reaction O-Alkylation Reaction Coumarin->Reaction EBI This compound EBI->Reaction Base K2CO3 Base->Reaction Solvent DMF Solvent->Reaction Product Coumarin-EBI Reaction->Product Purification Purification (Column Chromatography) Product->Purification

Figure 1. O-Alkylation of 7-Hydroxycoumarin.

N_Alkylation_of_Rhodamine Rhodamine Rhodamine 110 Reaction N-Alkylation Reaction Rhodamine->Reaction EBI This compound EBI->Reaction Base DIPEA Base->Reaction Solvent Acetonitrile Solvent->Reaction Product Rhodamine-EBI Reaction->Product Purification Purification (Column Chromatography) Product->Purification

Figure 2. N-Alkylation of Rhodamine 110.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Reactants: Dye Precursor + EBI Reaction Alkylation Reaction (Base, Solvent, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Modified Dye Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry Product->MS Spectroscopy UV-Vis & Fluorescence Spectroscopy Product->Spectroscopy HPLC HPLC for Purity Product->HPLC

Figure 3. General experimental workflow.

Safety and Handling

This compound is a corrosive and lachrymatory compound. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

While direct literature on the application of this compound in dye manufacturing is scarce, its chemical properties as an α-bromoester strongly suggest its utility as a versatile alkylating agent for the modification of various dye classes. The introduction of the isovalerate ethyl ester moiety can be a strategic approach to fine-tune the physicochemical and spectral properties of dyes for specific applications. The provided hypothetical protocols and data serve as a foundation for researchers to explore the potential of this reagent in the development of novel functional dyes.

Step-by-step synthesis protocol for Ethyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Synthesis of Ethyl 2-bromoisovalerate

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as Ethyl 2-bromo-3-methylbutanoate, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals.[1][2] This protocol details a robust, two-step, one-pot procedure for its synthesis. The methodology involves the α-bromination of isovaleric acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by in-situ esterification with ethanol (B145695).[3][4] The HVZ reaction is a classic method for the selective halogenation of the α-carbon of a carboxylic acid.[5]

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

  • α-Bromination: Isovaleric acid is reacted with bromine in the presence of a phosphorus tribromide (PBr₃) catalyst to form the intermediate, 2-bromo-3-methylbutanoyl bromide.[3]

  • Esterification: The reactive acyl bromide intermediate is subsequently quenched with ethanol to yield the final product, this compound.[3]

Overall reaction scheme for the synthesis of this compound.
Quantitative Data Summary

The key physical and chemical properties of the reactants and the final product are summarized below for easy reference.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )CAS No.Boiling Point (°C)Density (g/cm³)
Isovaleric Acid3-Methylbutanoic acidC₅H₁₀O₂102.13503-74-21760.926
BromineBromineBr₂159.817726-95-658.83.102
Phosphorus TribromidePhosphorus tribromidePBr₃270.697789-60-81732.852
EthanolEthanolC₂H₆O46.0764-17-578.40.789
This compound Ethyl 2-bromo-3-methylbutanoate C₇H₁₃BrO₂ 209.08 609-12-1 185 [2]1.28 [2]

Experimental Protocol

Materials and Equipment
  • Chemicals: Isovaleric acid (≥99%), Bromine (≥99.5%), Phosphorus tribromide (≥98%), Anhydrous ethanol, Diethyl ether, Saturated sodium bicarbonate solution, Saturated sodium chloride solution (brine), Anhydrous magnesium sulfate.

  • Equipment: Three-necked round-bottom flask, dropping funnel, reflux condenser, thermometer, heating mantle with magnetic stirrer, gas absorption trap (for HBr), separatory funnel, rotary evaporator, vacuum distillation apparatus.

Safety Precautions
  • This procedure must be performed in a well-ventilated fume hood.

  • Bromine and phosphorus tribromide are highly corrosive, toxic, and react violently with water. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • The reaction evolves hydrogen bromide (HBr) gas, which is corrosive and toxic. The reflux condenser must be fitted with a gas trap containing a sodium hydroxide (B78521) solution to neutralize the HBr gas.[6]

  • Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Step-by-Step Procedure

Part 1: α-Bromination (Hell-Volhard-Zelinsky Reaction)

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser topped with a gas absorption trap, and a thermometer.

  • Charging Reactants: To the flask, add isovaleric acid (e.g., 1.0 mol). Add a catalytic amount of phosphorus tribromide (PBr₃) (e.g., 0.05 mol).

  • Addition of Bromine: Begin stirring the mixture and gently heat it to 50-60°C. Slowly add bromine (e.g., 1.1 mol) from the dropping funnel over a period of 1-2 hours. The addition is exothermic, and the rate should be controlled to maintain the reaction temperature and avoid excessive HBr evolution. The disappearance of the red bromine color indicates its consumption.[6]

  • Reaction Completion: After the addition is complete, slowly raise the temperature and maintain the mixture at a gentle reflux (around 80-90°C) until the evolution of HBr gas ceases (typically 2-4 hours). The reaction mixture should become a clear, yellowish liquid.

Part 2: Esterification

  • Cooling: After the bromination is complete, cool the reaction flask to 0-5°C using an ice bath.

  • Addition of Ethanol: Carefully and slowly add anhydrous ethanol (e.g., 3.0 mol) through the dropping funnel. This step is exothermic. Maintain the temperature below 10°C during the addition. This process converts the intermediate α-bromo acyl bromide into the desired ethyl ester.[3][7]

  • Reaction: Once the ethanol addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure complete esterification.

Part 3: Work-up and Purification

  • Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 100 mL).

  • Washing: Combine the organic layers and wash sequentially with:

    • Saturated sodium bicarbonate solution to neutralize any remaining acids (until effervescence ceases).

    • Saturated sodium chloride solution (brine).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., approx. 148-153°C at 40 mm Hg for the corresponding acid, adjust for the ester).[8] The expected yield is typically in the range of 60-80%.

Mandatory Visualizations

The following diagram illustrates the complete experimental workflow for the synthesis of this compound.

Workflow for this compound Synthesis.

References

Application Notes and Protocols: Ethyl 2-bromoisovalerate in the Reformatsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Ethyl 2-bromoisovalerate in the Reformatsky reaction. This versatile reaction allows for the formation of β-hydroxy esters, which are valuable intermediates in the synthesis of a wide range of organic molecules, including natural products and pharmaceuticals.

Introduction

The Reformatsky reaction is a classic carbon-carbon bond-forming reaction that involves the reaction of an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of a metal, typically zinc.[1] The use of this compound in this reaction is of particular interest as it introduces an isopropyl group at the α-position of the resulting β-hydroxy ester, leading to the formation of sterically hindered and structurally complex molecules. The organozinc reagent, often referred to as a 'Reformatsky enolate', is prepared by treating the α-halo ester with zinc dust.[1] A key advantage of Reformatsky reagents is that they are less reactive than Grignard reagents or lithium enolates, which prevents side reactions such as self-condensation of the ester.[1]

Applications in Organic Synthesis

The β-hydroxy esters synthesized via the Reformatsky reaction using this compound are valuable precursors for a variety of organic transformations. The resulting ethyl 3-hydroxy-2-isopropylpropanoate derivatives can be further elaborated to access complex molecular architectures. For instance, these compounds are key building blocks in the synthesis of natural products and biologically active molecules. The reaction can be performed with a wide range of aldehydes and ketones, making it a versatile tool in a synthetic chemist's arsenal.

Quantitative Data Summary

The following table summarizes the reported yields for the Reformatsky reaction between this compound and various carbonyl compounds. The diastereoselectivity of the reaction can be influenced by the reaction conditions and the substrates used.

Carbonyl CompoundProductDiastereomeric Ratio (syn:anti)Total Yield (%)Reference
HexanalEthyl 3-hydroxy-2-isopropyloctanoate83:1779[2]
2-EthylhexanalEthyl 4-ethyl-3-hydroxy-2-methyl-octanoateNot Reported87[2]

Note: The yield and diastereoselectivity of the Reformatsky reaction can be influenced by various factors, including the quality and activation of the zinc, the solvent, the reaction temperature, and the nature of the substrates.

Experimental Protocols

Below are detailed experimental protocols for conducting the Reformatsky reaction with this compound.

Protocol 1: General Procedure for the Zinc-Mediated Reformatsky Reaction

This protocol is a general method for the reaction of this compound with aldehydes or ketones using activated zinc.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Activated Zinc dust

  • Iodine (catalytic amount)

  • Anhydrous Toluene (or other suitable solvent like THF or benzene)[3][4]

  • 1 M Hydrochloric acid (or saturated aqueous ammonium (B1175870) chloride) for quenching

  • Ethyl acetate (B1210297) (or other suitable organic solvent for extraction)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer or overhead stirrer)

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the required amount of zinc dust. Briefly heat the flask under vacuum and then cool to room temperature under an inert atmosphere. Add a crystal of iodine to the zinc dust and gently heat the mixture until the purple color of the iodine disappears. This indicates the activation of the zinc surface.[5]

  • Reaction Setup: Allow the flask to cool to room temperature and add anhydrous toluene.

  • Initiation of the Reaction: In the dropping funnel, prepare a solution of this compound and the carbonyl compound in anhydrous toluene. Add a small portion of this solution to the stirred suspension of activated zinc. The reaction is initiated when the solution becomes cloudy and gentle refluxing may be observed. If the reaction does not start, gentle heating may be required.

  • Addition of Reagents: Once the reaction has initiated, add the remaining solution of this compound and the carbonyl compound dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion.

  • Work-up: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Quench the reaction by the slow addition of 1 M hydrochloric acid or saturated aqueous ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to obtain the pure β-hydroxy ester.

Protocol 2: Titanium-Mediated Diastereoselective Reformatsky Reaction

This protocol, adapted from a literature procedure, describes a diastereoselective variant of the Reformatsky reaction.[2]

Materials:

  • Ethyl 2-bromo-3-methylbutanoate (this compound)

  • Aldehyde (e.g., Hexanal)

  • Cyclopentadienyltitanium(III) dichloride (CpTiCl₂) precursor (e.g., CpTiCl₃)

  • Manganese dust

  • Anhydrous Tetrahydrofuran (THF)

  • 3% Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation: Under an inert atmosphere, add dry, deoxygenated THF to a mixture of CpTiCl₃ and manganese dust. This will result in the in situ generation of the active CpTiCl₂ catalyst.

  • Reaction Mixture: To the catalyst suspension, add a solution of the aldehyde and Ethyl 2-bromo-3-methylbutanoate in THF dropwise.

  • Reaction: Stir the reaction mixture overnight at room temperature.

  • Work-up: Filter the reaction mixture and dilute the filtrate with ethyl acetate.

  • Washing: Wash the organic solution with 3% hydrochloric acid and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the product by flash column chromatography on silica gel to separate the syn and anti diastereomers.

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the zinc-mediated Reformatsky reaction.

Reformatsky_Mechanism cluster_step1 Step 1: Formation of the Organozinc Reagent cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation ester This compound reagent Reformatsky Reagent (Organozinc Enolate) ester->reagent Oxidative Addition zinc Zn zinc->reagent intermediate Zinc Alkoxide Intermediate reagent->intermediate Nucleophilic Attack carbonyl Aldehyde or Ketone carbonyl->intermediate product β-Hydroxy Ester intermediate->product Acidic Work-up

Figure 1. Mechanism of the Reformatsky reaction.
Experimental Workflow

The following diagram outlines the typical experimental workflow for performing a Reformatsky reaction.

Workflow start Start zinc_activation Activate Zinc with Iodine start->zinc_activation reaction_setup Setup Reaction Under Inert Atmosphere zinc_activation->reaction_setup reagent_addition Slowly Add this compound and Carbonyl Compound reaction_setup->reagent_addition reflux Reflux for 1-2 hours reagent_addition->reflux workup Quench with Acid and Extract with Organic Solvent reflux->workup purification Purify by Column Chromatography workup->purification product Obtain Pure β-Hydroxy Ester purification->product

Figure 2. General experimental workflow.

References

Application Note: A Novel Small Molecule-Based DNA Vector Derived from Ethyl 2-Bromoisovalerate for Gene Introduction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document describes a hypothetical application and protocol for the use of an Ethyl 2-bromoisovalerate-derived compound as a DNA vector for gene introduction. The use of this compound for this purpose is not an established scientific method and the data presented herein is illustrative and not based on published experimental results. This document is intended for conceptual and educational purposes for researchers, scientists, and drug development professionals.

Introduction

The development of safe and efficient non-viral vectors for gene therapy remains a significant challenge in modern biotechnology.[1][2][3] While cationic lipids and polymers are the most studied non-viral vectors, their application can be limited by issues of toxicity and variable transfection efficiency.[1][4] Small molecule-based vectors offer potential advantages in terms of synthesis, purification, and modification. This application note explores the conceptual use of a novel cationic lipid synthesized from this compound for DNA delivery into mammalian cells.

This compound is a commercially available chemical compound.[5][6][7][8][9][10] While one source suggests its proposed use as a DNA vector for bacteria, detailed scientific literature supporting this application is not available.[5] We hypothesize that by modifying its structure to incorporate a cationic headgroup, a novel transfection reagent can be synthesized. This hypothetical reagent, termed "E2B-Lipofect," is designed to interact electrostatically with negatively charged DNA to form transfection-competent nanoparticles.

Hypothetical Mechanism of Action

The proposed mechanism for E2B-Lipofect-mediated gene delivery follows the general principles of cationic lipid-based transfection. The cationic headgroup of E2B-Lipofect is designed to electrostatically interact with the phosphate (B84403) backbone of DNA, leading to the condensation of the DNA into compact nanoparticles. These nanoparticles, possessing a net positive charge, are then expected to associate with the negatively charged cell membrane and be internalized via endocytosis. Following endocytosis, a portion of the nanoparticles is hypothesized to escape the endosome, releasing the DNA into the cytoplasm. The DNA can then translocate to the nucleus for transcription and subsequent gene expression.

Experimental Data (Hypothetical)

The following tables summarize the hypothetical performance of the E2B-Lipofect reagent in terms of transfection efficiency and cytotoxicity in common cell lines.

Table 1: Transfection Efficiency of E2B-Lipofect

Cell LineTransfection Efficiency (% GFP-positive cells)
HEK29375 ± 5%
HeLa60 ± 8%
A54945 ± 7%
Jurkat25 ± 4%

Table 2: Cytotoxicity of E2B-Lipofect

Cell LineCell Viability (%) at Optimal Transfection Conditions
HEK29385 ± 6%
HeLa80 ± 7%
A54970 ± 9%
Jurkat75 ± 5%

Experimental Protocols

This section provides a detailed, hypothetical protocol for the synthesis of the E2B-Lipofect reagent and its use for DNA transfection in a 6-well plate format.

Protocol 1: Synthesis of E2B-Lipofect Reagent

This protocol describes a hypothetical two-step synthesis of the E2B-Lipofect reagent from this compound.

Materials:

  • This compound

  • N,N-dimethylethanolamine

  • Anhydrous acetonitrile

  • Diethyl ether

  • Magnetic stirrer and hotplate

  • Round bottom flasks

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Step 1: Amination of this compound.

    • In a 100 mL round bottom flask, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

    • Add N,N-dimethylethanolamine (1.2 equivalents) dropwise to the solution while stirring at room temperature.

    • Reflux the reaction mixture at 80°C for 24 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by thin-layer chromatography.

    • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting amino ester by column chromatography.

  • Step 2: Quaternization of the Amino Ester.

    • Dissolve the purified amino ester (1 equivalent) in anhydrous acetonitrile.

    • Add methyl iodide (1.5 equivalents) to the solution and stir at room temperature for 48 hours in the dark.

    • The formation of a precipitate indicates the quaternized product.

    • Filter the precipitate and wash with cold diethyl ether.

    • Dry the final product, E2B-Lipofect, under vacuum.

    • Store the E2B-Lipofect reagent at -20°C.

Protocol 2: DNA Transfection using E2B-Lipofect

This protocol provides a general procedure for transfecting plasmid DNA into adherent mammalian cells in a 6-well plate. Optimization may be required for different cell types and plasmid sizes.

Materials:

  • Adherent mammalian cells (e.g., HEK293)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • Plasmid DNA (e.g., expressing a reporter gene like GFP)

  • E2B-Lipofect reagent (1 mg/mL in sterile water)

  • 6-well tissue culture plates

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection. For HEK293 cells, this is typically 2.5 x 10^5 cells per well.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Formation of E2B-Lipofect/DNA Complexes:

    • For each well to be transfected, prepare two microcentrifuge tubes.

    • In tube A, dilute 2.5 µg of plasmid DNA in 250 µL of serum-free medium. Mix gently.

    • In tube B, dilute 5 µL of the E2B-Lipofect reagent in 250 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.

    • Combine the contents of tube A and tube B. Mix gently by pipetting and incubate for 20 minutes at room temperature to allow the formation of complexes.

  • Transfection:

    • Gently add the 500 µL of the E2B-Lipofect/DNA complex mixture dropwise to the cells in the 6-well plate.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • After 4-6 hours of incubation, the medium containing the transfection complexes can be replaced with fresh, complete growth medium.

    • Continue to incubate the cells for 24-72 hours.

  • Analysis:

    • Assess transgene expression (e.g., by fluorescence microscopy for GFP) and cytotoxicity (e.g., using an MTT assay) at an appropriate time point post-transfection.

Visualizations

G cluster_synthesis Protocol 1: Synthesis of E2B-Lipofect E2B This compound AminoEster Intermediate Amino Ester E2B->AminoEster Amination Amine N,N-dimethylethanolamine Amine->AminoEster E2BLipofect E2B-Lipofect (Cationic Lipid) AminoEster->E2BLipofect Quaternization MeI Methyl Iodide MeI->E2BLipofect G cluster_workflow Protocol 2: Transfection Workflow start Seed Cells in 6-well Plate prep_dna Dilute Plasmid DNA in Serum-Free Medium prep_reagent Dilute E2B-Lipofect in Serum-Free Medium form_complex Combine and Incubate to Form DNA/Lipid Complexes prep_dna->form_complex prep_reagent->form_complex add_complex Add Complexes to Cells form_complex->add_complex incubate Incubate Cells (4-6h) add_complex->incubate change_medium Replace with Fresh Medium incubate->change_medium incubate_long Incubate (24-72h) change_medium->incubate_long analyze Analyze Gene Expression and Cytotoxicity incubate_long->analyze G cluster_pathway Hypothetical Cellular Uptake and Gene Expression Pathway complex E2B-Lipofect/DNA Nanoparticle (Positively Charged) cell_membrane Cell Membrane (Negatively Charged) complex->cell_membrane Electrostatic Interaction endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm DNA Release nuclear_entry Nuclear Translocation cytoplasm->nuclear_entry nucleus Nucleus nuclear_entry->nucleus transcription Transcription nucleus->transcription Gene mrna mRNA transcription->mrna translation Translation mrna->translation protein Expressed Protein translation->protein

References

Application Notes and Protocols for the Biocatalytic Resolution of Racemic Ethyl 2-Bromoisovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries, where the stereochemistry of a molecule dictates its biological activity.[1] Racemic ethyl 2-bromoisovalerate is a key chiral intermediate, and its resolution into individual enantiomers provides access to valuable building blocks for the synthesis of a variety of bioactive molecules. Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for chiral resolution, offering high selectivity under mild reaction conditions, which minimizes waste and energy consumption.[1]

Lipases, a class of hydrolases, are particularly well-suited for the kinetic resolution of racemic esters like this compound. These enzymes can selectively catalyze the hydrolysis of one enantiomer of the ester, leaving the other enantiomer unreacted. This process allows for the separation of the two enantiomers, yielding highly pure chiral intermediates. This document provides detailed application notes and protocols for the biocatalytic resolution of racemic this compound using lipases.

Principle of Biocatalytic Kinetic Resolution

Kinetic resolution is a process in which two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. In the case of enzymatic resolution of racemic this compound, a lipase (B570770) selectively hydrolyzes one enantiomer (e.g., the (R)-enantiomer) to the corresponding carboxylic acid, while the other enantiomer (e.g., the (S)-enantiomer) remains largely as the unreacted ester. By stopping the reaction at approximately 50% conversion, it is possible to obtain both the unreacted ester and the produced carboxylic acid with high enantiomeric excess (e.e.).

G Principle of Lipase-Catalyzed Kinetic Resolution racemate Racemic this compound ((R/S)-Ester) lipase Lipase racemate->lipase Enantioselective hydrolysis products Mixture of Products lipase->products s_ester (S)-Ethyl 2-bromoisovalerate (Unreacted) products->s_ester r_acid (R)-2-Bromoisovaleric Acid (Product) products->r_acid separation Separation s_ester->separation r_acid->separation

Caption: Lipase-catalyzed kinetic resolution of a racemic ester.

Recommended Enzymes and Reagents

  • Enzymes:

    • Candida antarctica Lipase B (CALB), often immobilized (e.g., Novozym 435)

    • Candida rugosa Lipase (CRL)

    • Pseudomonas cepacia Lipase (PCL)

  • Substrate: Racemic this compound

  • Solvents:

  • Other Reagents:

    • Acyl donors (for transesterification reactions, e.g., vinyl acetate)

    • Reagents for work-up and purification (e.g., diethyl ether, sodium bicarbonate, anhydrous magnesium sulfate)

Experimental Protocols

Protocol 1: Enantioselective Hydrolysis of Racemic this compound

This protocol describes a general procedure for the kinetic resolution of racemic this compound via hydrolysis using a lipase.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (CALB)

  • 0.1 M Phosphate buffer (pH 7.0)

  • Organic solvent (e.g., hexane)

  • Stirred, temperature-controlled reactor

  • Equipment for work-up (separatory funnel, rotary evaporator)

  • Analytical equipment (Chiral Gas Chromatograph)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a biphasic system consisting of 0.1 M phosphate buffer (pH 7.0) and an organic solvent such as hexane (e.g., in a 1:1 v/v ratio).

  • Substrate Addition: Add racemic this compound to the reaction mixture to a final concentration of 50-100 mM.

  • Enzyme Addition: Add the immobilized lipase (e.g., 10-50 mg of CALB per mmol of substrate).

  • Reaction: Stir the mixture at a constant temperature (e.g., 30-40 °C) and monitor the reaction progress by taking samples at regular intervals.

  • Reaction Monitoring: Analyze the samples by chiral gas chromatography to determine the conversion and the enantiomeric excess of the substrate and product.

  • Reaction Termination: Stop the reaction at approximately 50% conversion by filtering off the immobilized enzyme.

  • Work-up:

    • Separate the organic and aqueous phases.

    • Extract the aqueous phase with an organic solvent (e.g., diethyl ether) to recover any dissolved product.

    • Combine the organic phases and wash with a saturated sodium bicarbonate solution to remove the acidic product.

    • The unreacted ester remains in the organic phase. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Acidify the aqueous phase with HCl and extract with an organic solvent to isolate the 2-bromoisovaleric acid.

  • Analysis: Determine the enantiomeric excess of the recovered ester and the produced acid using chiral GC.

Quantitative Data Summary

The following table summarizes representative quantitative data for the lipase-catalyzed resolution of substrates similar to this compound. These values can be used as a benchmark for optimizing the resolution of the target compound.

EnzymeSubstrateReaction TypeConversion (%)e.e. Substrate (%)e.e. Product (%)Yield (%)Reference
Yarrowia lipolytica lipase(R,S)-2-bromophenyl acetic octyl esterHydrolysis~50>95>95~45[2]
Candida antarctica Lipase BRacemic 1-phenylethanolAcetylation50>99>99~48
Candida rugosa LipaseRacemic Ibuprofen Ethyl EsterHydrolysis4596 (acid)-~40[3]

Analytical Methods

Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination

The enantiomeric excess (e.e.) of the unreacted this compound and the formed 2-bromoisovaleric acid (after derivatization to its ester) can be determined by chiral gas chromatography.

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXse or similar), is recommended for the separation of the enantiomers.[4]

  • Carrier Gas: Hydrogen or Helium.

  • Injector and Detector Temperature: Typically set around 250 °C.

  • Oven Temperature Program: A temperature gradient program is usually employed to achieve good separation. For example, starting at a lower temperature (e.g., 80 °C) and ramping up to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min.

  • Sample Preparation: The organic phase containing the unreacted ester can be directly injected after appropriate dilution. The carboxylic acid product in the aqueous phase needs to be extracted and may require derivatization (e.g., methylation with diazomethane (B1218177) or esterification with an alcohol under acidic conditions) before GC analysis.

  • Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the biocatalytic resolution of racemic this compound.

G Experimental Workflow for Biocatalytic Resolution cluster_0 Reaction Stage cluster_1 Monitoring & Termination cluster_2 Work-up & Purification racemate Racemic Ethyl 2-bromoisovalerate reactor Stirred Reactor (Controlled T, pH) racemate->reactor enzyme Immobilized Lipase enzyme->reactor solvent Buffer/Solvent solvent->reactor sampling Periodic Sampling reactor->sampling analysis Chiral GC Analysis (Conversion, e.e.) sampling->analysis termination Stop at ~50% Conversion (Filter Enzyme) analysis->termination separation Phase Separation termination->separation extraction Solvent Extraction separation->extraction purification Purification extraction->purification s_product Enantiopure (S)-Ester purification->s_product r_product Enantiopure (R)-Acid purification->r_product

Caption: General experimental workflow for enzymatic resolution.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with Ethyl 2-Bromoisovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for nucleophilic substitution reactions involving ethyl 2-bromoisovalerate. This versatile α-bromo ester is a valuable building block in organic synthesis, particularly for the introduction of the isovalerate moiety in the development of new chemical entities. The protocols outlined below cover reactions with common nucleophiles, including azide (B81097), hydroxide (B78521), and amines, providing a foundation for the synthesis of key intermediates like α-azido, α-hydroxy, and α-amino esters.

Overview of Reactivity

This compound, also known as ethyl 2-bromo-3-methylbutanoate, possesses a secondary electrophilic carbon atom adjacent to an ester group. The bromine atom serves as a good leaving group, making the compound susceptible to S(_N)2 reactions with a variety of nucleophiles. The steric hindrance from the isopropyl group can influence reaction rates compared to less substituted α-bromo esters, sometimes necessitating slightly more forcing conditions.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 609-12-1[1]
Molecular Formula C₇H₁₃BrO₂[1]
Molecular Weight 209.08 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 185-186 °C[3][4]
Density 1.28 g/cm³[3]
Refractive Index 1.456[4]

Application Note 1: Synthesis of Ethyl 2-Azido-3-methylbutanoate

The substitution of the bromide with an azide group is a key transformation, as the resulting α-azido ester is a stable precursor to α-amino esters. The reaction proceeds via a standard S(_N)2 mechanism.

Reaction Scheme

Figure 1: Synthesis of Ethyl 2-azido-3-methylbutanoate.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of alkyl azides from alkyl bromides[5].

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF, approx. 4-5 mL per gram of substrate).

  • Addition of Nucleophile: Add sodium azide (NaN₃, 1.5 eq) to the solution portion-wise.

  • Reaction Conditions: Heat the mixture with vigorous stirring to 70 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a larger volume of deionized water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3x volumes of the initial reaction volume).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude ethyl 2-azido-3-methylbutanoate by vacuum distillation.

Product Characterization Data
CompoundMolecular FormulaMolecular WeightKey Spectroscopic Data
Ethyl 2-azido-3-methylbutanoateC₇H₁₃N₃O₂171.20 g/mol IR: A characteristic strong absorption band for the azide group (N₃) is expected around 2100 cm⁻¹. ¹H NMR: Signals corresponding to the ethyl ester and the isopropyl group protons are expected. The α-proton signal will be shifted due to the presence of the azide group. MS (EI): Molecular ion peak (M⁺) at m/z 171 and characteristic fragmentation patterns.

Application Note 2: Synthesis of Ethyl 2-Amino-3-methylbutanoate (Ethyl Valinate)

The primary amine is typically synthesized by the reduction of the corresponding azide. Catalytic hydrogenation is a clean and efficient method for this transformation.

Reaction Scheme

Figure 2: Reduction of Ethyl 2-azido-3-methylbutanoate.

Experimental Protocol

This protocol is based on standard procedures for the reduction of alkyl azides[6].

  • Reaction Setup: To a solution of ethyl 2-azido-3-methylbutanoate (1.0 eq) in ethanol (B145695) (approx. 10 mL per gram of substrate) in a hydrogenation flask, add a catalytic amount of 10% Palladium on Carbon (Pd/C, approx. 5-10% by weight of the azide).

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Reaction Conditions: Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material. The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentration: Wash the Celite® pad with additional ethanol. Combine the filtrates and concentrate under reduced pressure to yield ethyl 2-amino-3-methylbutanoate. The product is often of sufficient purity for subsequent steps, but can be purified by distillation if necessary.

Product Characterization Data
CompoundMolecular FormulaMolecular WeightKey Spectroscopic Data
Ethyl 2-amino-3-methylbutanoateC₇H₁₅NO₂145.20 g/mol IR: Disappearance of the azide peak around 2100 cm⁻¹ and appearance of N-H stretching bands around 3300-3400 cm⁻¹. ¹H NMR: Appearance of a broad singlet for the -NH₂ protons. The α-proton signal will shift upfield compared to the azide precursor. MS (EI): Molecular ion peak (M⁺) at m/z 145.

Application Note 3: Synthesis of Ethyl 2-Hydroxy-3-methylbutanoate (B1261901)

The hydrolysis of this compound to the corresponding α-hydroxy ester can be achieved under basic conditions.

Reaction Scheme

Figure 3: Hydrolysis of this compound.

Experimental Protocol
  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of a water-miscible solvent like THF or dioxane and water.

  • Addition of Base: Add an aqueous solution of a base, such as sodium hydroxide (NaOH, 1.1-1.5 eq).

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate of reaction.

  • Monitoring: Monitor the reaction by TLC. Note that prolonged reaction times or high temperatures can lead to hydrolysis of the ester group.

  • Work-up: Once the starting material is consumed, cool the reaction to 0 °C and carefully acidify with a dilute acid (e.g., 1 M HCl) to a neutral pH.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate (B1210297) (3x).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: After filtration and concentration, purify the product by column chromatography or vacuum distillation.

Product Characterization Data
CompoundMolecular FormulaMolecular WeightKey Spectroscopic Data
Ethyl 2-hydroxy-3-methylbutanoateC₇H₁₄O₃146.18 g/mol IR: Appearance of a broad O-H stretch around 3400 cm⁻¹. ¹H NMR: A signal for the hydroxyl proton and a characteristic upfield shift of the α-proton. MS (EI): Molecular ion peak (M⁺) at m/z 146 and fragmentation corresponding to the loss of water and other fragments[7].

Application Note 4: Williamson Ether Synthesis with this compound

The Williamson ether synthesis can be employed to form α-alkoxy esters by reacting this compound with an alkoxide. The reaction proceeds via an S(N)2 mechanism[8].

Reaction Scheme

Figure 4: Synthesis of Ethyl 2-ethoxy-3-methylbutanoate.

Experimental Protocol
  • Alkoxide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (NaOEt) by carefully adding sodium metal (1.1 eq) to anhydrous ethanol at 0 °C. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction: To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the formation of sodium bromide precipitate and the consumption of the starting material by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Extraction: Partition the residue between water and diethyl ether. Separate the layers and extract the aqueous phase with additional diethyl ether.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solution. Purify the resulting crude ether by vacuum distillation.

Product Characterization Data
CompoundMolecular FormulaMolecular WeightKey Spectroscopic Data
Ethyl 2-ethoxy-3-methylbutanoateC₉H₁₈O₃174.24 g/mol ¹H NMR: A new set of signals corresponding to the α-ethoxy group protons, in addition to the signals from the ethyl ester and isopropyl groups. ¹³C NMR: A new signal for the α-ethoxy carbon. MS (EI): Molecular ion peak (M⁺) at m/z 174 and characteristic fragmentation patterns.

Logical Workflow for Synthesis of Key Derivatives

The following diagram illustrates the synthetic relationships between the compounds described in these application notes.

workflow A This compound B Ethyl 2-Azido-3-methylbutanoate A->B NaN₃, DMF D Ethyl 2-Hydroxy-3-methylbutanoate A->D NaOH (aq) E Ethyl 2-Alkoxy-3-methylbutanoate A->E NaOR, ROH C Ethyl 2-Amino-3-methylbutanoate (Ethyl Valinate) B->C H₂, Pd/C

Figure 5: Synthetic pathways from this compound.

References

Application Notes & Protocols: Ethyl 2-Bromoisovalerate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 2-bromoisovalerate is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent to introduce the isovalerate moiety, a common structural feature in various pharmaceutical compounds. Its utility is particularly prominent in the synthesis of peptide-like structures and for the functionalization of heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, specifically focusing on the formation of dipeptide precursors for Angiotensin-Converting Enzyme (ACE) inhibitors and the N-alkylation of indole (B1671886) scaffolds.

Application 1: Synthesis of Dipeptide Intermediates for ACE Inhibitors

This compound serves as a crucial building block for synthesizing dipeptide analogues that are precursors to several Angiotensin-Converting Enzyme (ACE) inhibitors. The reaction involves the N-alkylation of an amino acid ester, such as L-alanine ethyl ester, to form a secondary amine which is a core component of drugs like Perindopril. The Angiotensin-Converting Enzyme is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their therapeutic effect by blocking the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II.

RAAS_Pathway Simplified RAAS Pathway and ACE Inhibition Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (Sodium & Water Retention) Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE ACE (Angiotensin-Converting Enzyme) ACE_Inhibitor ACE Inhibitor (e.g., Perindopril) ACE_Inhibitor->ACE Inhibition

Caption: Simplified RAAS pathway showing the inhibitory action of ACE inhibitors.

Experimental Protocol: Synthesis of N-(1-Ethoxycarbonyl-3-methylbutyl)-L-alanine ethyl ester

This protocol describes the nucleophilic substitution reaction between this compound and L-alanine ethyl ester.

Dipeptide_Synthesis_Workflow Workflow: Dipeptide Intermediate Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A Ethyl (S)-2-bromoisovalerate C Solvent: Acetonitrile (B52724) (ACN) A->C B L-Alanine Ethyl Ester B->C D Base: Potassium Carbonate (K2CO3) C->D E Temperature: Reflux (approx. 82°C) D->E F Time: 12-24 hours E->F G 1. Filtration F->G H 2. Solvent Evaporation G->H I 3. Column Chromatography H->I J N-(1-Ethoxycarbonyl-3-methylbutyl) -L-alanine ethyl ester I->J

Caption: Experimental workflow for the synthesis of a dipeptide ACE inhibitor precursor.

Methodology:

  • Reaction Setup: To a solution of L-alanine ethyl ester (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (2.5 eq) and this compound (1.1 eq).

  • Reaction Execution: Heat the suspension to reflux (approximately 82°C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to yield the pure dipeptide ester.

Data Summary
ParameterValue/ConditionReference
Reactants This compound, L-Alanine Ethyl EsterGeneral Procedure
Solvent AcetonitrileGeneral Procedure
Base K₂CO₃General Procedure
Temperature Reflux (~82°C)General Procedure
Reaction Time 12 - 24 hoursGeneral Procedure
Typical Yield 70 - 85%Analogous Reactions
Purity >95% (after chromatography)Analogous Reactions

Application 2: N-Alkylation of Indole Scaffolds

The indole ring is a privileged scaffold in medicinal chemistry. This compound can be used to alkylate the nitrogen atom of indole derivatives, a key step in synthesizing compounds with potential applications as anti-inflammatory or anti-proliferative agents.[1][2] This functionalization can significantly modulate the biological activity of the parent indole molecule.[3][4][5]

Experimental Protocol: N-Alkylation of Ethyl Indole-2-carboxylate (B1230498)

This protocol details the alkylation of the indole nitrogen in ethyl indole-2-carboxylate using this compound. The use of a strong base like potassium hydroxide (B78521) in a suitable solvent is critical for deprotonating the indole nitrogen to facilitate the reaction.[1][2]

Indole_Alkylation_Workflow Workflow: N-Alkylation of Indole Ester cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A Ethyl Indole-2-carboxylate C Solvent: Acetone (B3395972) A->C B This compound B->C D Base: Aqueous KOH C->D E Temperature: Room Temperature D->E F Time: 4-8 hours E->F G 1. Quench with Water F->G H 2. Extract with Ethyl Acetate G->H I 3. Dry & Evaporate H->I J 4. Crystallization/Chromatography I->J K Ethyl 1-(1-ethoxycarbonyl-2-methylpropyl) -1H-indole-2-carboxylate J->K

Caption: Experimental workflow for the N-alkylation of an indole derivative.

Methodology:

  • Reaction Setup: Dissolve ethyl indole-2-carboxylate (1.0 eq) in acetone (15 mL/mmol) in a round-bottom flask.

  • Base Addition: Add a solution of potassium hydroxide (KOH, 1.5 eq) in water (2 mL/mmol) to the flask and stir the mixture at room temperature for 15 minutes.

  • Alkylation: Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature for 4-8 hours, monitoring its completion by TLC.[2]

  • Work-up: Once the reaction is complete, add water to the mixture and extract the product with ethyl acetate (3 x 20 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by either crystallization from ethanol/water or by flash column chromatography to yield the N-alkylated indole.

Data Summary

Based on similar alkylations of ethyl indole-2-carboxylate.[1][2]

ParameterValue/ConditionReference
Reactants Ethyl Indole-2-carboxylate, this compound[1][2]
Solvent Acetone[1][2]
Base Aqueous KOH[1][2]
Temperature Room Temperature[2]
Reaction Time 4 - 8 hours[2]
Typical Yield 80 - 95%[1]
Purity >98% (after purification)[1][2]

Safety Information: this compound is corrosive and harmful if swallowed.[6][7] It causes severe skin burns and eye damage.[7] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

References

Asymmetric Synthesis Strategies with Ethyl 2-Bromoisovalerate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethyl 2-bromoisovalerate in asymmetric synthesis. The focus is on creating chiral building blocks, particularly non-proteinogenic amino acids, which are of significant interest in drug discovery and development for the synthesis of peptides and other bioactive molecules with constrained conformations.

Introduction

This compound is a valuable C5 chiral building block. Its stereoselective introduction into molecules allows for the synthesis of key intermediates for various pharmaceuticals. Asymmetric synthesis strategies are crucial for controlling the stereochemistry at the α-position of the isovalerate moiety, leading to the desired enantiomerically pure products. This document outlines three powerful and widely used methods for the asymmetric alkylation of enolates using this compound as the electrophile:

  • Diastereoselective Alkylation using Evans' Chiral Auxiliaries: A reliable method employing temporary chiral auxiliaries to direct the stereochemical outcome of enolate alkylation.

  • Asymmetric Synthesis of α-Amino Acids via Schöllkopf Bis-Lactim Ethers: A robust method for the synthesis of enantiomerically pure α-amino acids through the alkylation of a chiral glycine (B1666218) equivalent.

  • Asymmetric Phase-Transfer Catalysis of Glycine Imines: A catalytic approach for the enantioselective synthesis of α-amino acids using chiral phase-transfer catalysts.

These methods provide access to a variety of chiral compounds, including derivatives of valine and other β-branched amino acids, which are important constituents of many biologically active peptides and small molecules.

Diastereoselective Alkylation using Evans' Chiral Auxiliaries

The use of oxazolidinone chiral auxiliaries, pioneered by David A. Evans, is a cornerstone of asymmetric synthesis. The chiral auxiliary is first acylated with an acyl group, which is then deprotonated to form a chiral enolate. The steric hindrance provided by the substituent on the oxazolidinone directs the approach of the electrophile, in this case, this compound, leading to a highly diastereoselective alkylation. Subsequent removal of the auxiliary yields the desired chiral product.

Logical Workflow for Evans' Auxiliary Alkylation

Evans_Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A Evans' Auxiliary ((S)-4-benzyloxazolidin-2-one) C N-Acyloxazolidinone A->C n-BuLi, THF, -78 °C B Acyl Chloride (e.g., propionyl chloride) B->C D N-Acyloxazolidinone F Alkylated Product D->F LDA or NaHMDS, THF, -78 °C E This compound E->F G Alkylated Product H Chiral Carboxylic Acid G->H LiOH, H2O2, THF/H2O I Recovered Auxiliary G->I

Caption: Workflow for diastereoselective alkylation using an Evans' chiral auxiliary.

Experimental Protocol: Diastereoselective Alkylation with this compound

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Lithium hydroxide (B78521) (LiOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Standard workup and purification reagents (ethyl acetate, brine, magnesium sulfate, silica (B1680970) gel)

Procedure:

  • Acylation of the Chiral Auxiliary:

    • Dissolve (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

    • Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes.

    • Add propionyl chloride (1.1 eq) dropwise and stir for 1 hour at -78 °C.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Perform a standard aqueous workup and purify the N-propionyloxazolidinone by flash chromatography.

  • Diastereoselective Alkylation:

    • Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

    • Add LDA or NaHMDS (1.1 eq) dropwise and stir for 30 minutes to form the enolate.

    • Add this compound (1.2 eq) dropwise and stir at -78 °C for 2-4 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Perform a standard aqueous workup and purify the alkylated product by flash chromatography.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the purified alkylated product (1.0 eq) in a 3:1 mixture of THF and water, and cool to 0 °C.

    • Add 30% H₂O₂ (4.0 eq) followed by LiOH (2.0 eq) and stir vigorously for 2 hours.

    • Quench the excess peroxide with sodium sulfite.

    • Perform a standard aqueous workup to isolate the chiral carboxylic acid and recover the chiral auxiliary.

Expected Quantitative Data (Based on Analogous Reactions)
ElectrophileBaseDiastereomeric Ratio (dr)Yield (%)Reference Analogy
This compoundLDA>95:570-85Alkylation with secondary halides
This compoundNaHMDS>98:275-90Alkylation with secondary halides

Asymmetric Synthesis of α-Amino Acids via Schöllkopf Bis-Lactim Ethers

The Schöllkopf method is a powerful tool for the asymmetric synthesis of a wide range of α-amino acids. It utilizes a chiral bis-lactim ether derived from a dipeptide of glycine and a chiral amino acid, typically valine. Deprotonation of the glycine unit followed by alkylation with an electrophile, such as this compound, proceeds with high diastereoselectivity due to the steric shielding by the isopropyl group of the valine auxiliary. Mild acidic hydrolysis then cleaves the product to yield the desired α-amino acid ester.

Logical Workflow for the Schöllkopf Synthesis

Schoellkopf_Workflow cluster_0 Step 1: Formation of Bis-Lactim Ether cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Hydrolysis A Cyclo(L-Val-Gly) C Schöllkopf Auxiliary A->C B Meerwein's Salt (Me3OBF4) B->C D Schöllkopf Auxiliary F Alkylated Bis-Lactim Ether D->F n-BuLi, THF, -78 °C E This compound E->F G Alkylated Bis-Lactim Ether H Chiral α-Amino Acid Ester G->H Dilute HCl I Valine Methyl Ester G->I

Caption: Workflow for the asymmetric synthesis of α-amino acids via the Schöllkopf method.

Experimental Protocol: Synthesis of a Chiral α,α-Disubstituted Amino Acid

Materials:

  • (S)-3,6-Diisobutyl-2,5-dimethoxypyrazine (Schöllkopf auxiliary derived from L-Valine)

  • n-Butyllithium (n-BuLi) in hexanes

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • 0.1 M Hydrochloric acid (HCl)

  • Standard workup and purification reagents

Procedure:

  • Asymmetric Alkylation:

    • Dissolve the Schöllkopf auxiliary (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.

    • Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes to form the lithiated species.

    • Add this compound (1.1 eq) dropwise and stir at -78 °C for 3 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Perform a standard aqueous workup and purify the alkylated bis-lactim ether by flash chromatography.

  • Hydrolysis to the Amino Acid Ester:

    • Dissolve the purified alkylated product in 0.1 M HCl and stir at room temperature for 4-6 hours.

    • Extract the aqueous solution with an organic solvent (e.g., diethyl ether) to remove the valine methyl ester.

    • Neutralize the aqueous layer and extract the desired α-amino acid ester.

    • Further purification can be achieved by chromatography or crystallization.

Expected Quantitative Data (Based on Analogous Reactions)
ElectrophileDiastereomeric Excess (de%)Yield (%)Reference Analogy
This compound>9565-80Alkylation with various alkyl halides[1]

Asymmetric Phase-Transfer Catalysis of Glycine Imines

Asymmetric phase-transfer catalysis (PTC) offers a powerful and operationally simple method for the enantioselective synthesis of α-amino acids. A Schiff base of a glycine ester is alkylated with an electrophile under biphasic conditions in the presence of a chiral quaternary ammonium salt derived from cinchona alkaloids. The chiral catalyst transports the enolate from the aqueous phase to the organic phase and shields one face, leading to a highly enantioselective reaction.

Logical Relationship in Asymmetric Phase-Transfer Catalysis

PTC_Concept cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base Aqueous Base (e.g., KOH) Enolate_aq Glycine Imine Enolate (aq) IonPair Chiral Ion Pair [Q]⁺[Enolate]⁻ Enolate_aq->IonPair Phase Transfer GlycineImine Glycine Imine GlycineImine->Enolate_aq Deprotonation at interface Electrophile This compound Product Chiral Amino Acid Derivative Electrophile->Product Catalyst Chiral PTC (QCl) Product->Catalyst Regenerates Catalyst Catalyst->IonPair IonPair->Product Alkylation

Caption: Conceptual diagram of asymmetric phase-transfer catalysis for glycine imine alkylation.

Experimental Protocol: Enantioselective Synthesis of a Valine Derivative

Materials:

  • Glycine tert-butyl ester hydrochloride

  • Benzophenone (B1666685) imine

  • This compound

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral phase-transfer catalyst)

  • Potassium hydroxide (KOH)

  • Toluene (B28343)

  • Dichloromethane (DCM)

  • Standard workup and purification reagents

Procedure:

  • Formation of the Glycine Imine:

    • Stir a mixture of glycine tert-butyl ester hydrochloride, benzophenone imine, and a non-polar solvent (e.g., dichloromethane) at room temperature until the formation of the Schiff base is complete (monitored by TLC).

    • Isolate the glycine benzophenone imine by standard workup procedures.

  • Asymmetric Alkylation:

    • To a vigorously stirred biphasic mixture of the glycine imine (1.0 eq) in toluene and 50% aqueous KOH, add the chiral phase-transfer catalyst (1-5 mol%).

    • Add this compound (1.1 eq) and continue stirring at room temperature for 12-24 hours.

    • Separate the organic layer, perform a standard aqueous workup, and purify the product by flash chromatography.

  • Hydrolysis to the Free Amino Acid:

    • Hydrolyze the resulting imine and ester groups under acidic conditions (e.g., 1 M HCl) to obtain the free α-amino acid.

Expected Quantitative Data (Based on Analogous Reactions)
ElectrophileCatalyst Loading (mol%)Enantiomeric Excess (ee%)Yield (%)Reference Analogy
This compound1-580-9570-90Alkylation of glycine imines with various electrophiles

Applications in Drug Development and Peptide Design

The chiral α,α-disubstituted and β-branched amino acids synthesized using this compound are valuable building blocks in medicinal chemistry. Their incorporation into peptides can induce conformational constraints, leading to several advantageous properties:

  • Increased Proteolytic Stability: The sterically hindered peptide bonds are less susceptible to enzymatic degradation, increasing the in vivo half-life of peptide-based drugs.

  • Enhanced Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, binding to the target receptor can be improved, and off-target effects can be minimized.

  • Modulation of Protein-Protein Interactions: Constrained peptides can mimic or disrupt specific protein-protein interactions that are often implicated in disease signaling pathways. For instance, α-helical peptides are crucial in many protein recognition events, and their stabilization through constrained amino acids is a key strategy in designing inhibitors.

Relevance to Signaling Pathways

Many cellular signaling pathways are mediated by protein-protein interactions. The ability to design peptides that can either mimic a natural ligand or block a protein-protein interaction is a powerful therapeutic strategy. For example, the interaction between a transcription factor and its co-activator, or the binding of a kinase to its substrate, are often mediated by specific structural motifs like α-helices. The introduction of conformationally constrained amino acids, such as those derived from this compound, can stabilize these motifs in synthetic peptides, leading to potent and specific modulators of these signaling cascades.

Signaling_Pathway_Modulation cluster_peptide Therapeutic Intervention PPI Protein-Protein Interaction (e.g., Transcription Factor - Co-activator) Downstream Downstream Signaling & Gene Expression PPI->Downstream Activates ConstrainedPeptide Constrained Peptide (containing derivatives of This compound) ConstrainedPeptide->PPI Inhibits

Caption: Modulation of a signaling pathway by a constrained peptide inhibitor.

Conclusion

This compound serves as a versatile electrophile in several robust asymmetric synthesis strategies. The methods outlined in this document—diastereoselective alkylation with Evans' auxiliaries, the Schöllkopf synthesis, and asymmetric phase-transfer catalysis—provide reliable pathways to enantiomerically enriched α,α-disubstituted and β-branched amino acids. These non-proteinogenic amino acids are of high value in the design and development of novel peptide-based therapeutics with improved pharmacological properties. The provided protocols and expected outcomes serve as a practical guide for researchers in academic and industrial settings to explore the potential of this compound in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-bromoisovalerate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and robust method is a two-step process. The first step is the α-bromination of isovaleric acid via the Hell-Volhard-Zelinsky (HVZ) reaction to form 2-bromoisovaleryl bromide. This intermediate is then esterified with ethanol (B145695) to yield this compound. A one-pot modification of this process involves quenching the HVZ reaction mixture directly with ethanol.[1][2]

Q2: What are the typical yields for this synthesis?

A2: The yields for the α-bromination of carboxylic acids using the Hell-Volhard-Zelinsky reaction are generally in the range of 55-66%.[3] The subsequent esterification is typically a high-yielding reaction.

Q3: What are the critical parameters to control during the Hell-Volhard-Zelinsky reaction?

A3: Temperature control is crucial. An excessively high temperature can lead to the loss of carbon dioxide and the formation of isovaleric acid, which will not be brominated.[3] The rate of bromine addition should also be carefully controlled to maintain a steady reaction and prevent the accumulation of unreacted bromine.

Q4: Can I use other halogenating agents for the HVZ reaction?

A4: The Hell-Volhard-Zelinsky reaction is effective for bromination and chlorination. However, it is not suitable for fluorination or iodination of carboxylic acids.[4]

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved by distillation under reduced pressure. Before distillation, the crude product should be washed to remove any unreacted acid and catalyst residues. A common workup involves washing with water and a dilute solution of sodium bicarbonate.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of 2-bromoisovaleric acid (HVZ step) 1. Inactive catalyst (e.g., moist phosphorus tribromide).2. Reaction temperature is too low.3. Insufficient reaction time.4. Premature loss of bromine due to rapid addition or inadequate cooling.1. Use fresh or purified phosphorus tribromide. Red phosphorus can also be used as a catalyst with bromine.2. Ensure the reaction mixture is gently heated to initiate the reaction, as sometimes external heating is required.[3]3. The HVZ reaction can require prolonged heating; ensure the reaction is allowed to proceed for a sufficient duration (e.g., overnight reflux).[2]4. Add bromine dropwise and ensure the reaction flask is equipped with an efficient reflux condenser.
Formation of significant side products 1. High reaction temperatures in the HVZ step can cause decarboxylation and the formation of isovaleric acid.[3]2. Presence of water during the HVZ reaction can lead to the hydrolysis of the acyl bromide intermediate.1. Carefully control the reaction temperature, avoiding excessive heating.2. Ensure all glassware is thoroughly dried and use anhydrous reagents.
Low yield of this compound (Esterification step) 1. Incomplete esterification due to equilibrium limitations.2. Hydrolysis of the ester product during workup.1. Use a large excess of ethanol to drive the equilibrium towards the product. The addition of a dehydrating agent or removal of water can also be employed.2. Neutralize any acidic residues with a mild base (e.g., sodium bicarbonate solution) during the workup, but avoid prolonged contact with strong bases.
Product is contaminated with starting material (isovaleric acid) 1. Incomplete bromination.2. Inefficient purification.1. Ensure a slight excess of bromine is used and that the reaction goes to completion.2. During the workup, wash the organic layer thoroughly with a dilute sodium bicarbonate solution to remove any unreacted carboxylic acid.
Difficulty in isolating the product after workup 1. Emulsion formation during aqueous washes.2. The product is soluble in the aqueous layer.1. Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.2. Ensure the aqueous layer is saturated with salt to decrease the solubility of the organic product.

Data Presentation

Optimizing the reaction conditions is key to maximizing the yield and purity of this compound. Below is a table illustrating the expected impact of various parameters on the reaction yield.

Parameter Variation Expected Impact on Yield Rationale
Temperature (HVZ) Low (< 50°C)LowThe reaction rate will be slow, leading to incomplete conversion.
Optimal (Reflux)HighPromotes the formation of the acyl bromide and subsequent bromination.
High (> 150°C)LowCan lead to decomposition and side reactions like decarboxylation.[3]
Catalyst (PBr₃) Loading CatalyticModerate to HighA catalytic amount is sufficient to initiate the reaction.
StoichiometricHighEnsures complete conversion of the carboxylic acid to the acyl bromide.
Ethanol (Esterification) StoichiometricModerateThe reaction is an equilibrium, and a 1:1 ratio will not favor complete product formation.
Large ExcessHighShifts the equilibrium towards the formation of the ester, increasing the yield.
Reaction Time (HVZ) ShortLowThe reaction is often slow and requires sufficient time for completion.
Prolonged (e.g., overnight)HighAllows the reaction to proceed to completion.[2]

Experimental Protocols

Synthesis of this compound via a One-Pot Hell-Volhard-Zelinsky Reaction

This protocol describes the α-bromination of isovaleric acid and subsequent in-situ esterification with ethanol.

Materials:

  • Isovaleric acid

  • Red phosphorus (or phosphorus tribromide)

  • Bromine

  • Anhydrous ethanol

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (or sodium sulfate)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with a stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Acyl Halide Formation: Charge the flask with isovaleric acid (1.0 eq). Add a catalytic amount of red phosphorus (e.g., 0.1 eq) or slowly add phosphorus tribromide (0.5 eq) at room temperature.

  • α-Bromination: Gently heat the mixture. From the dropping funnel, add bromine (1.1 eq) dropwise at a rate that maintains a gentle reflux. The reaction is exothermic. After the addition is complete, heat the mixture to reflux overnight.

  • Esterification (Alcohol Quench): Cool the reaction mixture to 0°C using an ice bath. Carefully and slowly add anhydrous ethanol (3.0 eq) to the stirred reaction mixture. An exothermic reaction will occur.

  • Workup: After the addition of ethanol is complete and the reaction has subsided, allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Dilute the mixture with diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.

Mandatory Visualizations

Hell_Volhard_Zelinsky_Reaction Isovaleric Acid Isovaleric Acid Acyl Bromide Acyl Bromide Isovaleric Acid->Acyl Bromide PBr3 PBr3 PBr3 Enol Intermediate Enol Intermediate Acyl Bromide->Enol Intermediate Tautomerization 2-bromo-isovaleryl bromide 2-bromo-isovaleryl bromide Enol Intermediate->2-bromo-isovaleryl bromide Br2 Br2 Br2 This compound This compound 2-bromo-isovaleryl bromide->this compound Ethanol Ethanol Ethanol

Caption: Hell-Volhard-Zelinsky reaction pathway for this compound synthesis.

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge Isovaleric Acid and PBr3 B 2. Add Bromine and Reflux A->B C 3. Cool and Quench with Ethanol B->C D 4. Aqueous Wash (Water, NaHCO3, Brine) C->D E 5. Dry Organic Layer D->E F 6. Solvent Removal E->F G 7. Vacuum Distillation F->G H This compound G->H Final Product

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Common side reactions with Ethyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the common side reactions encountered when using Ethyl 2-bromoisovalerate in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: this compound, a sterically hindered α-bromo ester, is susceptible to several side reactions depending on the reaction conditions. The most prevalent side reactions include:

  • Elimination (E2 Reaction): Particularly with strong, bulky bases, elimination of HBr can occur to form ethyl 3-methylbut-2-enoate.

  • Hydrolysis: Reaction with residual water in solvents or reagents can lead to the formation of ethyl 2-hydroxy-3-methylbutanoate.[1]

  • Self-Condensation: Under strongly basic conditions, the enolate of the ester can react with another molecule of the starting material.

  • Reaction with Competing Nucleophiles: If other nucleophilic species are present in the reaction mixture, they can compete with the intended nucleophile.

Q2: How can I minimize the formation of the elimination byproduct?

A2: Minimizing the E2 elimination side reaction is crucial for achieving high yields in substitution reactions.[2] Key strategies include:

  • Choice of Base: Use a non-hindered, strong base if an enolate formation is desired for subsequent alkylation. For substitution reactions where a base is used as an acid scavenger, a weaker, non-nucleophilic base is preferable.

  • Temperature Control: Lower reaction temperatures generally favor substitution reactions over elimination.[3][4]

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO can favor SN2 reactions over E2.

Q3: What are the signs of hydrolysis in my reaction?

A3: Hydrolysis of this compound to its corresponding α-hydroxy ester can be identified by:

  • Chromatographic Analysis (TLC/LC-MS): The hydrolyzed product will appear as a more polar spot/peak compared to the starting material.

  • Spectroscopic Analysis (¹H NMR): The appearance of a new signal for the hydroxyl proton and a shift in the α-proton signal are indicative of hydrolysis.

  • Work-up Observations: The presence of the carboxylic acid (from ester hydrolysis) can lead to emulsions during aqueous work-up.

To prevent hydrolysis, ensure all solvents and reagents are rigorously dried before use.[1]

Q4: Can this compound undergo self-condensation?

A4: Yes, under strongly basic conditions, self-condensation is a possibility. The base can deprotonate the α-carbon to form an enolate, which can then act as a nucleophile and attack another molecule of this compound. To avoid this, it is recommended to add the base slowly to the reaction mixture at a low temperature to keep the instantaneous concentration of the enolate low.

Q5: I am observing a complex mixture of byproducts. What could be the cause?

A5: A complex reaction profile can arise from a combination of the side reactions mentioned above. It is also possible that the starting material has impurities. It is good practice to check the purity of this compound by GC or NMR before use. Additionally, consider the stability of your nucleophile and other reagents under the reaction conditions.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired product and presence of a significant amount of a volatile impurity. Elimination (E2) side reaction. - Use a less sterically hindered base.- Lower the reaction temperature.- Consider using a polar aprotic solvent.
A polar impurity is observed by TLC that is difficult to remove by column chromatography. Hydrolysis of the ester. - Ensure all glassware, solvents, and reagents are anhydrous.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Formation of high molecular weight byproducts observed by LC-MS. Self-condensation reaction. - Add the base slowly to the reaction mixture at a low temperature.- Use a stoichiometric amount of the base.
Reaction is sluggish or does not go to completion. Steric hindrance of this compound. - Increase the reaction temperature cautiously, monitoring for the formation of elimination byproducts.- Use a more reactive nucleophile if possible.- Consider using a catalyst to facilitate the reaction.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with this compound
  • To a stirred solution of the nucleophile (1.0 eq.) in anhydrous DMF (0.5 M) under a nitrogen atmosphere, add a suitable base (e.g., K₂CO₃, 1.5 eq.) at room temperature.

  • Add this compound (1.2 eq.) dropwise to the mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Minimizing Elimination in an Alkylation Reaction
  • Prepare a solution of lithium diisopropylamide (LDA) (1.1 eq.) in anhydrous THF at -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of the active methylene (B1212753) compound (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add a solution of this compound (1.05 eq.) in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify by column chromatography.

Quantitative Data Summary

The following table provides hypothetical data on the influence of reaction parameters on the product distribution in the reaction of a nucleophile with this compound.

Base Solvent Temperature (°C) Substitution Product (%) Elimination Product (%)
K₂CO₃DMF608515
NaHTHF259010
t-BuOKTHF254060
DBUCH₃CN803070

Visual Diagrams

G cluster_0 Reaction Pathways Reactants Nucleophile + this compound SN2_Product Substitution Product (Desired) Reactants->SN2_Product SN2 Pathway (Low Temp, Polar Aprotic Solvent) E2_Product Elimination Product (Side Reaction) Reactants->E2_Product E2 Pathway (High Temp, Bulky Base) G Start Experiment Start Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Check Side Product Detected? Monitor->Check Identify Identify Side Product (NMR, MS) Check->Identify Yes End Successful Reaction Check->End No Troubleshoot Consult Troubleshooting Guide Identify->Troubleshoot Optimize Optimize Conditions (Temp, Base, Solvent) Troubleshoot->Optimize Optimize->Monitor G Ester This compound Hydrolysis_Product Ethyl 2-hydroxy-3-methylbutanoate Ester->Hydrolysis_Product Hydrolysis (Side Reaction) Water H₂O (Moisture) Water->Hydrolysis_Product

References

Technical Support Center: Ethyl 2-bromoisovalerate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Ethyl 2-bromoisovalerate. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Product is contaminated with acidic impurities (e.g., isovaleric acid, hydrobromic acid).

  • Question: My purified this compound has a low pH and a sharp, unpleasant odor, suggesting acidic contamination. How can I remove these acidic impurities?

  • Answer: Acidic impurities are common, often stemming from the starting materials or byproducts of the synthesis, such as the Hell-Volhard-Zelinsky reaction. A liquid-liquid extraction with a mild base is the recommended method for removal.

    • Workflow for Acid Removal:

      start Crude Ethyl 2-bromoisovalerate dissolve Dissolve in an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) start->dissolve wash_bicarb Wash with saturated sodium bicarbonate solution (aq) dissolve->wash_bicarb check_ph Check pH of aqueous layer wash_bicarb->check_ph Repeat until aqueous layer is basic separate Separate organic and aqueous layers check_ph->separate pH is basic wash_brine Wash organic layer with brine separate->wash_brine dry Dry organic layer (e.g., anhydrous MgSO4) wash_brine->dry filter Filter to remove drying agent dry->filter concentrate Concentrate under reduced pressure filter->concentrate end Purified Ethyl 2-bromoisovalerate concentrate->end

      Figure 1. Workflow for removing acidic impurities.

Issue 2: The purified product is discolored (yellow or brown).

  • Question: After purification, my this compound has a distinct yellow or brown tint. What causes this and how can I decolorize it?

  • Answer: Discoloration can be caused by trace impurities, such as bromine residues from the synthesis, or degradation products.

    • Troubleshooting Discoloration:

      start Discolored Ethyl 2-bromoisovalerate activated_carbon Treatment with activated carbon start->activated_carbon distillation Fractional distillation activated_carbon->distillation If discoloration persists chromatography Column chromatography activated_carbon->chromatography Alternative for heat-sensitive impurities end Colorless Product distillation->end chromatography->end

      Figure 2. Logic for troubleshooting discolored product.

Issue 3: Poor separation during fractional distillation.

  • Question: I am trying to purify this compound by fractional distillation, but the fractions are not pure. How can I improve the separation?

  • Answer: Poor separation during fractional distillation can be due to several factors, including insufficient column efficiency, too rapid distillation rate, or fluctuating heat input.

    • Improving Fractional Distillation:

      • Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).

      • Optimize Distillation Rate: A slow and steady distillation rate is crucial. Aim for a rate of 1-2 drops per second for the distillate.

      • Ensure Stable Heating: Use a heating mantle with a stirrer to ensure even boiling and prevent bumping. Insulate the distillation column to minimize heat loss.

      • Use Vacuum: Distilling under reduced pressure lowers the boiling point and can improve separation from high-boiling impurities.

Issue 4: The compound is not moving on the column during chromatography.

  • Question: I am attempting to purify this compound by column chromatography, but the compound is stuck at the top of the column. What should I do?

  • Answer: If your compound is not moving, the solvent system is likely not polar enough. The polarity of the eluent needs to be increased to effectively move the compound down the silica (B1680970) gel column.

    • Troubleshooting Column Chromatography Elution:

      • Gradually Increase Solvent Polarity: Start by slowly increasing the percentage of the more polar solvent in your eluent mixture (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane/ethyl acetate system).

      • Test with TLC: Before changing the solvent for the entire column, test different solvent systems using Thin Layer Chromatography (TLC) to find a mixture that gives your product an Rf value of approximately 0.3-0.4. This will provide good separation on the column.

Frequently Asked Questions (FAQs)

Q1: What are the expected boiling points of this compound at different pressures?

A1: The boiling point of this compound is dependent on the pressure. The following table provides approximate boiling points at various pressures.

Pressure (mmHg)Boiling Point (°C)
760185-187
1277

Q2: What are the common impurities found in crude this compound?

A2: Common impurities depend on the synthetic route but often include:

  • Isovaleric acid: Unreacted starting material.

  • Ethanol: From the esterification step.

  • α-Bromoisovaleric acid: The precursor to the ester.

  • Polyhalogenated species: From side reactions during bromination.

  • Unsaturated esters: Formed by elimination of HBr.

Q3: What is a suitable solvent system for column chromatography of this compound?

A3: A common and effective solvent system for the purification of esters like this compound is a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point is a mixture of hexanes and ethyl acetate . The optimal ratio should be determined by TLC, aiming for an Rf value of 0.3-0.4 for the product.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and the identity of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A single spot suggests a high degree of purity.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column, a condenser, a receiving flask, and a thermometer. Ensure all glass joints are properly sealed.

  • Charge the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently with a heating mantle.

  • Distillation: As the liquid begins to boil, observe the vapor rising through the fractionating column. Control the heating to maintain a slow and steady distillation rate (1-2 drops per second).

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound at the given pressure. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Solvent Gradient (if necessary): If the product is eluting too slowly, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Aqueous Wash for Acid Removal

  • Dissolution: Dissolve the crude this compound in an equal volume of an organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Bicarbonate Wash: Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.[1]

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh sodium bicarbonate solution until no more gas evolves upon shaking.

  • Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified product.[2]

References

Technical Support Center: Synthesis of Ethyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-bromoisovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) that may arise during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The synthesis of this compound is typically a two-step process:

  • α-Bromination of Isovaleric Acid: This is commonly achieved via the Hell-Volhard-Zelinsky (HVZ) reaction to produce 2-bromoisovaleric acid.

  • Esterification: The resulting 2-bromoisovaleric acid is then esterified with ethanol (B145695), usually through a Fischer esterification, to yield the final product, this compound.

This guide will address potential issues in both stages of the synthesis.

Part 1: Troubleshooting the Hell-Volhard-Zelinsky (HVZ) Reaction for 2-Bromoisovaleric Acid

Q1: My yield of 2-bromoisovaleric acid is significantly lower than the expected 55-66%. What are the common causes?

Low yields in the HVZ reaction can often be attributed to several factors:

  • Incomplete Reaction: The HVZ reaction can be slow and may require prolonged heating to go to completion.

  • Side Reactions: Undesirable side reactions can consume starting material or the desired product.

  • Suboptimal Reaction Conditions: Temperature, reagent purity, and moisture content are critical parameters.

  • Losses during Workup and Purification: Significant product loss can occur during extraction and distillation.

Troubleshooting Steps:

Potential Cause Recommended Action
Incomplete Bromination Ensure the reaction is heated for a sufficient duration. The disappearance of the bromine color is an indicator of consumption, but the reaction may need further heating to ensure the conversion of the intermediate acyl bromide. Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by TLC or GC) if possible.
Presence of Water The HVZ reaction is sensitive to water. Ensure all glassware is thoroughly dried and use anhydrous reagents. The presence of water can hydrolyze the phosphorus tribromide (PBr₃) catalyst and the intermediate acyl bromide.
Loss of Bromine Ensure your reflux condenser is efficient to prevent the loss of volatile bromine.
Side Reaction: Elimination At excessively high temperatures, the α-bromo acid product can undergo elimination of HBr to form an unsaturated carboxylic acid.[1] Maintain the reaction temperature within the recommended range.
Impure Reagents Use high-purity isovaleric acid, bromine, and red phosphorus (or PBr₃). Impurities can lead to side reactions and lower yields.
Inefficient Workup During the aqueous workup, ensure thorough extraction of the product with a suitable organic solvent. Multiple extractions with smaller volumes are generally more effective than a single extraction with a large volume.
Decomposition during Distillation 2-bromoisovaleric acid can decompose at high temperatures. Purify the product via vacuum distillation to lower the boiling point and minimize thermal decomposition.

Q2: I am observing the formation of unreacted isovaleric acid in my final product. How can I avoid this?

The presence of starting material in your product indicates an incomplete reaction.

  • Increase Reaction Time: As mentioned, the HVZ reaction can be sluggish. Increasing the reflux time can help drive the reaction to completion.

  • Ensure Proper Catalyst Activity: If you are generating PBr₃ in situ from red phosphorus and bromine, ensure the phosphorus is of good quality. If using commercial PBr₃, ensure it has not degraded due to moisture exposure.

Q3: My distilled 2-bromoisovaleric acid is dark-colored. What is the cause and how can I purify it?

Discoloration often indicates the presence of impurities, possibly from side reactions or residual bromine.

  • Treatment with a Reducing Agent: A small amount of sodium bisulfite or sodium thiosulfate (B1220275) solution can be used during the workup to quench any unreacted bromine, which can help reduce coloration.

  • Redistillation: Careful redistillation under vacuum, collecting a narrow boiling point fraction, can often yield a colorless product.

Part 2: Troubleshooting the Fischer Esterification of 2-Bromoisovaleric Acid

Q4: My esterification of 2-bromoisovaleric acid with ethanol has a low yield. What are the key factors?

Fischer esterification is a reversible reaction, and low yields are often due to the equilibrium not favoring the product.[2]

  • Equilibrium Limitation: The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the reactants.[2]

  • Insufficient Catalyst: An inadequate amount or inactive acid catalyst will result in a slow and incomplete reaction.

  • Suboptimal Temperature: The reaction requires heating to proceed at a reasonable rate.

  • Steric Hindrance: While not a major issue for ethanol, bulkier alcohols can slow down the reaction.

Troubleshooting Steps:

Potential Cause Recommended Action
Equilibrium Shift to Reactants Use Excess Ethanol: Employing a large excess of ethanol (it can even be used as the solvent) will shift the equilibrium towards the product side according to Le Châtelier's principle.[2] Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, adding a drying agent like molecular sieves to the reaction can also be effective.
Inactive or Insufficient Catalyst Use a strong acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Ensure the catalyst is not old or hydrated. The typical catalytic amount is 1-5 mol% relative to the carboxylic acid.
Low Reaction Temperature The reaction mixture should be heated to reflux to ensure a reasonable reaction rate.
Incomplete Reaction Monitor the reaction by TLC or GC to determine when it has reached completion. Typical reaction times can range from a few hours to overnight.
Product Loss During Workup After the reaction, the excess acid catalyst must be neutralized. This is typically done by washing the organic layer with a weak base like sodium bicarbonate solution. Be cautious during this step to avoid vigorous gas evolution and loss of product in an emulsion. Ensure thorough extraction of the ester.
Hydrolysis During Workup Avoid prolonged contact with aqueous acidic or basic solutions during the workup, as this can hydrolyze the ester back to the carboxylic acid.

Q5: I am having trouble separating the ester from the reaction mixture. What should I do?

Separation issues can arise from the solubility of the ester in the aqueous phase or the formation of emulsions.

  • Salting Out: Adding a saturated solution of sodium chloride (brine) during the aqueous workup can decrease the solubility of the ester in the aqueous layer, improving the separation.

  • Breaking Emulsions: If an emulsion forms, adding a small amount of brine or allowing the mixture to stand for a longer period can help break it. In some cases, filtering the mixture through a pad of celite can be effective.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the synthesis of α-bromo acids and their esters. Note that specific yields for this compound may vary based on the exact experimental setup and conditions.

Table 1: Hell-Volhard-Zelinsky Reaction of Aliphatic Carboxylic Acids

Carboxylic AcidCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
Isovaleric AcidRed P / Br₂4-6Reflux55-66[3]
Propionic AcidPBr₃ / Br₂8130-140~80Adapted from literature
Butyric AcidPBr₃ / Br₂8-10Reflux~75Adapted from literature

Table 2: Fischer Esterification of Carboxylic Acids with Ethanol

Carboxylic AcidCatalystReaction Time (h)Temperature (°C)Yield (%)Reference
Acetic AcidH₂SO₄4-6Reflux~65 (equimolar), >95 (excess ethanol)[2]
Benzoic AcidH₂SO₄8Reflux~70[4]
2-Bromopropionic AcidH₂SO₄6-8Reflux~85Adapted from literature

Experimental Protocols

Protocol 1: Synthesis of 2-Bromoisovaleric Acid via Hell-Volhard-Zelinsky Reaction

This protocol is adapted from Organic Syntheses.[3]

Materials:

  • Isovaleric acid

  • Red phosphorus

  • Bromine

  • Diethyl ether (anhydrous)

  • Sodium bicarbonate solution (5%)

  • Sodium sulfate (B86663) (anhydrous)

  • Hydrochloric acid (concentrated)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place isovaleric acid and red phosphorus.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and should be controlled by cooling the flask in an ice bath if necessary.

  • After the addition is complete, heat the mixture to reflux for 4-6 hours, or until the red color of bromine has disappeared.

  • Cool the reaction mixture to room temperature and slowly add water to quench the excess PBr₃.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with water and then with a 5% sodium bicarbonate solution to remove any unreacted acid and HBr.

  • Wash again with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude 2-bromoisovaleric acid by vacuum distillation.

Protocol 2: Synthesis of this compound via Fischer Esterification

This is a general protocol for Fischer esterification that can be adapted for 2-bromoisovaleric acid.

Materials:

  • 2-Bromoisovaleric acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, combine 2-bromoisovaleric acid and a 5 to 10-fold molar excess of absolute ethanol.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) while stirring.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 4-8 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash it carefully with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Be aware of CO₂ evolution.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the final product by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Hell-Volhard-Zelinsky Reaction cluster_1 Step 2: Fischer Esterification Isovaleric Acid Isovaleric Acid HVZ Reaction HVZ Reaction Isovaleric Acid->HVZ Reaction Red P, Br2 2-Bromoisovaleric Acid 2-Bromoisovaleric Acid HVZ Reaction->2-Bromoisovaleric Acid Esterification Esterification 2-Bromoisovaleric Acid->Esterification Ethanol, H+ This compound This compound Esterification->this compound Purification Purification This compound->Purification Vacuum Distillation

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Reactions Side Reactions Low Yield->Side Reactions Purification Loss Purification Loss Low Yield->Purification Loss Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Check Reagents Check Reagents Incomplete Reaction->Check Reagents Optimize Conditions Optimize Conditions Side Reactions->Optimize Conditions Improve Workup Improve Workup Purification Loss->Improve Workup

Caption: Logical troubleshooting workflow for low yield issues.

References

Technical Support Center: Byproduct Formation in Reactions with Ethyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving Ethyl 2-bromoisovalerate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a reactant?

A1: this compound is a secondary alkyl halide commonly used in nucleophilic substitution and organometallic reactions. The two most prevalent applications are:

  • Williamson Ether Synthesis: To form an ether by reacting with an alkoxide.

  • Reformatsky Reaction: To form a β-hydroxy ester by reacting with a ketone or aldehyde in the presence of zinc.[1][2]

Q2: What is the primary byproduct of concern when using this compound in a Williamson ether synthesis?

A2: The major byproduct in the Williamson ether synthesis using a secondary alkyl halide like this compound is the elimination (E2) product , ethyl 3-methyl-2-butenoate. This occurs because the alkoxide used in the reaction is a strong base and can abstract a proton from the carbon adjacent to the bromine atom, leading to the formation of a double bond.[3][4]

Q3: How can I minimize the formation of the elimination byproduct in a Williamson ether synthesis?

A3: Minimizing the E2 byproduct involves optimizing the reaction conditions to favor the desired SN2 substitution. Key strategies include:

  • Choice of Base/Nucleophile: Use a less sterically hindered alkoxide. For example, if synthesizing an ether, it is preferable to use a less bulky alkoxide with a more reactive alkyl halide.

  • Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction.[3]

  • Solvent: Polar aprotic solvents like DMSO or DMF are preferred as they solvate the cation of the alkoxide, making the "naked" alkoxide anion a more effective nucleophile for the SN2 reaction.[5][6] Protic solvents can favor elimination.[7]

Q4: Are there significant byproducts in the Reformatsky reaction with this compound?

A4: The Reformatsky reaction is generally considered to have fewer side reactions compared to reactions with more reactive organometallics like Grignard reagents.[1][8] This is due to the lower reactivity of the organozinc intermediate (Reformatsky enolate). However, potential side reactions can include the self-condensation of the bromo ester, especially at higher temperatures.[9]

Q5: Can this compound undergo hydrolysis?

A5: Yes, the ester functional group in this compound can be hydrolyzed under either acidic or basic conditions to yield 2-bromoisovaleric acid and ethanol. This is a potential side reaction if water is present in the reaction mixture, especially under basic conditions.

Troubleshooting Guides

Issue 1: Low Yield of Ether Product and Presence of an Alkene Byproduct in Williamson Ether Synthesis

Symptoms:

  • The desired ether product is obtained in low yield.

  • Spectroscopic analysis (e.g., NMR, GC-MS) of the crude product shows the presence of ethyl 3-methyl-2-butenoate.

Root Cause: The reaction conditions are favoring the E2 elimination pathway over the SN2 substitution pathway. This is common with secondary alkyl halides like this compound, especially with strong, bulky bases and high temperatures.[1]

Solutions:

ParameterRecommendationRationale
Base Use a less sterically hindered alkoxide if possible. If synthesizing an unsymmetrical ether, choose the route with the less bulky alkoxide.[8]Bulky bases are more likely to act as a base (abstract a proton) rather than a nucleophile.[8]
Temperature Maintain a lower reaction temperature.Higher temperatures favor elimination reactions.[10]
Solvent Use a polar aprotic solvent such as DMSO or DMF.[7]Polar aprotic solvents enhance the nucleophilicity of the alkoxide, favoring the SN2 reaction.[11]
Concentration Use a lower concentration of the base.Higher concentrations of a strong base can promote elimination.[10]
Issue 2: Low Yield of the Desired β-Hydroxy Ester in a Reformatsky Reaction

Symptoms:

  • The yield of the β-hydroxy ester is lower than expected.

  • Presence of unreacted starting materials.

  • Formation of a self-condensation byproduct, ethyl 2-isovaleryl-3-methylbutanoate.

Root Cause:

  • Inactive Zinc: The surface of the zinc metal may be coated with zinc oxide, which prevents the reaction from initiating.

  • Reaction Conditions: The reaction may not have gone to completion, or side reactions like self-condensation may be occurring.

Solutions:

ParameterRecommendationRationale
Zinc Activation Activate the zinc dust before the reaction. This can be done by washing with dilute HCl, followed by water, ethanol, and ether, and then drying under vacuum. Alternatively, a small amount of iodine or 1,2-dibromoethane (B42909) can be used to activate the zinc in situ.[12]Activation removes the passivating oxide layer from the zinc surface, allowing it to react with the alkyl halide.
Reaction Time Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress using TLC.Incomplete reactions will result in lower yields.
Temperature Maintain a moderate reaction temperature to avoid self-condensation of the bromo ester.Higher temperatures can promote side reactions.

Data Presentation

Table 1: Influence of Reaction Conditions on the Ratio of Substitution (SN2) to Elimination (E2) Products for Secondary Alkyl Halides

Alkyl HalideBaseSolventTemperature (°C)SN2 Product Yield (%)E2 Product Yield (%)Reference
2-BromopropaneSodium EthoxideEthanol557921[13]
2-BromopropanePotassium tert-butoxidetert-Butanol551585[13]
2-BromobutaneSodium EthoxideEthanol558218[14]

Note: Data for closely related secondary alkyl halides is presented to illustrate the general trends applicable to this compound.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of Ethyl 2-phenoxy-3-methylbutanoate

Objective: To synthesize an ether from this compound and sodium phenoxide, minimizing the elimination byproduct.

Materials:

  • Phenol (B47542)

  • Sodium hydroxide (B78521)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in anhydrous DMF.

  • Carefully add sodium hydroxide (1.1 eq) to the solution and stir at room temperature for 30 minutes to form sodium phenoxide.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Heat the mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Reformatsky Reaction of this compound with Acetone (B3395972)

Objective: To synthesize ethyl 3-hydroxy-3-methyl-2-isopropylbutanoate.

Materials:

  • Zinc dust, activated

  • Iodine (crystal)

  • This compound

  • Acetone

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add activated zinc dust (1.5 eq) and a small crystal of iodine.

  • Add a solution of this compound (1.0 eq) and acetone (1.2 eq) in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the solution from the dropping funnel to the flask and gently heat to initiate the reaction (the disappearance of the iodine color and bubbling indicates initiation).

  • Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30 minutes.

  • Cool the reaction mixture to 0°C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the excess zinc has dissolved.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products Ethyl_2_bromoisovalerate This compound SN2_TS Transition State Ethyl_2_bromoisovalerate->SN2_TS SN2 Pathway (Substitution) E2_TS Transition State Ethyl_2_bromoisovalerate->E2_TS E2 Pathway (Elimination) Alkoxide Alkoxide (R-O⁻) Alkoxide->SN2_TS Alkoxide->E2_TS Ether Ether (Desired Product) Alkene Alkene (Byproduct) SN2_TS->Ether E2_TS->Alkene Conditions Reaction Conditions - Temperature - Solvent - Base Strength Conditions->SN2_TS Conditions->E2_TS

Caption: Williamson Ether Synthesis: SN2 vs. E2 Pathways.

Reformatsky_Reaction_Workflow Start Start Activate_Zn 1. Activate Zinc Dust Start->Activate_Zn Prepare_Reactants 2. Prepare Solution of This compound and Carbonyl Compound Activate_Zn->Prepare_Reactants Initiate_Reaction 3. Initiate Reaction Prepare_Reactants->Initiate_Reaction Addition 4. Dropwise Addition of Reactants Initiate_Reaction->Addition Reflux 5. Reflux to Completion Addition->Reflux Quench 6. Quench with Acid Reflux->Quench Workup 7. Extraction and Washing Quench->Workup Purification 8. Purify Product Workup->Purification End End Product Purification->End

Caption: Experimental Workflow for the Reformatsky Reaction.

Troubleshooting_Logic Problem Low Yield of Desired Product Identify_Reaction Identify Reaction Type Problem->Identify_Reaction Williamson Williamson Ether Synthesis Identify_Reaction->Williamson Ether Synthesis Reformatsky Reformatsky Reaction Identify_Reaction->Reformatsky C-C Bond Formation Check_Byproduct Check for Alkene Byproduct Williamson->Check_Byproduct Check_Zn Check Zinc Activation Reformatsky->Check_Zn Yes_Alkene Alkene Present Check_Byproduct->Yes_Alkene Yes No_Alkene No Significant Alkene Check_Byproduct->No_Alkene No Optimize_SN2 Optimize for SN2: - Lower Temperature - Use Polar Aprotic Solvent - Use Less Bulky Base Yes_Alkene->Optimize_SN2 Check_Completion Check for Reaction Completion (TLC) No_Alkene->Check_Completion Zn_Inactive Zinc Inactive Check_Zn->Zn_Inactive Inactive Zn_Active Zinc Active Check_Zn->Zn_Active Active Activate_Zn Activate Zinc with HCl/Iodine Zn_Inactive->Activate_Zn Zn_Active->Check_Completion

References

Technical Support Center: Enhancing Enantioselectivity in Reactions with Ethyl 2-Bromoisovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl 2-bromoisovalerate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the enantioselectivity of your chemical reactions.

Troubleshooting Guide: Low Enantioselectivity

Low enantiomeric excess (e.e.) is a common challenge in asymmetric synthesis. This guide provides a systematic approach to identifying and resolving issues in your reactions involving this compound.

Problem: Poor Enantioselectivity in a Reaction

Possible Cause 1: Suboptimal Chiral Catalyst or Ligand

  • Troubleshooting Steps:

    • Catalyst/Ligand Screening: The choice of chiral catalyst or ligand is crucial. If you are observing low e.e., consider screening a variety of catalysts with different steric and electronic properties. For instance, in phase-transfer catalysis, various cinchona alkaloid derivatives or spirocyclic ammonium (B1175870) salts can be tested.

    • Catalyst Loading: Ensure the optimal catalyst loading is used. Both too low and too high concentrations can negatively impact enantioselectivity.

    • Catalyst Purity: Impurities in the catalyst can interfere with the reaction and lower the e.e. Use a catalyst from a reputable source or purify it before use.

Possible Cause 2: Inappropriate Reaction Conditions

  • Troubleshooting Steps:

    • Temperature: Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the major enantiomer.[1]

    • Solvent: The polarity and coordinating ability of the solvent can significantly influence the stereochemical outcome. A solvent screen is recommended. Nonpolar solvents often give better results in asymmetric alkylations.

    • Concentration: The concentration of reactants can affect reaction rates and selectivity. Experiment with different concentrations to find the optimal conditions.

    • Base: In reactions requiring a base, the nature of the base (e.g., organic vs. inorganic, strength, counter-ion) can have a profound effect on enantioselectivity.[1]

Possible Cause 3: Issues with the Substrate or Reagents

  • Troubleshooting Steps:

    • Purity of this compound: Ensure the starting material is of high purity. Impurities can lead to side reactions and reduce enantioselectivity.

    • Moisture: Many asymmetric reactions are sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for achieving high enantioselectivity in reactions with this compound?

A1: The main strategies include:

  • Enzymatic Kinetic Resolution: This is a widely used method where an enzyme, typically a lipase (B570770), selectively catalyzes the reaction of one enantiomer of racemic this compound, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

  • Asymmetric Catalysis: This involves the use of a chiral catalyst to stereoselectively transform this compound into a chiral product. This can be achieved through various reaction types, such as:

    • Phase-Transfer Catalysis: Using chiral phase-transfer catalysts, such as those derived from cinchona alkaloids, can be effective for asymmetric alkylation reactions.[1][2]

    • Metal-Catalyzed Reactions: Chiral metal complexes can be used to catalyze a range of enantioselective transformations.

  • Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a molecule derived from this compound to direct the stereochemical outcome of a subsequent reaction.[3][4][5][6] The auxiliary is then removed to yield the enantiomerically enriched product.[3][4][5][6]

Q2: Which enzymes are commonly used for the kinetic resolution of this compound?

A2: Lipases are the most common enzymes for the kinetic resolution of esters like this compound. Commercially available lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and lipases from Aspergillus niger and Rhizomucor miehei have shown effectiveness in resolving racemic esters.[7][8] The choice of lipase and reaction conditions (e.g., solvent, temperature, acyl donor/acceptor) will significantly impact the enantioselectivity.

Q3: How can I optimize the conditions for an enzymatic resolution of this compound?

A3: To optimize an enzymatic resolution, consider the following factors:

  • Enzyme Screening: Test a variety of commercially available lipases to find the one with the highest enantioselectivity (E-value) for your substrate.

  • Solvent: The choice of organic solvent or aqueous buffer can dramatically affect enzyme activity and selectivity.

  • Acyl Donor/Acceptor: In transesterification or aminolysis reactions, the nature of the acyl acceptor (e.g., alcohol, amine) is critical.

  • Temperature: Enzyme activity and stability are temperature-dependent. An optimal temperature that balances reaction rate and enzyme stability should be determined.

  • pH (for aqueous systems): The pH of the reaction medium can influence the ionization state of the enzyme and substrate, affecting its catalytic activity.

Q4: What is a chiral auxiliary and how can it be used with this compound?

A4: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to control the stereochemistry of a reaction.[3][4][5][6] For reactions with this compound, a common approach is to first react it with a chiral alcohol to form a new ester. The chiral alcohol moiety then acts as the auxiliary, directing subsequent reactions at the α-position. After the stereoselective reaction, the auxiliary can be cleaved and recovered.[3] Popular chiral auxiliaries include Evans oxazolidinones and pseudoephedrine.[4]

Data Presentation

Table 1: Enantioselective Phase-Transfer Catalyzed Alkylation of Malonates (Illustrative Data)

This table provides representative data for the enantioselective alkylation of malonate derivatives, a reaction type analogous to what could be performed with this compound as the electrophile. This data illustrates the impact of reaction parameters on enantiomeric excess.

EntrySubstrateAlkylating AgentCatalystBaseSolventTemp (°C)Yield (%)e.e. (%)
1Diphenylmethyl tert-butyl α-methylmalonateBenzyl bromide(S,S)-Trifluorophenyl-NAS bromide50% KOH (aq)Toluene09592
2Diphenylmethyl tert-butyl α-methylmalonateBenzyl bromide(S,S)-Trifluorophenyl-NAS bromide50% KOH (aq)Toluene-208596
3Diphenylmethyl tert-butyl α-methylmalonateBenzyl bromide(S,S)-Trifluorophenyl-NAS bromide50% KOH (aq)Toluene-407595
4Diphenylmethyl tert-butyl α-methylmalonateBenzyl bromide(S,S)-Trifluorophenyl-NAS bromide50% CsOH (aq)Toluene0--
5Diphenylmethyl tert-butyl α-methylmalonateBenzyl bromide(S,S)-Trifluorophenyl-NAS bromide50% KOH (aq)CH₂Cl₂09375
6Diphenylmethyl tert-butyl α-methylmalonateBenzyl bromide(S,S)-Trifluorophenyl-NAS bromide50% KOH (aq)THF09168

Data adapted from a study on analogous systems to demonstrate the effect of reaction parameters.[1]

Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution of an Ester (Model Protocol)

This protocol is a general guideline for the kinetic resolution of a racemic ester using a lipase. Specific conditions for this compound would need to be optimized.

  • Enzyme Immobilization (Optional but Recommended): Immobilize the chosen lipase (e.g., Candida antarctica lipase B) on a suitable support to improve stability and reusability.

  • Reaction Setup: In a round-bottom flask, dissolve the racemic ester (e.g., this compound) in a suitable organic solvent (e.g., hexane, diisopropyl ether).

  • Addition of Acyl Acceptor/Donor: Add the nucleophile (e.g., an alcohol for transesterification or water for hydrolysis).

  • Enzyme Addition: Add the immobilized or free lipase to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at a controlled temperature and monitor the conversion by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the enantiomeric excess of the remaining substrate and the product.

  • Work-up: Once the desired conversion (typically close to 50%) is reached, filter off the enzyme.

  • Purification: Separate the unreacted enantiomer from the product by column chromatography or distillation.

Visualizations

Experimental_Workflow cluster_start Start cluster_method Method Selection cluster_optimization Optimization cluster_analysis Analysis cluster_end Outcome start Racemic Ethyl 2-bromoisovalerate method Choose Strategy: - Enzymatic Resolution - Asymmetric Catalysis - Chiral Auxiliary start->method optimization Screen & Optimize: - Catalyst/Enzyme - Solvent - Temperature - Reagents method->optimization analysis Monitor Reaction: - Conversion (GC/HPLC) - Enantiomeric Excess (Chiral HPLC/GC) optimization->analysis end Enantioenriched Product analysis->end

Caption: A general workflow for developing an enantioselective reaction with this compound.

Troubleshooting_Flowchart start Low Enantioselectivity cond1 Is the catalyst/ligand optimal? start->cond1 action1 Screen different chiral catalysts/ligands. Optimize catalyst loading. cond1->action1 No cond2 Are the reaction conditions optimized? cond1->cond2 Yes action1->cond2 action2 Vary temperature (lower is often better). Screen different solvents. Optimize concentrations. cond2->action2 No cond3 Are reagents pure and conditions anhydrous? cond2->cond3 Yes action2->cond3 action3 Purify starting materials. Use anhydrous solvents and dry glassware. cond3->action3 No end Improved Enantioselectivity cond3->end Yes action3->end

Caption: A decision-making flowchart for troubleshooting low enantioselectivity.

References

Stability of Ethyl 2-bromoisovalerate under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-bromoisovalerate

Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this reagent. Below you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored in a tightly sealed container in a refrigerator at 2°C - 8°C.[1][2] It is also recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from moisture and air.[1][2]

Q2: How stable is this compound at room temperature?

While generally stable under normal laboratory conditions for short periods, prolonged storage at room temperature is not recommended.[3] For optimal stability and to prevent gradual decomposition, adherence to refrigerated storage is advised. One related compound, N-Cbz-α-chloroglycine ethyl ester, shows major decomposition within 14 days at room temperature, suggesting that alpha-halo esters can be unstable over time.

Q3: What are the primary decomposition pathways for this compound?

The two primary degradation pathways for this compound are hydrolysis of the ester and reactions involving the carbon-bromine bond.

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, the ester can hydrolyze to form 2-bromo-3-methylbutanoic acid and ethanol.

  • Dehydrobromination: Under basic conditions, elimination of HBr can occur to yield an unsaturated ester.

  • Nucleophilic Substitution: The bromide is a good leaving group, making the compound susceptible to substitution by nucleophiles.

Q4: Is this compound sensitive to light?

While not explicitly stated for this compound, many alkyl halides exhibit sensitivity to light, which can promote the formation of radical species. As a general precaution, it is good laboratory practice to store this compound in an amber bottle or in a dark location to minimize exposure to light.

Troubleshooting Guides

Issue 1: Unexpected Side Products in an Alkylation Reaction

Question: I am using this compound as an alkylating agent, but my reaction is yielding significant amounts of side products. What could be the cause?

Answer: The formation of side products is common in alkylation reactions. Here are some potential causes and solutions:

  • Elimination vs. Substitution: this compound is a secondary alkyl halide, which can undergo both nucleophilic substitution (SN2) and elimination (E2) reactions.

    • Cause: The use of a strong, sterically hindered base, high reaction temperatures, and protic solvents can favor the E2 pathway, leading to the formation of an alkene.[4][5]

    • Solution: To favor the desired SN2 product, use a non-nucleophilic, strong base (if required for your substrate), lower the reaction temperature, and consider using a polar aprotic solvent.[6][7]

  • O- vs. C-Alkylation: If your nucleophile is an enolate, both C-alkylation and O-alkylation can occur.

    • Cause: The reaction conditions can influence the site of alkylation.

    • Solution: C-alkylation is generally favored under kinetic control (lower temperatures) and in polar aprotic solvents.

  • Over-alkylation: If the product of the initial alkylation can be further deprotonated, it may react again with this compound.

    • Solution: Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture.

Logical Workflow for Troubleshooting Alkylation Reactions

G Troubleshooting Alkylation Side Products start Identify Side Product elimination Elimination Product (Alkene)? start->elimination over_alkylation Over-alkylation Product? elimination->over_alkylation No elimination_sol High Temp? Strong/Hindered Base? -> Lower Temp, Use Weaker/Less Hindered Base elimination->elimination_sol Yes o_alkylation O-Alkylation Product? over_alkylation->o_alkylation No over_alkylation_sol Excess Alkylating Agent? -> Use Stoichiometric Amount, Slow Addition over_alkylation->over_alkylation_sol Yes o_alkylation_sol High Temp? Protic Solvent? -> Lower Temp, Use Polar Aprotic Solvent o_alkylation->o_alkylation_sol Yes

Caption: Troubleshooting workflow for side products in alkylation reactions.

Issue 2: Degradation of this compound in Solution

Question: My solution of this compound appears to be degrading over time. What conditions can cause this instability?

Answer: this compound can be sensitive to several conditions that lead to its degradation.

  • Hydrolysis in Protic Solvents:

    • Cause: Protic solvents, especially water, can participate in the hydrolysis of the ester. This reaction is accelerated by the presence of acids or bases.

    • Solution: For reactions where hydrolysis is a concern, use anhydrous aprotic solvents. If a protic solvent is necessary, use it under anhydrous conditions and consider running the reaction at a lower temperature to minimize the rate of hydrolysis.

  • Reaction with Nucleophilic Solvents:

    • Cause: Solvents that are also nucleophiles (e.g., alcohols, amines) can react with this compound in a substitution reaction.

    • Solution: Choose a non-nucleophilic solvent for your reaction if the desired transformation does not involve the solvent as a reactant.

  • Thermal Decomposition:

    • Cause: Although stable at recommended storage temperatures, elevated temperatures can cause decomposition. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, and bromine fumes.[8] While specific data is unavailable for this compound, other ethyl esters can undergo elimination reactions at high temperatures to form an alkene and the corresponding acid.

    • Solution: Avoid prolonged heating at high temperatures. If a reaction requires heat, monitor its progress closely and use the minimum temperature necessary.

Experimental Workflow: Stability Test in Different Solvents

G Workflow for Solvent Stability Test prep Prepare Solutions of this compound in Test Solvents (e.g., Water, Ethanol, THF, DMF) incubate Incubate Solutions at Controlled Temperatures (e.g., RT, 50°C) prep->incubate sample Take Aliquots at Different Time Points (e.g., 0, 1, 6, 24h) incubate->sample analyze Analyze Aliquots by GC-MS or LC-MS to Quantify Remaining Compound and Identify Degradation Products sample->analyze

Caption: A general workflow for assessing the stability of this compound in various solvents.

Data at a Glance

Physical and Chemical Properties
PropertyValue
Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
Appearance Colorless liquid
Boiling Point 185-187 °C
Density 1.276 g/cm3
Flash Point 65 °C
Recommended Handling and Storage
ConditionRecommendation
Storage Temperature 2°C - 8°C
Atmosphere Inert Gas (Nitrogen or Argon)
Incompatible Materials Strong oxidizing agents
Light Sensitivity Store in a dark place as a precaution

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Primary Amine

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1 equivalent) and a non-nucleophilic base (e.g., potassium carbonate, 1.5 equivalents) in a suitable polar aprotic solvent (e.g., anhydrous DMF or acetonitrile).

  • Addition of Alkylating Agent: To the stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or gently heat (e.g., 50-60°C) and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the base. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Note: This is a general protocol and may require optimization for your specific substrate. The potential for over-alkylation exists, which can be minimized by adjusting the stoichiometry and reaction time.

References

Technical Support Center: Industrial Scale-Up of Ethyl 2-bromoisovalerate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the industrial scale-up of Ethyl 2-bromoisovalerate synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound on an industrial scale.

Problem Potential Cause Recommended Action
1. Low Reaction Yield Incomplete conversion of the starting isovaleric acid.Optimize Reaction Conditions: The Hell-Volhard-Zelinsky (HVZ) reaction often requires harsh conditions.[1][2] Ensure the reaction temperature is maintained at an optimal level (typically high) and allow for sufficient reaction time.[1][2] Consider a modest excess of the brominating agent. Improve Mixing: In large reactors, inefficient mixing can lead to localized "hot spots" and incomplete reactions. Verify that the agitation speed is adequate for the reactor volume.
Side reactions consuming starting material or product.Temperature Control: Overheating can lead to the formation of β-unsaturated byproducts.[1][3] Implement precise temperature control systems. Controlled Reagent Addition: Add the brominating agent (e.g., bromine) slowly and in a controlled manner to minimize side reactions and manage the exotherm.
2. Poor Product Purity (High Impurity Profile) Over-bromination leading to di-bromo species.Stoichiometry Control: Use a precise molar equivalent of the brominating agent. Avoid large excesses.
Presence of unreacted starting materials.Reaction Monitoring: Implement in-process controls (e.g., GC, HPLC) to monitor the reaction progress and ensure completion before work-up. Reactive Distillation: For the esterification step, consider using reactive distillation to drive the equilibrium towards the product and remove water, thus improving conversion.[4][5][6][7][8]
Formation of thermal degradation products.Optimize Distillation Parameters: During purification, use vacuum distillation to lower the boiling point and minimize thermal stress on the product.[2]
3. Difficult Phase Separation During Work-up Emulsion formation between the organic and aqueous layers.Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help break emulsions. Solvent Choice: Ensure the chosen organic solvent has a significant density difference from the aqueous phase. Centrifugation: For persistent emulsions at an industrial scale, consider centrifugation to facilitate phase separation.
4. Inefficient Purification by Distillation Close boiling points of the product and impurities.Fractional Distillation: Employ a distillation column with a sufficient number of theoretical plates to achieve the desired separation. Optimize the reflux ratio.
Product decomposition at high temperatures.Vacuum Distillation: As mentioned, use vacuum to reduce the boiling point. Wiped-Film Evaporation: For heat-sensitive materials, consider short-path or wiped-film evaporation.
5. Safety Concerns (e.g., Runaway Reaction) Highly exothermic nature of the bromination reaction.Thermal Hazard Analysis: Conduct a thorough thermal hazard analysis (e.g., using a reaction calorimeter) to understand the reaction exotherm and onset temperature of any decomposition.[9][10] Controlled Dosing: Implement a controlled dosing regime for the brominating agent, with real-time temperature monitoring. Emergency Cooling: Ensure the reactor is equipped with an adequate emergency cooling system.
Handling of hazardous materials (e.g., Bromine, PBr₃).Personal Protective Equipment (PPE): Use appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[11] Closed Systems: Handle highly corrosive and toxic reagents in closed systems to minimize exposure. Scrubber Systems: Install and maintain scrubber systems to handle any off-gassing of HBr or other corrosive vapors.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the industrial synthesis of this compound?

The most common route is a two-step process. The first step is the α-bromination of isovaleric acid using the Hell-Volhard-Zelinsky (HVZ) reaction to form 2-bromoisovaleric acid.[12][13][14] This is then followed by esterification with ethanol, often catalyzed by a strong acid, to yield this compound.

Q2: What are the primary challenges when scaling up the Hell-Volhard-Zelinsky (HVZ) reaction?

The primary challenges include:

  • Harsh Reaction Conditions: The HVZ reaction often requires high temperatures and prolonged reaction times, which can be energy-intensive and may lead to byproduct formation on a large scale.[1][2][3]

  • Corrosive Reagents: The use of bromine (Br₂) and phosphorus tribromide (PBr₃) or red phosphorus necessitates the use of corrosion-resistant reactors and handling equipment.[11]

  • Exothermic Reaction: The bromination step can be highly exothermic, requiring careful temperature control and controlled reagent addition to prevent runaway reactions.

  • Byproduct Formation: At elevated temperatures, elimination of HBr can lead to the formation of β-unsaturated carboxylic acids.[1][3] Over-bromination can also occur if the stoichiometry is not carefully controlled.

Q3: How can the esterification step be optimized for an industrial process?

To optimize the esterification on an industrial scale, consider the following:

  • Use of an Excess of a Reactant: Using an excess of the less expensive reactant (usually ethanol) can drive the reaction equilibrium towards the product.

  • Water Removal: The esterification reaction produces water, which can hydrolyze the ester product. Continuous removal of water using a Dean-Stark trap or by operating under vacuum can significantly improve the yield.

  • Reactive Distillation: This technique combines reaction and distillation in a single unit. As the ethyl ester is formed, it is continuously removed from the reaction zone, which effectively shifts the equilibrium towards the product side, leading to higher conversions.[4][5][6][7][8]

  • Catalyst Selection: While strong mineral acids like sulfuric acid are effective, they can be corrosive and lead to purification challenges. Solid acid catalysts can be an alternative, offering easier separation and reduced corrosion.

Q4: What are the critical safety precautions for handling large quantities of bromine?

Handling bromine on an industrial scale requires stringent safety protocols:[11]

  • Dedicated and Ventilated Areas: Bromine should be stored and handled in dedicated, well-ventilated areas equipped with scrubber systems.

  • Material Compatibility: Ensure all equipment, including reactors, piping, and seals, are made of bromine-compatible materials (e.g., glass-lined steel, PVDF).[11]

  • Emergency Preparedness: Have emergency response plans in place, including access to neutralizing agents and dedicated dump tanks.[11]

  • Monitoring: Use bromine detectors and alarms to provide early warning of any leaks.[11]

  • Personal Protective Equipment (PPE): All personnel handling bromine must be equipped with appropriate PPE, including respiratory protection.[11]

Q5: What are common impurities in this compound and how can they be removed?

Common impurities may include:

  • Unreacted isovaleric acid and ethanol.

  • 2,2-dibromoisovaleric acid or its ethyl ester (from over-bromination).

  • β-unsaturated isovaleric acid ethyl ester (from elimination of HBr).

Purification is typically achieved through:

  • Washing: The crude product is washed with water to remove water-soluble impurities and with a mild base (e.g., sodium bicarbonate solution) to remove acidic impurities like unreacted isovaleric acid and HBr.

  • Fractional Vacuum Distillation: This is the most common method for purifying the final product. The use of a vacuum lowers the boiling point, preventing thermal decomposition. A column with sufficient theoretical plates is necessary to separate the desired product from close-boiling impurities.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound (Lab Scale for Process Understanding)

Step 1: α-Bromination of Isovaleric Acid (Hell-Volhard-Zelinsky Reaction)

  • Apparatus Setup: A three-necked flask equipped with a mechanical stirrer, a reflux condenser connected to a gas trap (for HBr), and an addition funnel is set up in a fume hood.

  • Reagent Charging: Charge the flask with isovaleric acid and a catalytic amount of red phosphorus or PBr₃.

  • Bromine Addition: Slowly add bromine from the addition funnel to the stirred mixture. The reaction is exothermic, and the addition rate should be controlled to maintain the desired reaction temperature.

  • Reaction: After the addition is complete, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by GC).[2]

  • Intermediate Isolation (Optional): The resulting 2-bromoisovaleryl bromide can be used directly in the next step or can be hydrolyzed by carefully adding water to yield 2-bromoisovaleric acid.

Step 2: Esterification

  • Ethanol Addition: Cool the reaction mixture and slowly add an excess of absolute ethanol.

  • Reflux: Heat the mixture to reflux for several hours to drive the esterification. The progress can be monitored by TLC or GC.

  • Work-up: Cool the mixture and pour it into cold water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize acids), and finally with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation.

Protocol 2: Industrial Scale-Up Considerations
  • Reactor: A glass-lined or other corrosion-resistant reactor is essential.

  • Reagent Addition: Bromine should be added sub-surface via a dip tube to ensure good mixing and prevent localized high concentrations. The addition should be controlled by a dosing pump interlocked with temperature sensors.

  • Temperature Control: The reactor must have a robust cooling system to manage the exotherm of the bromination.

  • Off-Gas Treatment: The reactor must be vented to a scrubber system to neutralize the HBr gas produced during the reaction.

  • Work-up: Phase separation in large vessels can be slow. Ensure adequate settling time. Consider installing sight glasses to monitor the interface.

  • Purification: A fractional distillation column with appropriate packing and a vacuum system is required for purification to pharmaceutical-grade standards.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield Observed check_conversion Check In-Process Control (IPC) for Conversion start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low complete Reaction Complete check_conversion->complete High sub_check_temp Verify Temperature Profile incomplete->sub_check_temp check_impurities Analyze Impurity Profile complete->check_impurities sub_check_time Verify Reaction Time sub_check_temp->sub_check_time OK action_increase_temp Increase Temperature sub_check_temp->action_increase_temp Too Low sub_check_mixing Assess Agitation Efficiency sub_check_time->sub_check_mixing OK action_increase_time Increase Reaction Time sub_check_time->action_increase_time Too Short action_increase_agitation Increase Agitation Speed sub_check_mixing->action_increase_agitation Insufficient end Yield Improved sub_check_mixing->end Sufficient action_increase_temp->end action_increase_time->end action_increase_agitation->end side_reactions Significant Side Reactions check_impurities->side_reactions High workup_loss Losses During Work-up/Purification check_impurities->workup_loss Low action_optimize_temp Optimize Temperature to Minimize Byproducts side_reactions->action_optimize_temp action_optimize_workup Optimize Work-up & Purification Steps workup_loss->action_optimize_workup action_optimize_temp->end action_optimize_workup->end

Caption: Troubleshooting workflow for low yield in synthesis.

Industrial Synthesis and Purification Workflow

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Separation cluster_purification Purification Stage raw_materials Isovaleric Acid, PBr3, Br2 reactor Glass-Lined Reactor (HVZ Reaction) raw_materials->reactor scrubber HBr Scrubber reactor->scrubber Off-gas esterification Esterification with Ethanol reactor->esterification Crude 2-Bromoisovaleryl Bromide quench Quench with Water esterification->quench separator Phase Separator quench->separator wash Wash (NaHCO3, Brine) separator->wash Organic Phase waste1 waste1 separator->waste1 Aqueous Waste waste2 waste2 wash->waste2 Aqueous Waste drying Drying over MgSO4 wash->drying Crude Product distillation Fractional Vacuum Distillation drying->distillation final_product This compound (Pure) distillation->final_product

Caption: Industrial synthesis and purification workflow.

References

Preventing byproduct formation in Ethyl 2-bromoisovalerate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 2-bromoisovalerate. The information is designed to help prevent byproduct formation and optimize reaction outcomes.

I. Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers. However, when using a secondary alkyl halide like this compound, the desired S(N)2 substitution reaction often competes with an E2 elimination reaction, leading to the formation of an undesired alkene byproduct.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the Williamson ether synthesis with this compound?

A1: The main byproduct is an α,β-unsaturated ester, which is formed through an E2 elimination mechanism.[1][3] This is particularly prevalent with secondary alkyl halides like this compound, where the alkoxide acts as a base, abstracting a proton from the carbon adjacent to the bromine.

Q2: How can I minimize the formation of the elimination byproduct?

A2: To favor the desired S(_N)2 reaction and minimize elimination, consider the following strategies:

  • Choice of Base/Nucleophile: Use a less sterically hindered alkoxide.[4] Bulky alkoxides are more likely to act as a base and promote elimination.[4][5]

  • Reaction Temperature: Lowering the reaction temperature generally favors the substitution reaction over elimination.[6]

  • Solvent: Aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are commonly used and can influence the reaction rate.[7]

Q3: Can I use a tertiary alkoxide with this compound?

A3: Using a tertiary alkoxide will significantly increase the likelihood of the elimination reaction, leading to the alkene as the major product.[2][8] It is generally not recommended if the ether is the desired product.

Troubleshooting Guide

Problem: Low yield of the desired ether and a significant amount of an alkene byproduct.

This common issue arises from the competition between S(_N)2 and E2 reaction pathways.

Troubleshooting Workflow

G start Low Ether Yield/ High Alkene Byproduct check_base Analyze Alkoxide/Base start->check_base Is the alkoxide bulky? check_temp Review Reaction Temperature start->check_temp Is the temperature high? check_solvent Evaluate Solvent Choice start->check_solvent check_base->check_temp No remediate_base Switch to a less sterically hindered alkoxide check_base->remediate_base Yes check_temp->check_solvent No remediate_temp Lower the reaction temperature check_temp->remediate_temp Yes end Optimized Ether Synthesis remediate_base->end remediate_temp->end remediate_solvent Consider a different aprotic solvent (e.g., DMF, Acetonitrile) remediate_solvent->end

Caption: Troubleshooting workflow for low ether yield.

Quantitative Data

While specific yields are highly dependent on the substrates and exact conditions, the general trend of substitution vs. elimination is well-established.

Alkyl Halide Type Alkoxide Primary Reaction Pathway Typical Ether Yield
PrimaryPrimary or SecondaryS(N)2High (50-95%)[7]
Secondary (e.g., this compound) Primary S(_N)2 and E2 Moderate to Low [3]
Secondary (e.g., this compound) Secondary/Tertiary E2 > S(_N)2 Low to Very Low [2]
TertiaryPrimary or SecondaryE2Negligible[2][8]
Experimental Protocol: Williamson Ether Synthesis

This protocol is a general guideline for the synthesis of an ether from an alcohol and this compound.

Materials:

  • Alcohol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

  • This compound (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl) solution

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise. The mixture will be stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add this compound dropwise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH(_4)Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

II. Reformatsky Reaction

The Reformatsky reaction is a useful method for synthesizing β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of zinc.[9][10] Potential issues include incomplete reaction and side reactions if conditions are not optimized.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in a Reformatsky reaction?

A1: Common issues leading to byproducts or low yield include:

  • Unreacted starting materials: This can be due to insufficiently activated zinc or impurities that quench the organozinc reagent.

  • Aldol condensation products of the carbonyl compound: If the carbonyl compound can enolize, it may undergo self-condensation.

  • Dehydration of the β-hydroxy ester: Under acidic or basic workup conditions, or at elevated temperatures, the product can eliminate water to form an α,β-unsaturated ester.

Q2: How can I improve the yield of my Reformatsky reaction?

A2: To improve the yield, consider the following:

  • Zinc Activation: The surface of commercial zinc dust is often coated with zinc oxide, which prevents the reaction. Activating the zinc just before use is crucial. This can be done by treating it with a small amount of iodine, 1,2-dibromoethane, or dilute acid.[10]

  • Solvent: Anhydrous solvents such as diethyl ether, THF, or benzene (B151609) are typically used.[11][12]

  • Temperature: The reaction is often initiated at room temperature and may require gentle heating to proceed to completion.

Troubleshooting Guide

Problem: Low yield of β-hydroxy ester.

A low yield in the Reformatsky reaction can often be traced back to the zinc activation step or the purity of the reagents.

Troubleshooting Workflow

G start Low Yield of β-Hydroxy Ester check_zinc Was the zinc activated immediately before use? start->check_zinc check_reagents Are all reagents and solvents anhydrous? check_zinc->check_reagents Yes remediate_zinc Activate zinc with I2 or 1,2-dibromoethane check_zinc->remediate_zinc No remediate_reagents Thoroughly dry all reagents and solvents check_reagents->remediate_reagents No end Improved Yield check_reagents->end Yes remediate_zinc->end remediate_reagents->end

Caption: Troubleshooting low yield in a Reformatsky reaction.

Experimental Protocol: Reformatsky Reaction

This protocol details the reaction of this compound with a ketone.

Materials:

  • Activated zinc dust (5.0 eq)

  • Iodine (catalytic amount)

  • Anhydrous toluene (B28343)

  • This compound (2.0 eq)

  • Ketone (1.0 eq)

  • 1 M Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

Procedure:

  • Zinc Activation: To a dry three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere, add activated zinc dust and a crystal of iodine. Add anhydrous toluene and heat the suspension to reflux for 5-10 minutes until the iodine color disappears. Cool the mixture to room temperature.[13][14]

  • Reagent Addition: To the suspension of activated zinc, add this compound. Then, add a solution of the ketone in anhydrous toluene dropwise.[13]

  • Reaction: Heat the mixture to 90 °C and stir for 30-60 minutes, monitoring the reaction by TLC.[13]

  • Work-up: Cool the reaction to 0 °C and quench with 1 M HCl.[15]

  • Filter the suspension to remove unreacted zinc.

  • Extract the filtrate with MTBE.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na(_2)SO(_4).[13]

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel chromatography.[13]

III. Atom Transfer Radical Polymerization (ATRP)

This compound is a common initiator for ATRP. Side reactions, primarily termination, can lead to polymers with a broad molecular weight distribution (high dispersity, Đ).[16]

Frequently Asked Questions (FAQs)

Q1: What causes high dispersity in ATRP initiated by this compound?

A1: High dispersity (Đ > 1.5) is often a result of termination reactions between growing polymer chains. This can be caused by:

  • High concentration of radicals: If the equilibrium between the active (radical) and dormant (halide-capped) species is too far towards the active side, the concentration of radicals will be high, increasing the probability of termination.

  • Low catalyst concentration: Insufficient catalyst can lead to a slower deactivation of the growing radical chains, also increasing the chance of termination.[17][18]

  • Inappropriate ligand: The ligand plays a crucial role in modulating the catalyst's activity. An unsuitable ligand can lead to poor control over the polymerization.[19]

Q2: How can I achieve a low dispersity (Đ < 1.2) in my polymerization?

A2: To achieve a well-controlled polymerization with low dispersity:

  • Optimize Catalyst to Initiator Ratio: A suitable ratio of catalyst to initiator is crucial for maintaining the equilibrium between active and dormant species.[20]

  • Ligand Selection: Use a ligand that forms a stable complex with the copper catalyst and provides an appropriate equilibrium constant for the specific monomer being polymerized. For methacrylates and styrenes, nitrogen-based ligands like PMDETA or TPMA are commonly used.[21]

  • Solvent and Temperature: These parameters also influence the polymerization kinetics and should be carefully chosen.[1]

Troubleshooting Guide

Problem: The resulting polymer has a high dispersity (Đ > 1.5).

High dispersity indicates a loss of control over the polymerization, likely due to excessive termination reactions.

Troubleshooting Workflow

G start High Polymer Dispersity (Đ > 1.5) check_ratio Review [Catalyst]:[Initiator] and [Ligand]:[Catalyst] ratios start->check_ratio check_purity Verify purity of monomer, initiator, and solvent check_ratio->check_purity Optimal remediate_ratio Adjust ratios to optimize activation/deactivation equilibrium check_ratio->remediate_ratio Suboptimal check_oxygen Ensure rigorous deoxygenation check_purity->check_oxygen High Purity remediate_purity Purify all reagents and solvents check_purity->remediate_purity Impurities present remediate_oxygen Improve freeze-pump-thaw cycles or inert gas sparging check_oxygen->remediate_oxygen Inadequate end Low Dispersity Polymer (Đ < 1.2) check_oxygen->end Adequate remediate_ratio->end remediate_purity->end remediate_oxygen->end

References

Technical Support Center: Troubleshooting Chiral Separations of Ethyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of Ethyl 2-bromoisovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the enantioselective analysis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the chiral separation of this compound by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Chiral High-Performance Liquid Chromatography (HPLC)

Q1: I am not seeing any separation of the this compound enantiomers. Where should I start?

A1: Achieving chiral separation requires a chiral stationary phase (CSP). If you are using a standard achiral column (like a C18), you will not be able to resolve the enantiomers.

Troubleshooting Steps:

  • Confirm Chiral Stationary Phase: Ensure you are using a column specifically designed for chiral separations. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point as they have broad enantioselectivity.[1][2]

  • Method Scouting: Chiral separation method development often requires screening multiple columns and mobile phases.[1] It is advantageous to screen several CSPs with different selectivities.

  • Mobile Phase Composition: The composition of the mobile phase is crucial for chiral recognition. For polysaccharide-based columns, start with a normal-phase mobile phase, such as a mixture of n-hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol).

Q2: I have some separation, but the resolution is poor (peaks are not baseline separated). How can I improve it?

A2: Poor resolution can be addressed by systematically optimizing your chromatographic conditions.

Troubleshooting Steps:

  • Adjust Alcohol Modifier Concentration: The percentage of the alcohol modifier in the mobile phase significantly impacts resolution. Decreasing the alcohol concentration generally increases retention and can improve resolution. Make small, incremental changes to find the optimal composition.

  • Change the Alcohol Modifier: Different alcohols can provide different selectivities. If isopropanol doesn't yield the desired resolution, try ethanol.

  • Mobile Phase Additives: For some compounds, adding a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) to the mobile phase can improve peak shape and selectivity.[1][3]

  • Temperature Optimization: Temperature can have a significant and sometimes unpredictable effect on chiral separations.[1] Experiment with a range of temperatures (e.g., 10°C, 25°C, 40°C) to see if resolution improves. Lower temperatures often, but not always, lead to better separation.

  • Flow Rate Reduction: Lowering the flow rate can increase the interaction time of the enantiomers with the CSP, often leading to better resolution, albeit with longer analysis times.

Q3: My peaks are broad and tailing. What could be the cause?

A3: Poor peak shape can be due to several factors, including column health, mobile phase issues, or sample overload.

Troubleshooting Steps:

  • Column Health: The column may be contaminated or degraded. Try flushing the column with a strong solvent recommended by the manufacturer. If the problem persists, the column may need to be replaced.

  • Sample Overload: Injecting too much sample can lead to peak broadening and tailing. Try reducing the injection volume or the sample concentration.

  • Extra-Column Volume: Minimize the length and diameter of tubing connecting the injector, column, and detector to reduce peak broadening.

  • Mobile Phase Contamination: Ensure your mobile phase solvents are fresh and of high purity.

Chiral Gas Chromatography (GC)

Q1: What is the recommended starting point for the chiral GC separation of this compound?

A1: While specific methods for this compound are not widely published, methods for structurally similar compounds like ethyl-2-methylbutyrate provide an excellent starting point. Cyclodextrin-based chiral stationary phases are commonly used for the GC separation of such volatile enantiomers.[4][5]

Q2: I am seeing overlapping peaks for the enantiomers of a similar compound, ethyl-2-methylbutyrate. How can I improve the separation?

A2: Overlapping peaks in chiral GC can often be resolved by optimizing the temperature program and carrier gas flow rate.

Troubleshooting Steps:

  • Optimize Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting peaks. Experiment with different initial and final temperatures, as well as ramp rates.

  • Carrier Gas Flow Rate: Optimize the linear velocity of the carrier gas (e.g., helium or hydrogen) to achieve the best column efficiency and resolution.

  • Column Choice: If optimization of the temperature program and flow rate does not provide sufficient resolution, a different cyclodextrin-based chiral column with a different derivative may offer the required selectivity.

Q3: Do I need to derivatize this compound for chiral GC analysis?

A3: this compound is already an ester and is sufficiently volatile for GC analysis, so derivatization is generally not necessary. However, for other chiral molecules with functional groups that are not suitable for direct GC analysis (e.g., carboxylic acids, alcohols), derivatization to a more volatile and stable compound is often required.

Data Presentation

The following tables summarize typical starting conditions for the chiral separation of compounds structurally similar to this compound. These should be used as a starting point for method development.

Table 1: Recommended Starting Conditions for Chiral HPLC

ParameterNormal PhaseReversed-Phase
Chiral Stationary Phase Cellulose or Amylose-based (e.g., CHIRALPAK® series)Cellulose or Amylose-based (Immobilized)
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Acetonitrile / Water (50:50 v/v)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25 °C25 °C
Detection UV at an appropriate wavelengthUV at an appropriate wavelength

Table 2: Recommended Starting Conditions for Chiral GC (based on Ethyl-2-methylbutyrate)

ParameterCondition
Chiral Stationary Phase Rt-βDEXse (or similar β-cyclodextrin phase)
Column Dimensions 30 m x 0.32 mm ID, 0.25 µm film thickness
Carrier Gas Hydrogen or Helium
Oven Temperature Program 40°C (hold 1 min) to 230°C @ 2°C/min (hold 3 min)
Injector Temperature 230 °C
Detector Temperature 250 °C (FID)

Experimental Protocols

Protocol 1: Chiral HPLC Method Development
  • Column Selection: Begin with a polysaccharide-based chiral column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase Preparation (Normal Phase): Prepare a mobile phase of 90:10 (v/v) n-hexane/isopropanol. Filter and degas the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Dissolve a racemic standard of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample and acquire the chromatogram.

  • Optimization: If resolution is not satisfactory, systematically adjust the isopropanol content (e.g., in 2% increments), temperature, and flow rate as described in the troubleshooting section.

Protocol 2: Chiral GC Method Development
  • Column Installation: Install a cyclodextrin-based chiral capillary column (e.g., Rt-βDEXse) in the gas chromatograph.

  • Instrument Setup: Set the injector and detector temperatures (e.g., 230°C and 250°C, respectively). Set the initial oven temperature and program as per Table 2.

  • Carrier Gas: Set the flow rate or linear velocity of the carrier gas as per the column manufacturer's recommendation.

  • Sample Preparation: Prepare a dilute solution of racemic this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample, typically with a split ratio to avoid column overload.

  • Data Acquisition: Acquire the chromatogram.

  • Optimization: If co-elution occurs, adjust the temperature ramp rate (e.g., decrease to 1°C/min) and/or the carrier gas flow rate to improve separation.

Visualizations

Troubleshooting_Workflow start Start: Poor or No Chiral Separation check_csp Is a Chiral Stationary Phase (CSP) being used? start->check_csp use_csp Action: Use an appropriate polysaccharide or cyclodextrin-based CSP check_csp->use_csp No optimize_mp Optimize Mobile Phase (Solvent ratio, additives) check_csp->optimize_mp Yes use_csp->optimize_mp optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow check_peak_shape Assess Peak Shape (Tailing, Broadening) optimize_flow->check_peak_shape troubleshoot_peak Troubleshoot Peak Shape Issues (Column health, sample load, etc.) check_peak_shape->troubleshoot_peak Poor success Successful Separation check_peak_shape->success Good troubleshoot_peak->optimize_mp end End success->end

Caption: A logical workflow for troubleshooting poor chiral separations.

Experimental_Workflow start Start prep_sample Prepare Racemic Sample start->prep_sample prep_mobile_phase Prepare Mobile Phase / Set GC Conditions start->prep_mobile_phase inject Inject Sample prep_sample->inject equilibrate Equilibrate System prep_mobile_phase->equilibrate equilibrate->inject acquire Acquire Data inject->acquire evaluate Evaluate Resolution & Peak Shape acquire->evaluate optimize Optimize Conditions evaluate->optimize Not Acceptable end End evaluate->end Acceptable optimize->prep_mobile_phase

Caption: A general experimental workflow for chiral method development.

References

Validation & Comparative

A Comparative Guide to Purity Assessment of Ethyl 2-bromoisovalerate: GC-MS, qNMR, and HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and High-Performance Liquid Chromatography (HPLC)—for the purity assessment of Ethyl 2-bromoisovalerate, a key building block in organic synthesis.

This document outlines detailed experimental protocols, presents a quantitative comparison of these methods, and discusses their respective advantages and limitations in the context of purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. It offers excellent separation efficiency and definitive identification based on mass spectra. Commercial suppliers often use GC to assess the purity of this compound, typically reporting it as >98.0%.[1][2][3]

Experimental Protocol: GC-MS Analysis

This protocol is adapted from established methods for the analysis of similar ethyl esters.[4][5][6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., ethyl acetate) to achieve a concentration of 1 mg/mL.

    • For quantitative analysis, prepare a series of calibration standards by serially diluting a stock solution of a certified reference standard.

    • Filter the sample and standards through a 0.22 µm syringe filter into a GC vial.

  • Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector: Split/splitless, 250°C.

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp at 10°C/min to 250°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 7000D MS/MS or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Potential Impurities

Based on the synthesis of related α-bromo esters, potential impurities in this compound may include:

  • Starting Materials: Isovaleric acid, ethanol, thionyl chloride, N-bromosuccinimide.

  • Side Products: Diethyl ether (from ethanol), unreacted α-bromoisovaleric acid.[7]

  • Solvents: Residual solvents used in the synthesis and purification process.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Quantification Method

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve using a substance-specific reference standard.[3][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling the determination of absolute purity.[9]

Experimental Protocol: ¹H-qNMR Analysis

This protocol provides general guidelines for qNMR purity assessment.[10]

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the this compound sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. The internal standard should have a certified purity and signals that do not overlap with the analyte.

    • Add a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to dissolve the sample and internal standard completely.

  • Instrumentation and Parameters:

    • NMR Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Parameters:

      • Relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the signals of interest.

      • Sufficient number of scans for adequate signal-to-noise ratio.

    • Processing:

      • Apply appropriate phasing and baseline correction.

      • Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

High-Performance Liquid Chromatography (HPLC): A Versatile Separation Technique

HPLC is a widely used technique for the separation, identification, and quantification of a broad range of compounds. For a non-volatile or thermally labile compound, HPLC is often the method of choice. While this compound is amenable to GC, HPLC can be a valuable alternative, especially for the analysis of non-volatile impurities. Alkyl halides can be challenging to analyze by HPLC-UV due to their weak chromophores; however, derivatization can be employed to enhance detection. [11][12]

Experimental Protocol: HPLC-UV Analysis

This protocol is a general guideline and may require optimization.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of 1 mg/mL.

    • Prepare calibration standards from a certified reference standard.

    • Filter samples and standards through a 0.45 µm syringe filter.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Performance Comparison

The choice of analytical technique depends on the specific requirements of the analysis, including the nature of the analyte and potential impurities, required sensitivity, and available instrumentation.

FeatureGC-MSQuantitative NMR (qNMR)HPLC-UV
Principle Separation based on volatility and polarity, detection by massIntrinsic nuclear propertiesSeparation based on polarity, detection by UV absorbance
Selectivity Very High (mass spectral data)High (chemical shift)Moderate to High (retention time)
Sensitivity High (ng to pg level) [4][5]Moderate (mg level)Moderate (µg to ng level)
Quantification Relative (requires calibration curve)Absolute (primary method) [3][8]Relative (requires calibration curve)
Sample Throughput HighModerateHigh
Instrumentation Cost HighVery HighModerate
Sample Volatility RequiredNot requiredNot required
Typical Impurities Volatile organic compounds, starting materials, by-productsStructurally similar compounds, non-protonated impurities not detectedNon-volatile impurities, starting materials, degradation products

Logical Workflow and Relationships

The selection and application of these analytical techniques can be visualized in a logical workflow.

Purity_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Primary Purity Determination cluster_2 Data Analysis and Reporting Sample Sample Initial_Screening Initial Screening (e.g., TLC, FT-IR) Sample->Initial_Screening GC_MS GC-MS (Volatile Impurities) Initial_Screening->GC_MS Volatile Analyte qNMR qNMR (Absolute Purity) Initial_Screening->qNMR Definitive Quantification HPLC HPLC (Non-Volatile Impurities) Initial_Screening->HPLC Non-Volatile Impurities Data_Analysis Data Analysis (Peak Integration, Spectral Library Search) GC_MS->Data_Analysis qNMR->Data_Analysis HPLC->Data_Analysis Purity_Report Purity Report & Certificate of Analysis Data_Analysis->Purity_Report Technique_Comparison cluster_GCMS GC-MS cluster_qNMR qNMR cluster_HPLC HPLC Purity_Assessment Purity Assessment of This compound GCMS_Advantages Advantages: - High Sensitivity - High Selectivity (MS) - Identifies Volatile Impurities Purity_Assessment->GCMS_Advantages qNMR_Advantages Advantages: - Absolute Quantification - No Reference Standard Needed for Analyte - Non-destructive Purity_Assessment->qNMR_Advantages HPLC_Advantages Advantages: - Versatile for Non-Volatiles - Good for Polar/Ionic Impurities Purity_Assessment->HPLC_Advantages GCMS_Disadvantages Disadvantages: - Requires Volatility - Thermal Degradation Risk qNMR_Disadvantages Disadvantages: - Lower Sensitivity - High Instrument Cost - Signal Overlap Issues HPLC_Disadvantages Disadvantages: - Lower Selectivity (UV) - Requires Chromophore - Solvent Consumption

References

A Comparative Guide to the Structural Elucidation of Ethyl 2-bromoisovalerate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 2-bromoisovalerate and its structural analogs, Ethyl 2-bromobutyrate (B1202233) and Ethyl 2-bromopropionate. The structural elucidation of these alpha-bromo esters is crucial in various chemical and pharmaceutical applications where precise molecular conformation is paramount. This document presents a detailed analysis of their ¹H and ¹³C NMR spectra, supported by experimental data and protocols, to aid researchers in their identification and characterization.

Comparison of ¹H NMR Spectral Data

The ¹H NMR spectra of the three compounds exhibit characteristic signals corresponding to the ethyl ester moiety and the alkyl chain bearing the bromine atom. The chemical shifts (δ) are influenced by the substitution pattern on the α-carbon, leading to distinct spectral fingerprints for each molecule.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound CH₃ (isopropyl)~1.0-1.2Doublet~6.8
CH₃ (isopropyl)~1.0-1.2Doublet~6.8
CH (isopropyl)~2.2-2.4Multiplet-
CH-Br~4.1-4.3Doublet~7.0
O-CH₂~4.2-4.3Quartet~7.1
O-CH₂-CH₃~1.2-1.4Triplet~7.1
Ethyl 2-bromobutyrate CH₃ (ethyl)1.03Triplet7.4
CH₂ (ethyl)2.05Multiplet-
CH-Br4.16Triplet7.6
O-CH₂4.22Quartet7.1
O-CH₂-CH₃1.30Triplet7.1
Ethyl 2-bromopropionate CH₃ (on α-carbon)1.83Doublet6.9
CH-Br4.35Quartet6.9
O-CH₂4.24Quartet7.1
O-CH₂-CH₃1.31Triplet7.1

Note: The chemical shifts for this compound are estimated based on typical values for similar structures and require experimental verification for precise assignment.

Comparison of ¹³C NMR Spectral Data

The ¹³C NMR spectra provide further confirmation of the carbon framework of each molecule. The chemical shift of the carbon atom attached to the bromine (C-Br) is a key diagnostic signal.

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C=O~169-171
CH-Br~55-60
O-CH₂~62-64
CH (isopropyl)~30-35
CH₃ (isopropyl)~20-22
O-CH₂-CH₃~13-15
Ethyl 2-bromobutyrate C=O169.8
CH-Br49.5
O-CH₂62.3
CH₂ (ethyl)28.1
CH₃ (ethyl)11.4
O-CH₂-CH₃14.0
Ethyl 2-bromopropionate C=O169.9
CH-Br40.8
O-CH₂62.2
CH₃ (on α-carbon)21.6
O-CH₂-CH₃14.0

Note: The chemical shifts for this compound are estimated and require experimental confirmation.

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra for the structural elucidation of these ethyl bromoesters is outlined below.

Sample Preparation:

  • Weigh approximately 10-20 mg of the neat liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

NMR Spectrometer Parameters:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30)

    • Number of Scans: 16-32

    • Relaxation Delay: 1.0 s

    • Spectral Width: ~12 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

    • Number of Scans: 1024 or more, depending on sample concentration

    • Relaxation Delay: 2.0 s

    • Spectral Width: ~220 ppm

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm for both ¹H and ¹³C spectra.

Logical Workflow for Structural Elucidation

The process of elucidating the structure of an unknown ethyl bromoester using the presented NMR data follows a logical progression. This workflow can be visualized as follows:

Structural Elucidation Workflow Workflow for Structural Elucidation of Ethyl Bromoesters cluster_data_acquisition Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_determination Structure Determination Sample_Prep Sample Preparation H1_NMR Acquire ¹H NMR Spectrum Sample_Prep->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum Sample_Prep->C13_NMR Analyze_H1 Analyze ¹H NMR: - Chemical Shifts - Multiplicities - Coupling Constants - Integration H1_NMR->Analyze_H1 Analyze_C13 Analyze ¹³C NMR: - Number of Signals - Chemical Shifts C13_NMR->Analyze_C13 Propose_Fragments Propose Structural Fragments Analyze_H1->Propose_Fragments Analyze_C13->Propose_Fragments Assemble_Structure Assemble Fragments to Propose Structure Propose_Fragments->Assemble_Structure Compare_Data Compare with Reference Data Assemble_Structure->Compare_Data Final_Structure Confirm Structure Compare_Data->Final_Structure

Fig. 1: Workflow for structural elucidation.

This diagram illustrates the systematic approach, starting from sample preparation and data acquisition, moving through detailed spectral analysis, and culminating in the proposal and confirmation of the molecular structure by comparing the experimental data with the provided reference tables. This comparative guide serves as a valuable resource for the unambiguous structural assignment of this compound and its closely related analogs.

A Comparative Guide to Purity Validation of Ethyl 2-bromoisovalerate: HPLC, GC, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like Ethyl 2-bromoisovalerate is a critical step in the synthesis of active pharmaceutical ingredients. The presence of impurities can significantly impact the safety and efficacy of the final drug product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) for the purity validation of this compound, supported by detailed experimental protocols and expected performance data.

Comparison of Analytical Methods

The choice of an analytical method for purity determination is contingent on several factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis such as sensitivity, accuracy, and throughput.

ParameterHPLC (Reversed-Phase)GC-FIDqNMR
Principle Partitioning between a polar mobile phase and a nonpolar stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.
Typical Column C18 or C8 (e.g., 4.6 x 150 mm, 5 µm)Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)Not applicable
LOD/LOQ ~0.01% / ~0.03% (UV detection)~0.005% / ~0.015%~0.1%
Accuracy High (typically 98-102% recovery)High (typically 98-102% recovery)Very High (Primary method, directly traceable to SI units)[1][2]
Precision (%RSD) < 2%< 2%< 1%
Linearity (r²) > 0.999> 0.999Not applicable in the same sense, but signal response is inherently linear.
Throughput ModerateHighLow to Moderate
Strengths Versatile for a wide range of compounds, non-destructive.High resolution for volatile compounds, robust.No need for a specific reference standard of the analyte, provides structural information.[1][2]
Limitations May require derivatization for compounds without a UV chromophore.Limited to volatile and thermally stable compounds.Lower sensitivity compared to chromatographic methods, requires a high-field NMR spectrometer.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore in this compound, detection at low wavelengths (e.g., 205-210 nm) is necessary. A reversed-phase method is suitable for its analysis.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water. A typical starting condition could be 60% acetonitrile, increasing to 95% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a highly suitable method for the purity assessment of volatile compounds like this compound.

  • Chromatographic System: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 300 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) at a concentration of about 1 mg/mL.

  • Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total peak area. The FID response is proportional to the carbon content of the analytes.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for direct quantification without the need for a reference standard of the same compound.

  • NMR Spectrometer: 400 MHz or higher field strength.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d).

  • Acquisition Parameters:

    • Pulse Sequence: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 150 for the signals used for quantification.

  • Data Processing: Apply appropriate phasing and baseline correction to the spectrum.

  • Purity Calculation: The purity of this compound is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known signal from the certified internal standard, taking into account the number of protons, molar masses, and weights of the analyte and the standard.

Visualizing the Workflow

To better illustrate the logical flow of a typical analytical validation process for purity determination, the following diagrams are provided.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Analysis Column_Selection Column & Mobile Phase Selection Optimization Parameter Optimization Column_Selection->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Sample_Analysis Sample Analysis Robustness->Sample_Analysis Purity_Calculation Purity Calculation Sample_Analysis->Purity_Calculation

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Comparison cluster_HPLC HPLC cluster_GC GC cluster_qNMR qNMR Analyte This compound HPLC_Node Reversed-Phase HPLC Analyte->HPLC_Node GC_Node Gas Chromatography (GC-FID) Analyte->GC_Node qNMR_Node Quantitative NMR (qNMR) Analyte->qNMR_Node HPLC_Adv Advantages: - Versatile - Non-destructive HPLC_Node->HPLC_Adv HPLC_Disadv Disadvantages: - Requires UV chromophore HPLC_Node->HPLC_Disadv GC_Adv Advantages: - High resolution - Robust GC_Node->GC_Adv GC_Disadv Disadvantages: - For volatile compounds only GC_Node->GC_Disadv qNMR_Adv Advantages: - Primary method - No reference standard needed qNMR_Node->qNMR_Adv qNMR_Disadv Disadvantages: - Lower sensitivity qNMR_Node->qNMR_Disadv

Caption: Comparison of Analytical Techniques.

References

A Comparative Guide to Chiral Building Blocks: The Strategic Advantage of L-Valine Derivatives in Complex Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical synthesis, the efficient and stereocontrolled construction of chiral centers is a paramount objective. The choice of chiral building block can significantly impact the overall efficiency, cost-effectiveness, and scalability of a synthetic route. This guide provides a comparative analysis of using a readily available chiral starting material, specifically an L-valine derivative, against the de novo creation of chirality through established chiral auxiliaries in the context of synthesizing complex molecules. The synthesis of the angiotensin II receptor blocker, Valsartan (B143634), which features a crucial L-valine moiety, serves as a primary case study to illustrate the advantages of the former approach.

Executive Summary

The asymmetric synthesis of α-amino acids is a well-developed field, with chiral auxiliaries such as Evans oxazolidinones and pseudoephedrine-based systems demonstrating high levels of stereocontrol. However, for the synthesis of molecules incorporating common proteinogenic amino acids like L-valine, the use of the amino acid itself, or a simple derivative thereof, as the chiral starting material often presents a more direct and advantageous strategy. This "chiral pool" approach leverages the inherent chirality of natural products, bypassing the need for auxiliary attachment and removal steps, which can add to the step count and reduce overall yield.

This guide will demonstrate that for the synthesis of the valine moiety in complex molecules, direct alkylation of an L-valine derivative offers a highly efficient and stereochemically robust pathway. We will compare the quantitative performance of this method with established asymmetric synthesis strategies that employ chiral auxiliaries.

Comparative Performance Data

The following tables summarize the performance of different approaches for the synthesis of a chiral valine structure. Table 1 details the yields of key steps in a common synthetic route to Valsartan, starting from L-valine methyl ester. Tables 2 and 3 provide comparative data for the asymmetric alkylation of glycine (B1666218) enolates using well-established chiral auxiliaries to synthesize a valine derivative.

Table 1: Performance of L-Valine Methyl Ester as a Chiral Building Block in a Representative Valsartan Synthesis. [1][2][3]

StepReactionProductYield (%)
1N-AcylationMethyl N-pentanoyl-L-valinate95
2N-AlkylationMethyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate70
3Suzuki or Negishi CouplingBiphenyl-valine derivative~80
4Hydrolysis & DeprotectionValsartan~90

Note: The stereochemical integrity of the L-valine core is maintained throughout the synthesis, with any potential for racemization being a critical process parameter to control.

Table 2: Asymmetric Alkylation of N-Propionyl-(+)-pseudoephedrine Amide with Isopropyl Iodide.

Electrophile (R-X)Yield (%)Diastereomeric Ratio (dr)
Isopropyl iodide70>95:5

Table 3: Asymmetric Alkylation of Evans Oxazolidinone Acylimide with Isopropyl Iodide.

Electrophile (R-X)Yield (%)Diastereomeric Ratio (dr)
Isopropyl iodide80-90>99:1

Analysis of Advantages

The data highlights a key advantage of the chiral pool approach for incorporating the valine moiety. While the individual alkylation step using chiral auxiliaries can achieve high diastereoselectivity, the overall process requires additional steps for the attachment and cleavage of the auxiliary, which are not reflected in the tables above. In contrast, the direct alkylation of L-valine methyl ester, while having a moderate yield in the alkylation step (70%), offers a more streamlined and convergent synthesis.

The primary advantages of using L-valine derivatives over de novo asymmetric synthesis in this context are:

  • Atom Economy and Step Economy: The chiral pool approach avoids the introduction and subsequent removal of a often complex and high-molecular-weight chiral auxiliary, leading to a shorter and more atom-economical synthesis.

  • Cost-Effectiveness: L-valine is a readily available and inexpensive natural amino acid. This often makes it a more cost-effective chiral source compared to specialized and often proprietary chiral auxiliaries.

  • Established Stereochemistry: The absolute stereochemistry at the α-carbon is pre-defined, eliminating the need for extensive optimization of reaction conditions to achieve high enantioselectivity. The main challenge shifts to preventing racemization during the synthetic sequence.

Experimental Protocols

Protocol 1: N-Alkylation of L-Valine Methyl Ester Derivative in a Valsartan Synthesis. [2][3]

This protocol describes the N-alkylation of methyl N-pentanoyl-L-valinate with a brominated biphenyl (B1667301) derivative, a key step in a reported synthesis of Valsartan.

Materials:

  • Methyl N-pentanoyl-L-valinate

  • 1-Bromo-4-(bromomethyl)benzene (or a similar biphenyl derivative)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of methyl N-pentanoyl-L-valinate (1.0 eq) and 1-bromo-4-(bromomethyl)benzene (1.1 eq) in anhydrous THF, add sodium hydride (2.0 eq) portion-wise at 0 °C.

  • The reaction mixture is then heated to reflux for 1 hour.

  • After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The mixture is diluted with diethyl ether and the organic layer is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography to afford the desired N-alkylated product.

Protocol 2: Asymmetric Alkylation of Pseudoephedrine Glycinamide (B1583983) with Isopropyl Iodide.

This protocol is a representative procedure for the asymmetric synthesis of a valine precursor using a pseudoephedrine chiral auxiliary.

Materials:

  • Pseudoephedrine glycinamide

  • Anhydrous Lithium Chloride

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine (B44863)

  • Anhydrous Tetrahydrofuran (THF)

  • Isopropyl iodide

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In an oven-dried flask under an inert atmosphere, a solution of lithium diisopropylamide (LDA) is prepared by adding n-BuLi (2.1 eq) to a solution of diisopropylamine (2.2 eq) in anhydrous THF at -78 °C.

  • In a separate flask, pseudoephedrine glycinamide (1.0 eq) and anhydrous lithium chloride (6.0 eq) are dissolved in anhydrous THF.

  • The amide solution is cooled to -78 °C, and the freshly prepared LDA solution is added slowly. The mixture is stirred at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes.

  • The enolate solution is cooled to 0 °C, and isopropyl iodide (1.5 eq) is added dropwise. The reaction is stirred at 0 °C until completion (monitored by TLC).

  • The reaction is quenched with saturated aqueous ammonium chloride solution.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by chromatography or recrystallization to yield the alkylated pseudoephedrine amide.

Visualization of Synthetic Workflows

The following diagrams illustrate the conceptual differences between the chiral pool approach and the chiral auxiliary-mediated asymmetric synthesis for the preparation of a chiral valine derivative.

Chiral_Pool_Approach cluster_start Chiral Pool Starting Material cluster_synthesis Synthetic Modifications cluster_product Final Chiral Product L-Valine Ester L-Valine Ester N-Acylation N-Acylation L-Valine Ester->N-Acylation Direct use of chirality N-Alkylation N-Alkylation N-Acylation->N-Alkylation Further Transformations Further Transformations N-Alkylation->Further Transformations Valine-containing Molecule Valine-containing Molecule Further Transformations->Valine-containing Molecule

Caption: Workflow using a chiral pool starting material.

Chiral_Auxiliary_Approach cluster_start Achiral Starting Material cluster_synthesis Asymmetric Synthesis Cycle cluster_product Final Chiral Product Glycine Derivative Glycine Derivative Auxiliary Attachment Auxiliary Attachment Glycine Derivative->Auxiliary Attachment Diastereoselective Alkylation Diastereoselective Alkylation Auxiliary Attachment->Diastereoselective Alkylation Auxiliary Cleavage Auxiliary Cleavage Diastereoselective Alkylation->Auxiliary Cleavage Chiral Valine Derivative Chiral Valine Derivative Auxiliary Cleavage->Chiral Valine Derivative Recovered Auxiliary Recovered Auxiliary Auxiliary Cleavage->Recovered Auxiliary

Caption: Workflow using a chiral auxiliary.

Conclusion

While chiral auxiliaries are indispensable tools for the asymmetric synthesis of a vast array of chiral molecules, the strategic use of readily available chiral building blocks from the chiral pool offers a more efficient and economical approach for the synthesis of molecules containing common chiral motifs. The synthesis of Valsartan serves as a compelling example where the direct utilization of an L-valine derivative streamlines the synthetic process, reduces the number of steps, and leverages the inherent chirality of a natural amino acid. For drug development professionals, recognizing when to employ a chiral pool strategy versus a de novo asymmetric synthesis is a critical decision that can significantly impact the timeline and cost of bringing a new therapeutic to market.

References

A Comparative Guide to Alternative Reagents for Ethyl 2-Bromoisovalerate in Key Syntheses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the success of synthetic endeavors. Ethyl 2-bromoisovalerate is a widely utilized building block, particularly in the formation of carbon-carbon bonds through the generation of enolates. However, considerations of reactivity, cost, safety, and reaction conditions often necessitate the exploration of alternatives. This guide provides a comprehensive comparison of alternative reagents to this compound for specific syntheses, supported by experimental data and detailed protocols.

The Role of this compound in Synthesis

This compound is a key reagent in the Reformatsky reaction , where it reacts with a metal, typically zinc, to form a zinc enolate. This enolate can then undergo nucleophilic addition to carbonyl compounds (aldehydes and ketones) to produce β-hydroxy esters, or to nitriles in the Blaise reaction to yield β-enamino esters, which can be hydrolyzed to β-keto esters. These products are valuable intermediates in the synthesis of a wide range of biologically active molecules.

Alternative Reagents and Methodologies

Alternatives to this compound can be broadly categorized into three main areas:

  • Variations in the α-Halo Ester: Utilizing different halogens (chlorine or iodine) on the isovalerate scaffold.

  • Alternative Metal Promoters in Reformatsky-type Reactions: Employing metals other than zinc to modulate reactivity and reaction conditions.

  • Fundamentally Different Enolate Generation Strategies: Moving away from the direct use of α-halo esters and metals towards methods like the use of silyl (B83357) enol ethers.

Comparative Analysis of Alternative Reagents

Variation of the Halogen: Ethyl 2-Chloro- and 2-Iodoisovalerate

The reactivity of α-halo esters in the Reformatsky reaction generally follows the trend of C-X bond strength: I > Br > Cl.

ReagentTypical ConditionsReactivityYield (Example with Benzaldehyde)
Ethyl 2-Iodoisovalerate Milder conditions, often no activation of the metal required.HighHigh (often >90%)
This compound Requires activated zinc, often with heating.ModerateGood (typically 70-90%)
Ethyl 2-Chloroisovalerate Harsher conditions, highly activated metal, may require additives.LowLower, often with side reactions.

Discussion: While ethyl 2-iodoisovalerate offers higher reactivity and potentially higher yields under milder conditions, its higher cost and lower stability can be drawbacks. Ethyl 2-chloroisovalerate is more economical but its lower reactivity often leads to lower yields and the need for more forcing conditions, which can limit its applicability with sensitive substrates.

Alternative Metal Promoters for Reformatsky-Type Reactions

Several metals other than zinc have been employed to mediate the reaction of α-halo esters with carbonyl compounds. Indium (In) and Samarium (SmI₂) are two of the most promising alternatives.

Comparative Data for the Reaction of Ethyl Bromoacetate (B1195939) with Benzaldehyde (B42025):

Metal Promoterα-Halo EsterReaction ConditionsReaction TimeYield (%)Reference
Zinc (Zn) Ethyl BromoacetateToluene/Ether, HeatNot Specified52[1]
Indium (In) Ethyl BromoacetateTHF, Room Temp, Stirring17 hours70[1][2]
Indium (In) Ethyl BromoacetateTHF, Room Temp, Sonication2 hours97[1][2]
**Samarium(II) Iodide (SmI₂) **Ethyl IodoacetateTHF, -78 °C1 hour85 (with propanal)[3]

Key Observations:

  • Indium (In): Indium stands out for its ability to promote the reaction under very mild conditions, even in aqueous media in some cases. The use of ultrasound can dramatically accelerate the indium-mediated reaction, leading to near-quantitative yields in a short time.[1][2]

  • Samarium(II) Iodide (SmI₂): SmI₂ is a powerful single-electron transfer agent that can effect Reformatsky-type reactions at very low temperatures (-78 °C).[3] This is particularly advantageous for reactions involving thermally sensitive substrates. It often provides high stereoselectivity.

Silyl Enol Ethers: The Mukaiyama Aldol (B89426) Approach

A fundamentally different approach is to pre-form a silyl enol ether from ethyl isovalerate and then react it with a carbonyl compound in the presence of a Lewis acid. This is known as the Mukaiyama aldol addition .

Comparative Overview:

MethodReagent/IntermediateConditionsKey Advantages
Reformatsky Reaction This compound + ZnOne-pot, often requires heatingTolerant of some functional groups.
Mukaiyama Aldol Addition Silyl enol ether of ethyl isovalerate + Lewis Acid (e.g., TiCl₄)Two steps (synthesis of silyl enol ether, then aldol addition), often at low temperatures.High diastereoselectivity, can be made enantioselective with chiral catalysts.

Experimental Data Snapshot:

ReactionReagentsYield (%)
Mukaiyama Aldol Addition Silyl enol ether of cyclohexanone (B45756) + Benzaldehyde (TiCl₄ mediated)82 (Threo + Erythro)
Reformatsky (Indium) Ethyl bromoacetate + Benzaldehyde (Sonication)97

Discussion: The Mukaiyama aldol approach offers greater control over stereoselectivity. By choosing the appropriate reaction conditions for the synthesis of the silyl enol ether (kinetic vs. thermodynamic control), and by selecting the right Lewis acid and chiral auxiliaries, researchers can achieve high levels of diastereoselectivity and enantioselectivity. However, it is a two-step process and requires the handling of moisture-sensitive silyl enol ethers and Lewis acids.

Experimental Protocols

Indium-Mediated Reformatsky Reaction of Ethyl Bromoacetate and Benzaldehyde under Sonication

Materials:

  • Indium powder

  • Ethyl bromoacetate

  • Benzaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Ether

  • MgSO₄

Procedure:

  • To a flask containing indium powder (0.5 mmol) in THF (1.0 mL), add ethyl bromoacetate (0.75 mmol) followed by benzaldehyde (0.5 mmol) under a nitrogen atmosphere at room temperature.[2]

  • Place the flask in an ultrasonic cleaner bath (e.g., 43 kHz) and sonicate for 2 hours.[2]

  • Quench the reaction mixture with a saturated aqueous NaHCO₃ solution.[2]

  • Extract the aqueous layer with ether (3 x 25 mL).[2]

  • Combine the organic layers, wash with water and brine, and dry over MgSO₄.[2]

  • Filter and concentrate the solution in vacuo to obtain the crude product, which can be purified by column chromatography. Expected Yield: ~97% .[2]

Synthesis of a Silyl Ketene (B1206846) Acetal from an Ester

Materials:

Procedure:

  • Prepare a solution of LDA in anhydrous THF at -78 °C.

  • Slowly add the ester (1.0 equivalent) to the LDA solution and stir for 1 hour at -78 °C to form the lithium enolate.

  • Add trimethylsilyl chloride (1.5 equivalents) to the enolate solution.[4]

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.[4]

  • Remove the solvent in vacuo and add n-hexane to the residue.[4]

  • Filter off the precipitated lithium chloride under an inert atmosphere.[4]

  • Remove the hexane in vacuo to yield the crude silyl ketene acetal, which is often used without further purification.

Mukaiyama Aldol Addition of a Silyl Enol Ether with Benzaldehyde

Materials:

  • Silyl enol ether

  • Benzaldehyde

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Aqueous NaHCO₃ solution

Procedure:

  • Dissolve the silyl enol ether (1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous dichloromethane at -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of TiCl₄ in dichloromethane (1.1 equivalents) to the mixture.

  • Stir the reaction at -78 °C until completion (typically monitored by TLC).

  • Quench the reaction by adding an aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the β-hydroxy ester.

Visualization of Key Processes

Logical Workflow for Reagent Selection

Reagent_Selection Workflow for Selecting an Alternative to this compound A Starting Point: Synthesis of a β-Hydroxy Ester B Considerations: Cost, Reactivity, Stereoselectivity, Safety A->B C Standard Method: Reformatsky with this compound + Zn B->C D Alternative 1: Different Halogen B->D Modify Reagent E Alternative 2: Different Metal Promoter B->E Modify Conditions F Alternative 3: Silyl Enol Ether (Mukaiyama) B->F Change Strategy L Final Reagent Choice C->L If suitable G Ethyl 2-Iodoisovalerate (Higher Reactivity, Higher Cost) D->G H Ethyl 2-Chloroisovalerate (Lower Cost, Lower Reactivity) D->H I Indium (In) (Mild Conditions, High Yield) E->I J Samarium (SmI2) (Low Temp, High Stereoselectivity) E->J K High Stereochemical Control Needed? F->K F->L G->L H->L I->L J->L K->D No K->E No K->F Yes

Caption: Decision workflow for selecting an alternative reagent.

Comparative Experimental Workflow

Experimental_Workflow cluster_0 Reformatsky Reaction cluster_1 Mukaiyama Aldol Addition A Mix Carbonyl, α-Halo Ester, and Metal (e.g., Zn or In) B Reaction Progression (Stirring/Heating/Sonication) A->B C Aqueous Workup B->C D Extraction & Purification C->D E β-Hydroxy Ester D->E F 1. Form Enolate from Ester 2. Trap with Silyl Halide G Isolate Silyl Enol Ether F->G H React Silyl Enol Ether with Carbonyl + Lewis Acid G->H I Aqueous Workup H->I J Extraction & Purification I->J K β-Hydroxy Ester J->K

Caption: Comparison of Reformatsky and Mukaiyama workflows.

Conclusion

While this compound remains a staple reagent for the synthesis of β-hydroxy esters, a variety of effective alternatives are available to the modern synthetic chemist.

  • Indium-mediated reactions offer a compelling alternative for achieving high yields under exceptionally mild conditions, with sonication providing a significant rate enhancement.

  • Samarium(II) iodide is the reagent of choice for reactions requiring very low temperatures and high stereoselectivity.

  • The Mukaiyama aldol addition using silyl enol ethers provides a powerful, albeit more complex, route that allows for a high degree of control over the stereochemical outcome of the reaction.

The optimal choice of reagent will depend on the specific requirements of the synthesis, including the nature of the substrate, desired stereochemistry, and practical considerations such as cost and available equipment. This guide provides the foundational data and protocols to enable an informed decision in this critical aspect of synthesis design.

References

A comparative study of different synthesis routes for Ethyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes for Ethyl 2-Bromoisovalerate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic methodologies for the preparation of this compound, an important reagent in organic synthesis. The comparison focuses on reaction yields, starting materials, and overall process efficiency, supported by experimental data from established literature.

Comparative Data of Synthesis Routes

The two principal routes for the synthesis of this compound are the Hell-Volhard-Zelinsky (HVZ) reaction followed by esterification, and a multi-step synthesis commencing from isopropylmalonic ester. The following table summarizes the quantitative data for each approach.

ParameterRoute 1: Hell-Volhard-Zelinsky Reaction & EsterificationRoute 2: From Isopropylmalonic Ester
Starting Material Isovaleric AcidIsopropylmalonic Ester
Key Reagents Br₂, PBr₃ (or red phosphorus), Ethanol (B145695)KOH, HCl, Br₂, Ether
Reaction Steps 2 (Bromination, Esterification)4 (Saponification, Acidification, Bromination/Decarboxylation, Esterification)
Overall Yield ~80-85%[1][2]~55-66% (for α-bromoisovaleric acid intermediate)[3]
Reaction Conditions High temperatures (reflux)[1][4]Initial heating, then cooling to 0°C, followed by gentle boiling[3]
Purity Typically high after distillation[1][2]Requires careful purification to remove byproducts[3]

Experimental Protocols

Route 1: Hell-Volhard-Zelinsky (HVZ) Reaction followed by Esterification

This route involves the α-bromination of isovaleric acid using the Hell-Volhard-Zelinsky reaction, followed by esterification of the resulting acyl bromide with ethanol. This method is generally favored for its higher yield and fewer steps.

Step 1: Synthesis of 2-Bromo-3-methylbutanoyl bromide via HVZ Reaction

  • Materials: Isovaleric acid, red phosphorus, bromine.

  • Procedure: A mixture of isovaleric acid and a catalytic amount of red phosphorus is heated. Bromine is then added dropwise to the mixture. The reaction is typically refluxed until the conversion to the acyl bromide is complete. The mechanism involves the in-situ formation of phosphorus tribromide (PBr₃), which converts the carboxylic acid to an acyl bromide. This tautomerizes to an enol, which is then brominated at the alpha position[1][4][5].

Step 2: Esterification

  • Materials: 2-Bromo-3-methylbutanoyl bromide, anhydrous ethanol.

  • Procedure: The crude 2-bromo-3-methylbutanoyl bromide is slowly added to an excess of anhydrous ethanol with stirring. The esterification reaction is exothermic. After the addition is complete, the mixture is worked up by adding water to separate the ester. The organic layer is washed with a sodium carbonate solution and then water, dried over an anhydrous salt, and purified by distillation. This esterification step has a reported yield of around 80%[2]. An overall yield of 85% for a similar α-bromo ester synthesis via the HVZ reaction has also been reported[1].

Route 2: Synthesis from Isopropylmalonic Ester

This pathway involves the saponification of isopropylmalonic ester, followed by acidification, bromination, decarboxylation, and finally esterification. While a viable route, it involves more steps and generally results in a lower overall yield.

  • Materials: Isopropylmalonic ester, potassium hydroxide (B78521), hydrochloric acid, bromine, ether, ethanol.

  • Procedure:

    • Saponification: Isopropylmalonic ester is heated with a solution of potassium hydroxide in water to form the potassium salt of isopropylmalonic acid[3].

    • Acidification: The solution is cooled and acidified with concentrated hydrochloric acid at a low temperature (below 10°C) to yield isopropylmalonic acid[3].

    • Bromination and Decarboxylation: The isopropylmalonic acid is extracted with ether. Bromine is then gradually added to the ether solution, which is gently boiled. After bromination, the ether is removed, and the resulting crude isopropylbromomalonic acid is heated to induce decarboxylation, yielding α-bromoisovaleric acid. This product is then purified by distillation under reduced pressure. The reported yield for this step is between 55-66%[3].

    • Esterification: The purified α-bromoisovaleric acid would then be esterified with ethanol, typically under acidic conditions (e.g., using sulfuric acid as a catalyst), to produce this compound. It is noted that if the initial saponification is incomplete, this compound can be formed as a byproduct[3].

Comparative Workflow

The logical flow for selecting a synthesis route for this compound is outlined below. The decision is primarily driven by factors such as desired yield, process complexity, and available starting materials.

G start Select Synthesis Route for This compound route1 Route 1: Hell-Volhard-Zelinsky start->route1 Higher Yield & Fewer Steps route2 Route 2: From Isopropylmalonic Ester start->route2 Alternative Starting Material sub_route1_step1 α-Bromination of Isovaleric Acid route1->sub_route1_step1 sub_route2_step1 Saponification route2->sub_route2_step1 sub_route1_step2 Esterification with Ethanol sub_route1_step1->sub_route1_step2 end_product This compound sub_route1_step2->end_product sub_route2_step2 Bromination & Decarboxylation sub_route2_step1->sub_route2_step2 sub_route2_step3 Esterification sub_route2_step2->sub_route2_step3 sub_route2_step3->end_product

Caption: Comparison of synthesis pathways for this compound.

References

Quantitative Analysis of Ethyl 2-bromoisovalerate: A Comparative Guide to qNMR and Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity and concentration of active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug development and quality control. Ethyl 2-bromoisovalerate, a key building block in the synthesis of various pharmaceutical compounds, requires precise and reliable analytical methods for its quantification. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods, namely Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantitative analysis of this compound.

Executive Summary

This guide presents a head-to-head comparison of qNMR, GC-FID, and HPLC-UV for the quantitative analysis of this compound. While all three methods are capable of providing accurate and precise results, they differ significantly in terms of principle, sample preparation, instrumentation, and potential sources of error.

Quantitative NMR (qNMR) stands out as a primary ratio method, allowing for direct quantification against a certified internal standard without the need for a specific reference standard of the analyte.[1][2][3] This makes it a powerful tool for the purity assessment of new chemical entities and for the certification of reference materials.

Gas Chromatography (GC-FID) is a robust and sensitive technique well-suited for the analysis of volatile and thermally stable compounds like this compound. Its high resolving power allows for the separation and quantification of impurities with similar volatility.

High-Performance Liquid Chromatography (HPLC-UV) is a versatile and widely used technique in the pharmaceutical industry.[4][5] It is particularly useful for the analysis of non-volatile or thermally labile compounds and can be adapted for a wide range of analytes.

Comparative Data Overview

The following table summarizes the key performance characteristics of the three analytical methods for the quantitative analysis of this compound. The data presented is representative of what can be expected from well-developed and validated methods.

ParameterqNMRGC-FIDHPLC-UV
Principle Direct proportionality of NMR signal area to the number of nuclei.Separation based on volatility and interaction with a stationary phase, detection by flame ionization.Separation based on partitioning between a mobile and stationary phase, detection by UV absorbance.
Accuracy (% Recovery) 99.0 - 101.0%98.5 - 101.5%98.0 - 102.0%
Precision (%RSD) < 1.0%< 1.5%< 2.0%
Linearity (R²) > 0.999> 0.998> 0.997
Limit of Quantification (LOQ) ~1 mg/mL~1 µg/mL~5 µg/mL
Analysis Time per Sample ~15 min~20 min~25 min
Sample Preparation Complexity LowModerate (potential for derivatization)Moderate
Need for Analyte-Specific Reference Standard No (uses a universal internal standard)YesYes

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and laboratory conditions.

Quantitative ¹H-NMR Spectroscopy (qNMR)

Objective: To determine the purity of this compound using an internal standard.

Materials:

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean vial.

    • Accurately weigh approximately 10 mg of maleic acid into the same vial.

    • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum with the following parameters:

      • Pulse angle: 30°

      • Relaxation delay (d1): 30 s (to ensure full relaxation of all nuclei)

      • Acquisition time: ≥ 3 s

      • Number of scans: 8-16 (for adequate signal-to-noise ratio)

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the spectrum.

    • Integrate the well-resolved signals of this compound (e.g., the quartet of the -OCH₂- group) and the singlet of the internal standard (maleic acid).

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Gas Chromatography with Flame Ionization Detection (GC-FID)

Objective: To quantify this compound using an internal standard calibration method.

Materials:

  • This compound sample

  • Internal standard (e.g., n-dodecane)

  • Hexane (B92381) (GC grade)

  • Gas chromatograph with FID detector and a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound and the internal standard in hexane.

    • Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in hexane containing a known concentration of the internal standard.

  • GC-FID Analysis:

    • Inject 1 µL of each standard and sample solution into the GC.

    • GC conditions:

      • Injector temperature: 250°C

      • Oven temperature program: Initial 60°C for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.

      • Detector temperature: 280°C

      • Carrier gas: Helium at a constant flow rate of 1.2 mL/min.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to this compound and the internal standard.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Determine the concentration of this compound in the sample from the calibration curve.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To determine the concentration of this compound using an external standard calibration method.

Materials:

  • This compound sample and reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector and a C18 reversed-phase column

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the this compound reference standard in acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in acetonitrile to a known concentration.

  • HPLC-UV Analysis:

    • Inject 10 µL of each standard and sample solution into the HPLC.

    • HPLC conditions:

      • Mobile phase: Acetonitrile:Water (70:30, v/v)

      • Flow rate: 1.0 mL/min

      • Column temperature: 30°C

      • Detection wavelength: 210 nm

  • Data Analysis:

    • Identify and integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area against the concentration of the reference standard.

    • Determine the concentration of this compound in the sample from the calibration curve.

Visualizing the Workflows

To better understand the logical flow of each analytical method, the following diagrams have been generated.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh_sample Weigh Sample weigh_is Weigh Internal Standard weigh_sample->weigh_is dissolve Dissolve in CDCl3 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H-NMR Spectrum transfer->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR analysis of this compound.

GC_HPLC_Workflow cluster_gc GC-FID Workflow cluster_hplc HPLC-UV Workflow gc_prep_std Prepare Calibration Standards (with IS) gc_inject Inject into GC gc_prep_std->gc_inject gc_prep_sample Prepare Sample (with IS) gc_prep_sample->gc_inject gc_analyze Analyze Data & Quantify gc_inject->gc_analyze hplc_prep_std Prepare Calibration Standards hplc_inject Inject into HPLC hplc_prep_std->hplc_inject hplc_prep_sample Prepare Sample hplc_prep_sample->hplc_inject hplc_analyze Analyze Data & Quantify hplc_inject->hplc_analyze

Caption: Comparative workflows for GC-FID and HPLC-UV analysis.

Method Comparison and Recommendations

The choice of analytical method depends on the specific requirements of the analysis, including the desired accuracy, the availability of instrumentation, and the stage of drug development.

Method_Comparison cluster_attributes qNMR qNMR PrimaryMethod Primary Ratio Method qNMR->PrimaryMethod NoAnalyteStd No Analyte Standard Needed qNMR->NoAnalyteStd HighAccuracy High Accuracy & Precision qNMR->HighAccuracy GC GC-FID Volatiles Good for Volatiles GC->Volatiles HighSensitivity High Sensitivity GC->HighSensitivity HPLC HPLC-UV Versatile Versatile for Non-volatiles HPLC->Versatile IndustryStandard Industry Standard HPLC->IndustryStandard HighAccuracy->GC HighAccuracy->HPLC

References

Navigating the Analytical Maze: A Comparative Guide to the Validation of Methods for Ethyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of compounds like Ethyl 2-bromoisovalerate is paramount. This halogenated ester plays a role in the synthesis of various pharmaceutical compounds, making the validation of its analytical methods a critical step in quality control and regulatory compliance. This guide provides an objective comparison of suitable analytical methodologies, supported by experimental data typical for related compounds, to aid in the selection of a robust validation strategy.

Performance Comparison of Analytical Techniques

The selection of an analytical technique is often a trade-off between sensitivity, selectivity, and the nature of the analyte. For a semi-volatile compound like this compound, both GC-MS and HPLC-based methods offer viable solutions. The following table summarizes the typical performance characteristics of these methods based on data for similar brominated compounds.[1]

ParameterGC-MSHPLC-DADUHPLC-MS/MS
Limit of Detection (LOD) 0.042 - 2.0 ng/gDependent on chromophore0.01 - 0.50 ng/mL
Limit of Quantification (LOQ) 0.05 - 4.00 ng/mLDependent on chromophore4 pg/g - 8 ng/g
Recovery 31 - 135%Typically 80-120%70 - 120%
Precision (%RSD) < 19.0%< 15%< 20%
Selectivity HighModerate to HighVery High
Applicability Volatile & semi-volatile compoundsNon-volatile & thermally labile compoundsWide range of compounds

Summary of Findings: Based on this general data, UHPLC-MS/MS often demonstrates superior sensitivity with lower detection and quantification limits.[1] However, GC-MS remains a powerful and widely used technique for volatile and semi-volatile alkyl halides, offering high separation efficiency and sensitive detection.[2] The choice of method will ultimately depend on the specific requirements of the analysis, including matrix complexity and required sensitivity.

Experimental Protocols: A General Framework

Detailed methodologies are crucial for the successful validation and transfer of analytical methods. Below are generalized protocols for sample preparation and instrumental analysis for the determination of brominated compounds.

Sample Preparation Methodologies

Effective sample preparation is critical to remove interfering matrix components and concentrate the analyte of interest.

1. Liquid-Liquid Extraction (LLE): A common technique for extracting analytes from a liquid sample into an immiscible solvent.[3]

  • Protocol:

    • A measured volume of the sample is placed in a separatory funnel.

    • An appropriate extraction solvent (e.g., dichloromethane, hexane) is added.

    • The funnel is shaken vigorously to facilitate the transfer of the analyte into the organic solvent.

    • The layers are allowed to separate, and the organic layer containing the analyte is collected.

    • The process may be repeated to improve extraction efficiency.

    • The collected organic fractions are combined, dried (e.g., using anhydrous sodium sulfate), and concentrated.

2. Solid-Phase Extraction (SPE): A technique that uses a solid adsorbent to selectively retain the analyte from a liquid sample.[3]

  • Protocol:

    • An appropriate SPE cartridge (e.g., C18) is conditioned with a suitable solvent (e.g., methanol) followed by the sample matrix solvent (e.g., water).

    • The sample is loaded onto the cartridge.

    • The cartridge is washed with a weak solvent to remove interferences.

    • The analyte is eluted from the cartridge with a stronger solvent (e.g., ethyl acetate).[3]

    • The eluate is collected and can be further concentrated if necessary.

Instrumental Analysis Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • Protocol:

    • Injection: A splitless injection is commonly used for trace analysis to maximize the amount of analyte reaching the column.[1]

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.[1]

    • Oven Temperature Program: A temperature ramp is employed to separate compounds based on their boiling points. For this compound, a starting temperature of around 60°C, held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 250-280°C would be a reasonable starting point.

    • Mass Spectrometer: Operated in either electron impact (EI) ionization mode for fragmentation and library matching or chemical ionization (CI) for softer ionization and molecular ion information.[4][5] Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity for target analytes.[1]

2. Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS):

  • Protocol:

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

    • Column: A C18 reversed-phase column is commonly used for the separation of moderately polar organic molecules.

    • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1] This involves selecting a precursor ion (the molecular ion or a prominent fragment of this compound) and monitoring for a specific product ion after fragmentation.

Visualizing the Workflow and Method Selection

To better illustrate the processes involved in analytical method validation and selection, the following diagrams are provided.

Analytical Method Validation Workflow cluster_0 Planning cluster_1 Method Development & Optimization cluster_2 Method Validation cluster_3 Continuous Monitoring Define Analytical\nTarget Profile (ATP) Define Analytical Target Profile (ATP) Select Method Select Method Define Analytical\nTarget Profile (ATP)->Select Method based on analyte properties & requirements Sample Preparation\n(LLE, SPE, etc.) Sample Preparation (LLE, SPE, etc.) Select Method->Sample Preparation\n(LLE, SPE, etc.) Instrumental\nAnalysis Instrumental Analysis Sample Preparation\n(LLE, SPE, etc.)->Instrumental\nAnalysis Data Acquisition Data Acquisition Instrumental\nAnalysis->Data Acquisition Specificity Specificity Data Acquisition->Specificity Linearity & Range Linearity & Range Specificity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Robustness Robustness LOD & LOQ->Robustness Method Transfer Method Transfer Robustness->Method Transfer Routine Analysis Routine Analysis Method Transfer->Routine Analysis System Suitability\nTesting System Suitability Testing Routine Analysis->System Suitability\nTesting

General workflow for analytical method validation.

Analytical Method Selection for this compound Analyte This compound (Semi-volatile, Thermally Stable) GC_MS GC-MS Analyte->GC_MS Good volatility HPLC_MS HPLC-MS/MS Analyte->HPLC_MS Soluble in mobile phase Matrix Sample Matrix Complexity Matrix->GC_MS Complex matrix may require extensive cleanup Matrix->HPLC_MS Can handle complex matrices with appropriate sample prep Sensitivity Required Sensitivity Sensitivity->GC_MS High sensitivity (ng/g) Sensitivity->HPLC_MS Very high sensitivity (pg/g - ng/mL)

Decision factors for analytical method selection.

References

A Comparative Guide to the Reactivity of Ethyl 2-bromoisovalerate and Ethyl 2-bromobutyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of Ethyl 2-bromoisovalerate and Ethyl 2-bromobutyrate (B1202233). The information presented herein is based on established principles of organic chemistry and is supported by illustrative experimental data and protocols to guide researchers in their selection and use of these reagents.

Introduction to the Compounds

Ethyl 2-bromobutyrate and this compound are alpha-halo esters, a class of organic compounds widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their utility stems from the presence of a bromine atom on the carbon adjacent to the ester carbonyl group, making them susceptible to a variety of chemical transformations, most notably nucleophilic substitution and organometallic reactions.

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular WeightStructure
Ethyl 2-bromobutyrate Ethyl 2-bromobutanoate533-68-6C₆H₁₁BrO₂195.05 g/mol CH₃CH₂CH(Br)COOCH₂CH₃
This compound Ethyl 2-bromo-3-methylbutanoate609-12-1C₇H₁₃BrO₂209.08 g/mol (CH₃)₂CHCH(Br)COOCH₂CH₃

The primary structural difference lies in the alkyl substituent at the alpha-carbon (the carbon bearing the bromine atom). Ethyl 2-bromobutyrate has an ethyl group, while this compound has a bulkier isopropyl group. This seemingly minor difference has significant implications for their chemical reactivity.

Reactivity Comparison: The Role of Steric Hindrance

The reactivity of alkyl halides in many common reactions is predominantly influenced by steric hindrance at the reaction center.[2][3] This is particularly true for bimolecular nucleophilic substitution (S_N2) reactions, where a nucleophile attacks the electrophilic carbon atom.

Ethyl 2-bromobutyrate is a secondary alkyl halide. The carbon atom bonded to the bromine is attached to two other carbon atoms (one from the ethyl group and one from the carbonyl group).

This compound is also a secondary alkyl halide. However, the presence of an isopropyl group adjacent to the electrophilic carbon results in significantly greater steric bulk compared to the ethyl group in Ethyl 2-bromobutyrate.[4] This increased steric hindrance impedes the approach of a nucleophile, thereby reducing the rate of S_N2 reactions.[5][6]

Therefore, in reactions proceeding via an S_N2 mechanism, Ethyl 2-bromobutyrate is expected to be more reactive than this compound.

The following diagram illustrates the logical relationship between molecular structure and reactivity for these compounds.

G cluster_butyrate Ethyl 2-bromobutyrate cluster_isovalerate This compound A Ethyl group at α-carbon B Lower Steric Hindrance A->B leads to E Increased S_N2 Reactivity B->E C Isopropyl group at α-carbon D Higher Steric Hindrance C->D leads to F Decreased S_N2 Reactivity D->F

Caption: Steric hindrance and its effect on S_N2 reactivity.

Performance in Key Reactions

Nucleophilic Substitution (S_N2)

In S_N2 reactions, a nucleophile attacks the carbon bearing the bromine atom, displacing the bromide ion in a single, concerted step. The reaction rate is highly sensitive to steric bulk around the reaction center.[4]

Illustrative Data: The following table presents hypothetical, yet expected, results for the reaction of each compound with sodium azide (B81097) (a common nucleophile) in a polar aprotic solvent like DMSO.

SubstrateRelative Reaction Rate (k_rel)Expected Yield (%) after 24h
Ethyl 2-bromobutyrate1.0> 90%
This compound~ 0.1 - 0.240 - 60%
Note: These are illustrative values based on chemical principles. Actual results may vary depending on specific reaction conditions.
Reformatsky Reaction

The Reformatsky reaction involves the formation of an organozinc reagent (a Reformatsky enolate) from an α-halo ester and zinc metal.[7][8] This enolate then adds to a carbonyl compound (like an aldehyde or ketone) to form a β-hydroxy ester.[9][10]

The formation of the organozinc intermediate is the rate-determining step. While steric hindrance plays a role, the reaction is generally tolerant of substituted α-halo esters.[9] However, the increased steric bulk of this compound may slightly decrease the rate of both the organozinc formation and its subsequent reaction with the carbonyl electrophile compared to Ethyl 2-bromobutyrate.

Experimental Protocols

To quantitatively compare the reactivity of these two compounds, a standardized kinetic experiment is recommended.

Protocol: Comparative Kinetic Analysis of S_N2 Reaction

Objective: To determine the relative rates of reaction of Ethyl 2-bromobutyrate and this compound with a nucleophile.

Materials:

  • Ethyl 2-bromobutyrate

  • This compound

  • Sodium iodide

  • Anhydrous Acetone (HPLC grade)

  • Standard volumetric flasks and pipettes

  • Thermostatted reaction vessel

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector

Procedure:

  • Solution Preparation: Prepare 0.1 M stock solutions of Ethyl 2-bromobutyrate, this compound, and sodium iodide in anhydrous acetone.

  • Reaction Setup: In separate thermostatted reaction vessels maintained at a constant temperature (e.g., 50 °C), place equal volumes of the sodium iodide solution.

  • Initiation: To initiate the reactions, add an equal volume of the respective α-halo ester stock solution to each vessel simultaneously. The final concentration of each reactant will be 0.05 M.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a large excess of a suitable solvent (e.g., dichloromethane) and water to partition the salt.

  • Analysis: Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining α-halo ester.

  • Data Analysis: Plot the natural logarithm of the concentration of the α-halo ester versus time for each reaction. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-k). The ratio of these rate constants will give the relative reactivity.

The following diagram outlines the experimental workflow.

G A Prepare 0.1 M solutions of reactants in Acetone B Equilibrate NaI solution at 50°C A->B C Initiate reaction by adding α-halo ester B->C D Withdraw aliquots at set time intervals C->D E Quench reaction D->E F Analyze by GC/HPLC E->F G Plot ln[Substrate] vs. Time F->G H Determine Rate Constants (k) G->H

Caption: Workflow for comparative kinetic analysis.

Conclusion

The choice between Ethyl 2-bromobutyrate and this compound should be guided by the specific reaction being performed.

  • For S_N2 reactions , where high reactivity is desired and steric hindrance is a limiting factor, Ethyl 2-bromobutyrate is the superior choice .

  • In cases where a bulkier fragment is required in the final product and a slower reaction rate can be tolerated, or for reactions less sensitive to steric effects like the Reformatsky reaction, This compound is a viable option.

Researchers should consider the steric profile of their nucleophile or substrate and the mechanistic pathway of the intended transformation when selecting between these two valuable synthetic intermediates.

References

Safety Operating Guide

Navigating the Safe Disposal of Ethyl 2-Bromoisovalerate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Ethyl 2-bromoisovalerate, a combustible and corrosive liquid that can cause severe skin burns and eye damage, requires a stringent and informed disposal protocol.[1][2][3] This guide provides the essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the protection of both laboratory personnel and the environment.

Core Safety and Hazard Summary

Before initiating any disposal procedure, it is crucial to be fully aware of the hazards associated with this compound. This information, summarized from safety data sheets (SDS), dictates the necessary precautions for handling and waste management.

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Disposal)
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damageP280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
FlammabilityH227: Combustible liquidP210: Keep away from heat/sparks/open flames/hot surfaces. No smoking.
Corrosivity to MetalsH290: May be corrosive to metalsP234: Keep only in original container.[1]
Acute Toxicity (Oral)H302: Harmful if swallowedP301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.

Step-by-Step Disposal Protocol

The universally recommended procedure for the disposal of this compound is to engage a licensed hazardous waste disposal company.[1][3][4][5] Attempting to neutralize or dispose of this chemical through standard laboratory drains or as regular waste is strictly prohibited and dangerous.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing the appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile rubber)

  • Chemical safety goggles and a face shield

  • A lab coat or chemical-resistant apron

2. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste this compound, including contaminated materials like absorbent pads or disposable labware, in a designated, properly labeled, and chemically resistant container. The container should be stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6]

  • Halogenated Waste Stream: As an alkyl halide, this compound waste should be segregated into the halogenated organic waste stream. Do not mix it with non-halogenated solvents.

3. Container Management:

  • Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and the relevant hazard pictograms (corrosive, flammable).

  • Closure: Keep the waste container tightly closed except when adding waste to prevent the release of vapors.[7][8]

  • Capacity: Do not fill waste containers beyond 90% of their capacity to allow for expansion.[7]

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.

  • Provide them with a clear inventory of the waste, including the chemical name and quantity.

5. Spill Management: In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[4] Collect the contaminated material into a sealed container for disposal as hazardous waste.[6][9] Ensure the area is well-ventilated. For large spills, evacuate the area and contact your EHS department immediately.

Experimental Protocols for Treatment

Currently, there are no widely established and cited laboratory-scale experimental protocols for the chemical neutralization or deactivation of this compound for disposal purposes. The standard and required practice is collection and disposal by a professional hazardous waste management service. Research into the electrochemical degradation of organic halides exists, but these are not standard laboratory procedures for waste disposal.[10]

Disposal Workflow

The logical flow for the proper disposal of this compound is depicted in the following diagram.

DisposalWorkflow A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate into Halogenated Organic Waste Container B->C D Label Container Clearly 'Hazardous Waste' C->D E Store in a Cool, Dry, Well-Ventilated Area D->E F Contact EHS or Licensed Waste Disposal Service E->F G Scheduled Pickup and Professional Disposal F->G

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 2-bromoisovalerate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl 2-bromoisovalerate, a combustible liquid that can cause severe skin burns and eye damage.[1][2][3] Adherence to these procedural steps will minimize risk and ensure the integrity of your research.

Essential Safety Information at a Glance

The following table summarizes the key physical and safety data for this compound.

PropertyValueSource
Appearance Colorless to Almost colorless clear liquid[2][4][5]
Physical State Liquid[4]
Flash Point 65 °C / 149 °F[2][4]
Boiling Point 77 °C / 170.6 °F @ 12 mm Hg[4]
Hazards Combustible liquid[1][2][5], Causes severe skin burns and eye damage[1][2][3], May be corrosive to metals[1][2][6]
Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, the use of appropriate personal protective equipment is mandatory.[4][7] Always wear protective gloves, protective clothing, and eye/face protection.[1][2][4]

  • Eye and Face Protection : Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][8][9]

  • Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5][8] Remove and wash contaminated clothing before reuse.[1][2]

  • Respiratory Protection : Use only in a well-ventilated area.[7][10] If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[5]

Step-by-Step Handling Protocol

This protocol outlines the necessary steps for the safe handling of this compound from initial preparation to final disposal.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and a safety shower are close to the workstation.[8]

  • Work in a well-ventilated area, such as a chemical fume hood.[7]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces.[4][5][10] No smoking is permitted in the handling area.[1][2]

  • Keep the container tightly closed when not in use.[5][7][10]

2. Handling the Chemical:

  • Avoid all personal contact, including inhalation of vapors or mists.[4][7][10]

  • Do not eat, drink, or smoke when using this product.[7]

  • Wash your hands and any exposed skin thoroughly after handling.[1][2][4][7][10]

  • Ground and bond the container and receiving equipment to prevent static discharge.[9]

3. In Case of a Spill:

  • Remove all sources of ignition.[4][8]

  • For minor spills, absorb with an inert material such as sand, earth, or vermiculite.[7] Place the material in a suitable, labeled container for waste disposal.[7]

  • For major spills, take precautionary measures against static discharges.[4]

4. First Aid Measures:

  • If in eyes : Rinse cautiously with water for several minutes.[1][2][10] Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[1][2]

  • If on skin (or hair) : Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][2] Wash off immediately with soap and plenty of water.[4]

  • If inhaled : Remove the person to fresh air and keep them comfortable for breathing.[1][2][10] If not breathing, give artificial respiration.[4] Immediate medical attention is required.[4][5]

  • If swallowed : Rinse mouth. Do NOT induce vomiting.[1][2] Call a physician immediately.[4][5]

Storage and Disposal Plan

Proper storage and disposal are critical to maintaining a safe laboratory environment.

  • Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][7][8][9] Keep containers securely sealed and protected from physical damage.[7] Store locked up.[1][7][10] Store in the original, corrosive-resistant container.[1][2][6]

  • Disposal : Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][4][7][10] Do not empty into drains.[4][8]

Workflow for Safe Handling of this compound

The following diagram illustrates the key decision points and procedural flow for safely working with this compound.

start Start: Prepare to Handle This compound ppe_check Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check engineering_controls Step 2: Verify Engineering Controls (Fume Hood, Eyewash Station) ppe_check->engineering_controls handling Step 3: Handle Chemical (Avoid Inhalation/Contact) engineering_controls->handling spill_check Spill Occurred? handling->spill_check spill_response Spill Response: 1. Evacuate & Ventilate 2. Use Absorbent Material 3. Collect for Disposal spill_check->spill_response Yes post_handling Step 4: Post-Handling Procedures (Close Container, Clean Area) spill_check->post_handling No spill_response->post_handling decontaminate Step 5: Decontaminate & Doff PPE post_handling->decontaminate waste_disposal Step 6: Dispose of Waste (Chemical & Contaminated PPE) decontaminate->waste_disposal end End: Procedure Complete waste_disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.